2-(Methylthio)-5-nitropyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfanyl-5-nitropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2S/c1-11-5-6-2-4(3-7-5)8(9)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNBIRVIHOWZRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293180 | |
| Record name | 2-methylsulfanyl-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14001-70-8 | |
| Record name | 2-(Methylthio)-5-nitropyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14001-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 87659 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014001708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14001-70-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87659 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methylsulfanyl-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Methylthio)-5-nitropyrimidine (CAS: 14001-70-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Methylthio)-5-nitropyrimidine is a heterocyclic compound belonging to the pyrimidine family, characterized by a methylthio group at the 2-position and a nitro group at the 5-position. While specific biological activities and mechanisms of action for this particular compound are not extensively documented in publicly available literature, its structural motifs are prevalent in a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, synthesis, spectroscopic data, and potential applications in drug discovery and development based on the activities of structurally related compounds.
Chemical and Physical Properties
This compound is a small molecule with the chemical formula C₅H₅N₃O₂S.[1] The presence of the pyrimidine ring, a key component of nucleobases, along with the electron-withdrawing nitro group and the methylthio substituent, suggests its potential as a versatile building block in medicinal chemistry.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 14001-70-8 | [1] |
| Molecular Formula | C₅H₅N₃O₂S | [1] |
| Molecular Weight | 171.18 g/mol | [1] |
| IUPAC Name | 2-methylsulfanyl-5-nitropyrimidine | [1] |
| SMILES | CSC1=NC=C(C=N1)--INVALID-LINK--[O-] | [1] |
| InChI | InChI=1S/C5H5N3O2S/c1-11-5-6-2-4(3-7-5)8(9)10/h2-3H,1H3 | [1] |
| InChIKey | APNBIRVIHOWZRZ-UHFFFAOYSA-N | [1] |
Synthesis
A general synthetic approach is outlined below, based on the synthesis of 2-Methylthio-5-nitro-pyridine.[3]
dot
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothesized)
The following protocol is adapted from the synthesis of 2-Methylthio-5-nitro-pyridine and should be optimized for the synthesis of the target pyrimidine compound.[3]
Materials:
-
2-Mercapto-5-nitropyrimidine
-
Sodium hydroxide
-
Dimethyl sulfate (or another suitable methylating agent)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve 2-mercapto-5-nitropyrimidine in an aqueous solution of sodium hydroxide with gentle heating.
-
To this solution, add a methylating agent such as dimethyl sulfate.
-
Stir the reaction mixture. A precipitate of this compound is expected to form.
-
Collect the precipitate by filtration.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified product.
A patent for the synthesis of the related compound 4,6-dichloro-2-methylthio-5-nitropyrimidine also describes a methylation step of a mercaptopyrimidine derivative using dimethyl sulfate in the presence of sodium hydroxide, further supporting the feasibility of this synthetic strategy.[4]
Spectroscopic Data
Detailed experimental spectra for this compound are not widely published. However, based on its structure, the following characteristic spectroscopic features can be anticipated. PubChem indicates the availability of 13C and 15N NMR spectra from commercial sources.[1]
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Features |
| ¹H NMR | A singlet for the methyl protons (S-CH₃) is expected. Two singlets or doublets in the aromatic region for the pyrimidine ring protons. The exact chemical shifts would depend on the solvent used. |
| ¹³C NMR | A signal for the methyl carbon (S-CH₃). Signals for the carbon atoms of the pyrimidine ring, with the carbon bearing the nitro group expected at a downfield shift. |
| IR Spectroscopy | Characteristic absorption bands for the C-H stretching of the methyl group and aromatic ring, C=N and C=C stretching of the pyrimidine ring, and strong symmetric and asymmetric stretching vibrations for the nitro group (NO₂). |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 171.18. Fragmentation patterns would likely involve the loss of the methyl group (•CH₃), the methylthio group (•SCH₃), and the nitro group (•NO₂). |
Potential Biological Activity and Mechanism of Action
While no specific biological activity has been reported for this compound itself, the pyrimidine scaffold is a cornerstone in drug discovery, with derivatives exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects.[5] The nitro group and methylthio substituents can significantly influence the biological profile of the pyrimidine core.
Kinase Inhibition
Many pyrimidine derivatives are known to act as kinase inhibitors by competing with ATP for binding to the enzyme's active site. The pyrimidine ring can form key hydrogen bond interactions within the ATP-binding pocket of various kinases. Structurally related 5-(methylthio)pyrimidine derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR).[6]
dot
Caption: Hypothesized mechanism of kinase inhibition.
Antimicrobial and Anticancer Potential
Nitroaromatic compounds, including nitropyrimidines, are known to exhibit antimicrobial and anticancer activities. Their mechanism of action often involves the enzymatic reduction of the nitro group within cells to form reactive radical species that can damage DNA and other macromolecules.[7] The presence of the nitro group on the pyrimidine ring of this compound suggests it could be investigated for such activities.
Applications in Drug Development
This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The methylthio group can be oxidized to a sulfoxide or sulfone, which can then act as a leaving group for nucleophilic substitution, allowing for the introduction of various functional groups. The nitro group can be reduced to an amine, which can then be further functionalized. These chemical handles make it a versatile scaffold for the generation of compound libraries for high-throughput screening.
dot
Caption: Workflow for drug development using this compound.
Safety and Handling
Conclusion
This compound is a chemical entity with significant potential as a building block in medicinal chemistry. While direct evidence of its biological activity is currently limited, its structural features are present in numerous pharmacologically active compounds, particularly kinase inhibitors and antimicrobial/anticancer agents. Further research is warranted to explore the synthetic utility of this compound and to screen it for a range of biological activities to unlock its full therapeutic potential. The experimental protocols and data presented in this guide provide a foundation for researchers to build upon in their investigation of this promising molecule.
References
- 1. rsc.org [rsc.org]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. rsc.org [rsc.org]
- 4. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. CN112679439A - Preparation method of 2-chloro-5-methylthiopyrimidine - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-(Methylthio)-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and hypothesized biological activity of 2-(Methylthio)-5-nitropyrimidine (C₅H₅N₃O₂S). Drawing upon data from analogous compounds and established biochemical methodologies, this document outlines the potential of this molecule as a modulator of key cellular signaling pathways. Detailed experimental protocols for its synthesis and for assays to investigate its predicted kinase inhibitory activity are provided. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development interested in the therapeutic potential of novel pyrimidine derivatives.
Physicochemical Properties
While experimental data for this compound is not extensively available in public literature, its fundamental properties have been computed and are presented below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₅H₅N₃O₂S | PubChem[1] |
| Molecular Weight | 171.18 g/mol | PubChem[1] |
| IUPAC Name | 2-methylsulfanyl-5-nitropyrimidine | PubChem[1] |
| CAS Number | 14001-70-8 | PubChem[1] |
| SMILES | CSC1=NC=C(C=N1)--INVALID-LINK--[O-] | PubChem[1] |
| Topological Polar Surface Area | 96.9 Ų | PubChem[1] |
| XLogP3-AA | 0.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves the S-methylation of the corresponding thiol precursor, 2-mercapto-5-nitropyrimidine. This method is analogous to the synthesis of similar methylthio-substituted heterocycles.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the S-methylation of heterocyclic thiols.[3]
Materials:
-
2-Mercapto-5-nitropyrimidine
-
Methyl iodide (CH₃I)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve 1.0 equivalent of 2-mercapto-5-nitropyrimidine in an aqueous solution of sodium hydroxide (1.1 equivalents). Gentle heating may be applied to facilitate dissolution.
-
Addition of Methylating Agent: To the stirred solution, add 1.1 equivalents of methyl iodide dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: Upon completion of the reaction, a precipitate of this compound will form. Cool the mixture in an ice bath to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold water to remove any remaining salts.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield the final product.
-
Drying: Dry the purified product under vacuum.
Hypothesized Biological Activity and Mechanism of Action
While direct experimental evidence for the biological activity of this compound is limited, the pyrimidine scaffold is a well-established pharmacophore in numerous kinase inhibitors.[4] Structurally related 2-(methylthio)pyrimidine and 5-nitropyrimidine derivatives have demonstrated inhibitory activity against several protein kinases, particularly those involved in cancer progression.
Based on this, it is hypothesized that This compound acts as a competitive inhibitor of ATP at the active site of protein kinases. The most probable targets include:
-
Epidermal Growth Factor Receptor (EGFR): A key driver of cell proliferation in many cancers.[5]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A critical regulator of angiogenesis, the formation of new blood vessels that supply tumors.
-
Aurora Kinases (e.g., Aurora A): Serine/threonine kinases essential for mitotic progression, often overexpressed in cancer cells.[6]
These kinases are integral components of the PI3K/Akt/mTOR signaling pathway , a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[7][8][9][10][11][12]
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized inhibition of key kinases in the PI3K/Akt/mTOR pathway.
Experimental Protocols for Kinase Inhibition Assays
To validate the hypothesized biological activity of this compound, in vitro kinase inhibition assays are essential. The following are detailed protocols for assessing its inhibitory potential against EGFR, VEGFR-2, and Aurora A kinases. These protocols are based on a luminescence-based assay that measures the amount of ADP produced during the kinase reaction (e.g., ADP-Glo™ Kinase Assay).
General Workflow for Kinase Inhibition Assay
Caption: General experimental workflow for a luminescence-based kinase inhibition assay.
EGFR Kinase Inhibition Assay Protocol
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)
-
96-well white opaque plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Prepare a solution of EGFR kinase in kinase buffer.
-
Prepare a solution of the peptide substrate and ATP in kinase buffer.
-
-
Assay Plate Setup:
-
Add the diluted this compound or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add the EGFR kinase solution to all wells except the "no kinase" control.
-
Incubate for 10-15 minutes at room temperature.
-
-
Kinase Reaction:
-
ADP Detection:
-
Stop the reaction by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.
-
VEGFR-2 Kinase Inhibition Assay Protocol
Materials:
-
Recombinant human VEGFR-2 kinase
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 10mM MgCl₂, 0.1mg/mL BSA)
-
96-well white opaque plates
-
Luminometer
Procedure:
-
Reagent Preparation: Follow the same procedure as for the EGFR assay, using VEGFR-2 specific reagents.
-
Assay Plate Setup:
-
Add the diluted this compound or vehicle control to the wells.
-
Add the VEGFR-2 kinase solution to all wells except the "no kinase" control.
-
Incubate for 10-15 minutes at room temperature.
-
-
Kinase Reaction:
-
ADP Detection:
-
Stop the reaction by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure luminescence and calculate the IC₅₀ value as described for the EGFR assay.
-
Aurora A Kinase Inhibition Assay Protocol
Materials:
-
Recombinant human Aurora A kinase
-
Kemptide (LRRASLG) or similar peptide substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 50µM DTT)[16]
-
96-well white opaque plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare reagents as described for the previous assays, using Aurora A specific components.
-
Assay Plate Setup:
-
Add the diluted this compound or vehicle control to the wells.
-
Add the Aurora A kinase solution to all wells except the "no kinase" control.
-
Incubate for 10-15 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the reaction by adding the ATP/substrate solution.
-
Incubate for 60 minutes at room temperature.[16]
-
-
ADP Detection:
-
Stop the reaction by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure luminescence and calculate the IC₅₀ value as described for the EGFR assay.
-
Conclusion
This compound represents a promising scaffold for the development of novel kinase inhibitors. Based on the well-documented activity of related pyrimidine derivatives, it is hypothesized to target key kinases such as EGFR, VEGFR-2, and Aurora kinases, thereby modulating the PI3K/Akt/mTOR signaling pathway. The experimental protocols provided in this guide offer a robust framework for the synthesis and biological evaluation of this compound. Further investigation is warranted to elucidate its precise mechanism of action, selectivity profile, and potential as a therapeutic agent in diseases characterized by aberrant kinase signaling, such as cancer.
References
- 1. This compound | C5H5N3O2S | CID 258576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS # 38275-41-1, Methyl 2-(methylthio)pyrimidine-5-carboxylate - chemBlink [ww.chemblink.com]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 13. promega.com [promega.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. promega.com [promega.com]
An In-depth Technical Guide to 2-Methylsulfanyl-5-nitropyrimidine: Synthesis, Properties, and Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylsulfanyl-5-nitropyrimidine is a heterocyclic organic compound featuring a pyrimidine core substituted with a methylsulfanyl group at the 2-position and a nitro group at the 5-position. This molecule belongs to the broader class of 5-nitropyrimidines, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and putative biological activities of 2-methylsulfanyl-5-nitropyrimidine, drawing upon data from structurally related compounds. Detailed experimental protocols for analogous syntheses and potential biological assays are presented to facilitate further research and drug development efforts.
Chemical Properties and Identification
2-Methylsulfanyl-5-nitropyrimidine is characterized by the presence of an electron-donating methylsulfanyl group and a strong electron-withdrawing nitro group on the pyrimidine ring. These substituents significantly influence the electronic properties and reactivity of the molecule.
| Property | Value | Source |
| IUPAC Name | 2-methylsulfanyl-5-nitropyrimidine | |
| Molecular Formula | C₅H₅N₃O₂S | --INVALID-LINK-- |
| Molecular Weight | 171.18 g/mol | --INVALID-LINK-- |
| CAS Number | 14001-70-8 | --INVALID-LINK-- |
| SMILES | CSC1=NC=C(C=N1)--INVALID-LINK--[O-] | --INVALID-LINK-- |
| InChI | InChI=1S/C5H5N3O2S/c1-11-5-6-2-4(3-7-5)8(9)10/h2-3H,1H3 | --INVALID-LINK-- |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A potential synthesis of 2-methylsulfanyl-5-nitropyrimidine could start from the commercially available 2-mercapto-5-nitropyridine, which serves as a close structural analog to the pyrimidine counterpart[2][3]. The synthesis would likely proceed via the S-methylation of 2-mercapto-5-nitropyrimidine.
Caption: Proposed synthesis of 2-methylsulfanyl-5-nitropyrimidine.
Experimental Protocol (Analogous to the Synthesis of 2-Methylthio-5-nitro-pyridine)[1]
Materials:
-
2-Mercapto-5-nitropyrimidine (starting material, assuming availability)
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Ethanol
-
Water
Procedure:
-
Dissolve 2-mercapto-5-nitropyrimidine (1 equivalent) in an aqueous solution of sodium hydroxide (1.1 equivalents) with gentle heating.
-
To this solution, add dimethyl sulfate (1.1 equivalents).
-
Shake the mixture vigorously. A precipitate should form.
-
Filter the precipitate under suction.
-
Recrystallize the collected solid from ethanol to yield 2-methylsulfanyl-5-nitropyrimidine.
Note: This protocol is adapted from the synthesis of a pyridine analog and may require optimization for the pyrimidine system. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Potential Biological Activities and Mechanism of Action
Direct experimental data on the biological activity of 2-methylsulfanyl-5-nitropyrimidine is limited. However, based on the activities of structurally similar 5-nitropyrimidine derivatives, it is plausible that this compound may exhibit a range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties[4][5][6][7].
Anticancer Activity
Numerous 5-nitropyrimidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines[6][8][9][10]. The nitro group is a key pharmacophore that can be bioreduced in hypoxic tumor environments to form reactive species that induce cellular damage.
Hypothesized Mechanism of Anticancer Action:
One potential mechanism of action is the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/mTOR pathway, which has been observed with other pyrimidine derivatives[9][10]. Another possibility is the inhibition of receptor tyrosine kinases like VEGFR-2, which is crucial for angiogenesis[8].
Caption: Hypothesized anticancer mechanism of 2-methylsulfanyl-5-nitropyrimidine.
Antimicrobial Activity
The pyrimidine scaffold is a common feature in many antimicrobial agents[5][7][11]. The nitro group can also contribute to antimicrobial activity through the generation of reactive nitrogen species that are toxic to microbial cells.
Cysteine Protease Inhibition
Some nitrile-containing compounds have been shown to act as inhibitors of cysteine proteases[12][13]. While 2-methylsulfanyl-5-nitropyrimidine does not contain a nitrile group, its electrophilic character, enhanced by the nitro group, suggests it could potentially interact with the nucleophilic cysteine residue in the active site of these enzymes[13][14][15][16].
Quantitative Data on Analogous Compounds
The following tables summarize the biological activity of structurally related 5-nitropyrimidine derivatives. This data can serve as a benchmark for future studies on 2-methylsulfanyl-5-nitropyrimidine.
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Pyrimidine-5-carbonitrile derivative 11e | HCT-116 (Colon) | 1.14 | VEGFR-2 inhibitor | [8] |
| Pyrimidine-5-carbonitrile derivative 11e | MCF-7 (Breast) | 1.54 | VEGFR-2 inhibitor | [8] |
| Morpholinopyrimidine-5-carbonitrile 12d | Leukemia SR | 0.09 | PI3K/mTOR inhibitor | [9] |
| 6-Amino-5-cyano-2-thiopyrimidine 1c | Leukemia SR | GI₅₀ < 0.01 | PI3Kδ inhibitor | [10] |
| 5-Nitropyrimidine-2,4-dione analogue 36 | RAW 264.7 | > 80.0 (cytotoxicity) | iNOS inhibitor | [4] |
Table 2: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Thienopyrimidine 5 | Bacillus subtilis | - | [5] |
| Thienopyrimidine 6 | Bacillus subtilis | - | [5] |
| Pyrimidine derivative 3a | Staphylococcus aureus | - | [7] |
| Pyrimidine derivative 4a | Escherichia coli | - | [7] |
Note: Specific MIC values were not provided in the abstract, but the compounds were reported to have excellent activity.
Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines[17][18][19][20][21].
Caption: General workflow for an in vitro cytotoxicity (MTT) assay.
Procedure:
-
Cell Seeding: Plate cells (e.g., HCT-116, MCF-7) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 2-methylsulfanyl-5-nitropyrimidine. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Conclusion
2-Methylsulfanyl-5-nitropyrimidine represents a promising scaffold for the development of novel therapeutic agents. While direct experimental data is currently sparse, the known biological activities of structurally related 5-nitropyrimidine derivatives suggest its potential as an anticancer, antimicrobial, and anti-inflammatory agent. The synthetic and experimental protocols outlined in this guide, based on analogous compounds, provide a solid foundation for researchers to further investigate the therapeutic potential of this molecule. Future studies should focus on the definitive synthesis and purification of 2-methylsulfanyl-5-nitropyrimidine, followed by comprehensive in vitro and in vivo evaluations to elucidate its precise biological activities and mechanisms of action.
References
- 1. prepchem.com [prepchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Mercapto-5-nitropyridine [myskinrecipes.com]
- 4. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides [pharmacia.pensoft.net]
- 12. Light Activation of a Cysteine Protease Inhibitor: Caging of a Peptidomimetic Nitrile with RuII(bpy)2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cysteine Protease Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases [mdpi.com]
- 16. Cysteine proteases as therapeutic targets: does selectivity matter? A systematic review of calpain and cathepsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of 2-(Methylthio)-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(Methylthio)-5-nitropyrimidine, a key intermediate in the development of various pharmacologically active compounds. This document details the synthetic pathway, experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 2-mercapto-5-nitropyrimidine, via a cyclocondensation reaction. The subsequent step is the S-methylation of this intermediate to yield the final product.
Step 1: Synthesis of 2-Mercapto-5-nitropyrimidine
This step involves the reaction of a nitromalondialdehyde derivative with thiourea. A common and accessible starting material for this reaction is the sodium salt of nitromalondialdehyde, which can be prepared from mucobromic acid and sodium nitrite.[1] The cyclization with thiourea in an appropriate solvent system yields the 2-mercapto-5-nitropyrimidine core.
Step 2: S-Methylation of 2-Mercapto-5-nitropyrimidine
The final step is the selective methylation of the thiol group of 2-mercapto-5-nitropyrimidine. This is typically accomplished using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base, like sodium hydroxide, in an aqueous or alcoholic solution.[2][3] This reaction is analogous to the well-established synthesis of similar 2-(methylthio)pyridine and pyrimidine derivatives.[2][4]
Quantitative Data
The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.
Table 1: Physicochemical Properties of Key Compounds
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| Sodium Nitromalondialdehyde Monohydrate | Sodium; 3-hydroxy-2-nitroprop-2-enal; hydrate | 34461-00-2 | C₃H₄NNaO₅ | 161.06 | Pink or tan needles[1] | 120-124[5] |
| Thiourea | Thiourea | 62-56-6 | CH₄N₂S | 76.12 | White crystalline solid | 176-178 |
| 2-Mercapto-5-nitropyrimidine | 5-Nitro-1,2-dihydropyrimidine-2-thione | 55735-64-3 | C₄H₃N₃O₂S | 157.15 | Not Reported | Not Reported |
| This compound | This compound | 14001-70-8 | C₅H₅N₃O₂S | 171.18[6] | Not Reported | Not Reported |
Table 2: Summary of Reaction Conditions and Expected Yields
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Expected Yield (%) |
| Synthesis of Sodium Nitromalondialdehyde Monohydrate | Mucobromic acid, Sodium nitrite | Water, Ethanol | 54 ± 1, then 0-5 | ~1.5 hours | 36-41[1] |
| Synthesis of 2-Mercapto-5-nitropyrimidine | Sodium nitromalondialdehyde, Thiourea | Acidic aqueous/alcoholic solution | Reflux | Several hours | Not specifically reported, but pyrimidine cyclizations of this type are generally moderate to high yielding. |
| S-Methylation | 2-Mercapto-5-nitropyrimidine, Dimethyl sulfate, NaOH | Water | Room Temperature | Not specified, typically a few hours | Yields for analogous reactions are reported to be in the range of 70-90%.[4] |
Table 3: Spectroscopic Data for this compound
| Technique | Data |
| ¹³C NMR | Data available on PubChem, specific shifts not detailed in provided search results.[6] |
| ¹⁵N NMR | Data available on PubChem, specific shifts not detailed in provided search results.[6] |
| Mass Spec (MS) | Molecular Ion (M⁺): m/z 171.0102 (calculated for C₅H₅N₃O₂S) |
Experimental Protocols
Synthesis of Sodium Nitromalondialdehyde Monohydrate
This protocol is adapted from a procedure in Organic Syntheses.[1]
Materials:
-
Mucobromic acid (1 mole)
-
Sodium nitrite (3.74 moles)
-
95% Ethanol
-
Water
Procedure:
-
In a 2-L three-necked round-bottomed flask equipped with a thermometer, a dropping funnel, a mechanical stirrer, and a gas vent, dissolve sodium nitrite (258 g, 3.74 moles) in 250 mL of water with heating and stirring.
-
Prepare a solution of mucobromic acid (258 g, 1 mole) in 250 mL of warm 95% ethanol.
-
Add the mucobromic acid solution dropwise to the sodium nitrite solution over 70-80 minutes, maintaining the reaction temperature at 54 ± 1°C with intermittent cooling in an ice bath.
-
After the addition is complete, stir the mixture for an additional 10 minutes at 54 ± 1°C.
-
Cool the reaction mixture to 0-5°C in an ice bath to precipitate a fine, yellow solid.
-
Collect the precipitate on a pre-chilled Büchner funnel.
-
Recrystallize the crude product by dissolving it in a boiling mixture of 400 mL of 95% ethanol and 100 mL of water.
-
Filter the hot solution to remove any insoluble impurities and cool the filtrate to 0-5°C.
-
Collect the resulting pink or tan needles of sodium nitromalondialdehyde monohydrate by filtration and air-dry at room temperature.
Synthesis of 2-Mercapto-5-nitropyrimidine
Materials:
-
Sodium nitromalondialdehyde monohydrate
-
Thiourea
-
Hydrochloric acid (or other suitable acid)
-
Ethanol/Water
Procedure:
-
Dissolve sodium nitromalondialdehyde monohydrate (1 equivalent) in a mixture of water and ethanol.
-
Add thiourea (1 equivalent) to the solution.
-
Acidify the mixture with a suitable acid (e.g., hydrochloric acid) to catalyze the cyclocondensation reaction.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If not, concentrate the solution under reduced pressure.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Synthesis of this compound
This protocol is adapted from the synthesis of 2-Methylthio-5-nitro-pyridine.[2]
Materials:
-
2-Mercapto-5-nitropyrimidine
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a suitable reaction flask, dissolve 2-mercapto-5-nitropyrimidine (1 equivalent) in an aqueous solution of sodium hydroxide (1.1 equivalents). Gentle heating may be required to facilitate dissolution.
-
Cool the solution to room temperature.
-
Add dimethyl sulfate (1.1 equivalents) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
The product will precipitate out of the solution upon formation.
-
Collect the precipitate by suction filtration.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Visualizations
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Logical Relationship of Key Steps
Caption: Logical progression of the synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 5. chembk.com [chembk.com]
- 6. This compound | C5H5N3O2S | CID 258576 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-(Methylthio)-5-nitropyrimidine physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(Methylthio)-5-nitropyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes its key characteristics, outlines potential synthetic pathways, and details its reactivity and spectroscopic profile.
Core Compound Identification and Properties
This compound is a substituted pyrimidine ring system. The presence of the electron-withdrawing nitro group and the methylthio substituent significantly influences its chemical reactivity and potential biological activity.
Table 1: Compound Identifiers and Computed Properties
| Property | Value | Source |
| CAS Number | 14001-70-8 | [1] |
| Molecular Formula | C₅H₅N₃O₂S | [1] |
| Molecular Weight | 171.18 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CSC1=NC=C(C=N1)--INVALID-LINK--[O-] | [2] |
| InChIKey | APNBIRVIHOWZRZ-UHFFFAOYSA-N | [1] |
| XLogP3-AA | 0.9 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Topological Polar Surface Area | 96.9 Ų | [1] |
Table 2: Physical Properties
| Property | Value | Source & Notes |
| Appearance | Pale yellow to brown solid (predicted for related compounds) | Based on data for 4,6-dichloro-2-(methylthio)-5-nitropyrimidine.[3] |
| Melting Point | Not experimentally determined. A related compound, 2,4,6-Tris(methylthio)-5-nitropyrimidine, has a melting point of 177-178 °C.[4] | |
| Boiling Point | 323.8°C at 760 mmHg (Predicted) | [5] |
| Solubility | No specific experimental data available. The methylthio group may influence solubility in organic solvents.[3] |
Synthesis and Reactivity
Proposed Synthetic Pathway
A potential synthesis could involve a multi-step process starting from a suitable pyrimidine precursor, followed by methylation of a thiol group and nitration. A general workflow is outlined below.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol (Hypothetical):
A detailed protocol for the synthesis of the related compound 4,6-dichloro-2-methylthio-5-nitropyrimidine starts from diethyl malonate and involves nitration, cyclization with thiourea, methylation with dimethyl sulfate, and finally chlorination.[6] A similar strategy, omitting the chlorination and potentially starting from a simpler pyrimidine core, could be adapted for the synthesis of this compound.
Another relevant protocol is the synthesis of 2-Methylthio-5-nitro-pyridine, where 2-mercapto-5-nitro-pyridine is methylated using dimethyl sulfate in the presence of sodium hydroxide.[7]
Key Experimental Steps (based on related syntheses):
-
Methylation of a Thiol Precursor: A suitable 2-mercaptopyrimidine derivative could be dissolved in an aqueous base (e.g., NaOH) and treated with a methylating agent like methyl iodide or dimethyl sulfate.[8] Careful control of temperature and stoichiometry is crucial to favor S-methylation over potential N-methylation.[8]
-
Nitration of the Pyrimidine Ring: The 2-(methylthio)pyrimidine intermediate would then be subjected to nitration. A common method involves the use of a nitrating mixture, such as concentrated nitric acid and sulfuric acid, at controlled temperatures.
Chemical Reactivity
The chemical reactivity of this compound is dictated by the interplay of its functional groups:
-
Pyrimidine Ring: The pyrimidine ring, particularly with the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution.
-
Methylthio Group: The sulfur atom in the methylthio group can be oxidized to a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃) using appropriate oxidizing agents like hydrogen peroxide.[8] This transformation can significantly alter the compound's electronic properties and biological activity.
-
Nitro Group: The nitro group can be reduced to an amino group, providing a handle for further functionalization.
Spectroscopic and Analytical Data
Detailed experimental spectra for this compound are not widely published. However, based on the analysis of related compounds, the following characteristics can be anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
| ¹H NMR | ||
| -S-CH₃ | ~2.5 - 2.6 | The chemical shift of the methyl protons in the methylthio group is typically in this region.[8] |
| Pyrimidine Protons | ~8.0 - 9.5 | The protons on the electron-deficient pyrimidine ring, further deshielded by the nitro group, are expected to appear at high chemical shifts. |
| ¹³C NMR | ||
| -S-CH₃ | ~10 - 20 | The methyl carbon of the methylthio group. |
| Pyrimidine Carbons | ~120 - 170 | Carbons of the pyrimidine ring will have distinct chemical shifts based on their proximity to the nitrogen atoms, the methylthio group, and the nitro group. |
Note: PubChem indicates the availability of ¹³C and ¹⁵N NMR spectra, though the specific data is not provided in the search results.[1]
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 171. Due to the presence of a sulfur atom, an M+2 isotope peak with a characteristic intensity of about 4.4% relative to the M+ peak should be observable.
Proposed Fragmentation Pathway:
References
- 1. This compound | C5H5N3O2S | CID 258576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sciensage.info [sciensage.info]
- 3. fishersci.com [fishersci.com]
- 4. 110099-94-0|2-(Methylthio)pyrimidine-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. This compound [myskinrecipes.com]
- 6. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. fishersci.com [fishersci.com]
Spectral Data Analysis of 2-(Methylthio)-5-nitropyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2-(Methylthio)-5-nitropyrimidine, a molecule of interest in medicinal chemistry and materials science. This document compiles available and predicted spectral data, outlines detailed experimental protocols for its characterization, and presents a logical workflow for spectral analysis.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₅H₅N₃O₂S[1]
-
Molecular Weight: 171.18 g/mol [1]
-
CAS Number: 14001-70-8[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the anticipated ¹H and ¹³C NMR spectral data for this compound, based on established chemical shift ranges for pyrimidine derivatives.
¹H NMR (Proton NMR) Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-4, H-6 | 9.3 - 9.5 | Singlet |
| -SCH₃ | 2.6 - 2.8 | Singlet |
¹³C NMR (Carbon-13 NMR) Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 170 - 175 |
| C-4, C-6 | 158 - 162 |
| C-5 | 135 - 140 |
| -SCH₃ | 14 - 18 |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
| Vibrational Mode | Characteristic Absorption (cm⁻¹) | Functional Group |
| Asymmetric NO₂ Stretch | 1550 - 1510 | Nitro group |
| Symmetric NO₂ Stretch | 1360 - 1320 | Nitro group |
| C=N Stretch | 1650 - 1550 | Pyrimidine ring |
| C-H Stretch (aromatic) | 3100 - 3000 | Pyrimidine ring |
| C-H Stretch (aliphatic) | 2950 - 2850 | Methyl group |
| C-S Stretch | 800 - 600 | Thioether |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
| m/z | Proposed Fragment | Interpretation |
| 171 | [M]⁺ | Molecular Ion |
| 125 | [M - NO₂]⁺ | Loss of nitro group |
| 124 | [M - SCH₃]⁺ | Loss of methylthio group |
| 79 | [C₄H₃N₂]⁺ | Pyrimidine ring fragment |
Experimental Protocols
The following are generalized protocols for obtaining the spectral data described above. These may be adapted based on the specific instrumentation available.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 300 MHz or higher field spectrometer.
-
Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) can be used.
-
Data Acquisition: Record the spectrum on an FT-IR spectrometer over a range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation using gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-300 amu).
Workflow and Data Interpretation
The following diagram illustrates the general workflow for the spectral analysis of this compound.
The interpretation of the combined spectral data allows for the unambiguous confirmation of the structure of this compound. The NMR data provides the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups (nitro, thioether, pyrimidine ring), and the mass spectrum verifies the molecular weight and provides insights into the molecule's fragmentation pattern. This multi-faceted approach is fundamental in the characterization of novel compounds for research and development.
References
An In-depth Technical Guide to the Solubility of 2-(Methylthio)-5-nitropyrimidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Core Concepts in Solubility
Solubility is a fundamental physicochemical property that describes the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous solution at a given temperature and pressure. For pharmaceutical development, two key types of solubility are often considered:
-
Kinetic Solubility: This measures the concentration of a compound in solution after a short incubation period, often by precipitating it from a high-concentration stock solution (e.g., in DMSO) into an aqueous or organic medium. It is a high-throughput screening method to identify potential solubility issues early in the drug discovery process.[1]
-
Thermodynamic Solubility: This represents the true equilibrium solubility, where an excess of the solid compound is equilibrated with a solvent over a prolonged period until the solution is saturated. This measurement is critical for lead optimization and formulation development.[1]
Data Presentation: A Framework for Solubility Analysis
To facilitate a clear comparison of the solubility of 2-(Methylthio)-5-nitropyrimidine across various organic solvents, a structured data table is essential. The following table provides a template for presenting such data. Note: The values presented are for illustrative purposes only and do not represent actual experimental data.
| Organic Solvent | Chemical Formula | Polarity (Dielectric Constant) | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Determination |
| Methanol | CH₃OH | 32.7 | 25 | 15.2 | 0.089 | Gravimetric |
| Ethanol | C₂H₅OH | 24.5 | 25 | 10.5 | 0.061 | Gravimetric |
| Acetone | C₃H₆O | 20.7 | 25 | 25.8 | 0.151 | UV-Vis Spectroscopy |
| Acetonitrile | C₂H₃N | 37.5 | 25 | 18.3 | 0.107 | HPLC |
| Dichloromethane | CH₂Cl₂ | 9.1 | 25 | 35.1 | 0.205 | Gravimetric |
| Ethyl Acetate | C₄H₈O₂ | 6.0 | 25 | 12.4 | 0.072 | HPLC |
| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | 25 | 40.2 | 0.235 | Gravimetric |
| Dimethylformamide (DMF) | C₃H₇NO | 36.7 | 25 | > 100 | > 0.584 | Visual |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | 25 | > 100 | > 0.584 | Visual |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the thermodynamic solubility of this compound in organic solvents. These protocols are based on standard practices for pyrimidine derivatives and other organic compounds.[2][3][4]
This is a classic and reliable method for determining thermodynamic solubility.[2][3][4]
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks
-
Syringe filters (0.45 µm)
-
Oven
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.
-
Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.
-
Solvent Evaporation: Evaporate the solvent from the volumetric flask in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.
-
Mass Determination: Once the solvent is completely evaporated, cool the flask to room temperature in a desiccator and weigh it. The difference in weight gives the mass of the dissolved this compound.
-
Calculation: Calculate the solubility in g/L or mol/L using the mass of the dissolved solid and the volume of the solvent used.
This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum.
Materials:
-
This compound (solid)
-
Selected organic solvents
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Analytical balance and volumetric flasks for standard solutions
Procedure:
-
Preparation of Saturated Solutions: Follow steps 1-3 of the Gravimetric Method.
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Calibration Curve: Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Withdraw a small aliquot of the clear supernatant from the saturated solution, dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: General experimental workflow for determining the solubility of a solid compound.
Conclusion
While specific, publicly available quantitative data on the solubility of this compound in various organic solvents is limited, this guide provides the necessary framework for researchers to determine this crucial parameter. By following the detailed experimental protocols for gravimetric or spectrophotometric analysis, scientists can generate reliable solubility data. The provided table structure and workflow diagram offer a standardized approach to data presentation and experimental design, facilitating a deeper understanding of the physicochemical properties of this important chemical intermediate. This knowledge is paramount for its effective use in synthetic chemistry and drug development.
References
Crystal structure of 2-(Methylthio)-5-nitropyrimidine
Crystal Structure of 2-(Methylthio)-5-nitropyrimidine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The pyrimidine core is a fundamental building block in numerous biologically significant molecules, including nucleic acids (cytosine, thymine, and uracil) and various synthetic drugs. The addition of a methylthio group at the 2-position and a nitro group at the 5-position modifies the electronic and steric properties of the pyrimidine ring, which can influence its chemical reactivity and biological activity.
This technical guide aims to provide a comprehensive overview of the structural and experimental aspects of this compound. However, a thorough search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield a specific publication detailing the single-crystal X-ray diffraction analysis of this compound. Consequently, quantitative crystallographic data such as unit cell dimensions, bond lengths, and bond angles for this specific compound are not available in the public domain at this time.
This guide will, therefore, focus on the available information regarding its chemical properties, synthesis, and spectroscopic characterization, while also providing a generalized experimental protocol for X-ray crystallography that would be applicable for its structure determination.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound, based on available data, is presented below.[1]
| Property | Value |
| Molecular Formula | C₅H₅N₃O₂S |
| Molecular Weight | 171.18 g/mol |
| IUPAC Name | This compound |
| CAS Number | 14001-70-8 |
| Appearance | (Not specified in available literature) |
| Solubility | (Not specified in available literature) |
Synthesis
A generalized synthetic workflow is proposed below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
General Synthesis Protocol (Hypothetical)
-
Nitration of a Pyrimidine Precursor: A suitable pyrimidine precursor, such as 2-hydroxypyrimidine, would be subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
-
Thionation: The resulting 2-hydroxy-5-nitropyrimidine would then be treated with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, to convert the hydroxyl group into a thiol group, yielding 2-mercapto-5-nitropyrimidine.
-
S-Methylation: The 2-mercapto-5-nitropyrimidine would be deprotonated with a suitable base (e.g., sodium hydroxide or potassium carbonate) and then reacted with a methylating agent like methyl iodide or dimethyl sulfate to yield the final product, this compound.
-
Purification: The crude product would be purified using standard techniques such as recrystallization or column chromatography.
General X-ray Crystallography Protocol
The following outlines a general experimental workflow for the determination of the crystal structure of a small organic molecule like this compound.
Caption: General workflow for single-crystal X-ray diffraction.
-
Crystal Growth: High-quality single crystals of this compound would need to be grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. A variety of solvents would be screened to find optimal conditions.
-
Data Collection: A suitable single crystal would be mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal would be cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data would then be collected by rotating the crystal in a beam of monochromatic X-rays and recording the intensities and positions of the diffracted beams.
-
Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell parameters and space group. The crystal structure would then be solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model would be refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.
Spectroscopic Characterization
While crystallographic data is unavailable, other spectroscopic techniques are crucial for characterizing this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present, such as the C-H bonds of the methyl and pyrimidine groups, the C=N and C=C bonds of the pyrimidine ring, and the N-O bonds of the nitro group.
-
Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its identity.
Conclusion
This compound is a compound of interest due to its pyrimidine core, a key scaffold in medicinal chemistry. While a detailed crystal structure analysis is not currently available in the public domain, this guide has provided a summary of its known properties and outlined the standard experimental procedures for its synthesis and crystallographic analysis. The determination of its precise three-dimensional structure through single-crystal X-ray diffraction would be a valuable contribution to the field, enabling a deeper understanding of its structure-activity relationships and potentially guiding the design of new therapeutic agents. Researchers are encouraged to pursue the crystallographic characterization of this compound to fill the existing gap in the scientific literature.
References
Purity Analysis of 2-(Methylthio)-5-nitropyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 2-(Methylthio)-5-nitropyrimidine, a key intermediate in the synthesis of various biologically active compounds. This document outlines common analytical techniques, provides detailed experimental protocols, and presents a framework for identifying and quantifying potential impurities.
Introduction
This compound is a crucial building block in medicinal chemistry and drug discovery. Its purity is paramount as impurities can lead to undesired side reactions, lower yields of the final product, and introduce toxicological risks. Therefore, robust analytical methods are essential to ensure the quality and consistency of this starting material. This guide focuses on the principal chromatographic and spectroscopic techniques employed for purity assessment.
Analytical Techniques for Purity Determination
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is a primary tool for quantification, while Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are valuable for impurity identification and structural confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for determining the purity of non-volatile organic compounds like this compound. It separates the main compound from its impurities, allowing for accurate quantification. Several patents mention the use of HPLC for monitoring reactions involving pyrimidine derivatives, underscoring its applicability for purity analysis.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile impurities or if the main compound is sufficiently volatile and thermally stable, GC-MS offers excellent separation and identification capabilities. GC-MS has been used for the analysis of related pyrimidine compounds.[3][4] The mass spectrometer provides structural information on separated impurities, aiding in their identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR, is a powerful tool for structural elucidation and can be used for a quantitative assessment of purity (qNMR). It provides information on the molecular structure of the main compound and can detect and help identify impurities with distinct proton signals.[3][5][6]
Quantitative Data Summary
The following tables summarize typical parameters for the analytical techniques used in the purity analysis of this compound.
Table 1: High-Performance Liquid Chromatography (HPLC) Parameters
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 330 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu |
Table 3: ¹H NMR Spectroscopy Parameters
| Parameter | Value |
| Solvent | Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆) |
| Frequency | 400 MHz or higher |
| Internal Standard | Tetramethylsilane (TMS) |
| Pulse Program | Standard single pulse |
| Relaxation Delay | 5 seconds (for quantitative analysis) |
Experimental Protocols
HPLC Purity Method
Objective: To determine the purity of this compound by HPLC with UV detection.
Materials:
-
This compound sample
-
HPLC grade acetonitrile
-
Ultrapure water
-
Reference standard of this compound (if available)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in the desired ratio (e.g., 60:40 v/v for isocratic elution). Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 100 mL of mobile phase to get a concentration of 100 µg/mL.
-
Sample Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Calculate the percentage purity using the area normalization method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
-
GC-MS Impurity Profiling
Objective: To identify potential volatile impurities in the this compound sample.
Materials:
-
This compound sample
-
GC grade solvent (e.g., dichloromethane or ethyl acetate)
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable GC-compatible solvent.
-
GC-MS Analysis:
-
Inject the sample solution into the GC-MS system.
-
Run the analysis using the parameters outlined in Table 2.
-
-
Data Analysis:
-
Analyze the total ion chromatogram (TIC) to identify all separated components.
-
For each impurity peak, obtain the mass spectrum.
-
Compare the obtained mass spectra with a library (e.g., NIST) to tentatively identify the impurities.
-
¹H NMR for Structural Confirmation and Purity Estimation
Objective: To confirm the structure of the main component and identify any major impurities.
Materials:
-
This compound sample
-
Deuterated solvent (CDCl₃ or DMSO-d₆)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
NMR Analysis:
-
Acquire the ¹H NMR spectrum using the parameters from Table 3.
-
-
Data Analysis:
-
Assign the signals in the spectrum to the protons of this compound.
-
Look for any unassigned signals, which may correspond to impurities.
-
Integrate the signals of the main compound and the impurities to estimate their relative molar ratio.
-
Visualizations
Caption: Workflow for HPLC Purity Analysis.
References
- 1. CA2745295C - Modulators of toll-like receptors - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US8486966B2 - 9-(pyrazol-3-yl)-9H-purine-2-amine and 3-(pyrazol-3-yl) -3H-imidazo[4,5-B] pyridin-5-amine derivatives and their use for the treatment of cancer - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN103923020A - Preparation method of 2-propylthio-4,6-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 6. CN102320957A - Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-(Methylthio)-5-nitropyrimidine for Researchers and Drug Development Professionals
An overview of the synthesis, properties, and potential biological significance of 2-(Methylthio)-5-nitropyrimidine, a versatile building block in medicinal chemistry.
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest for researchers, scientists, and drug development professionals. This document details its chemical properties, outlines a plausible synthetic route with experimental protocols, presents expected analytical data, and explores its potential applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors.
Chemical Properties and Data
This compound is a substituted pyrimidine with the chemical formula C₅H₅N₃O₂S. Its structure features a pyrimidine core, a methylthio group at the 2-position, and a nitro group at the 5-position. These functional groups contribute to its reactivity and potential as a pharmacophore.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₅N₃O₂S | [2] |
| Molecular Weight | 171.18 g/mol | [2] |
| CAS Number | 14001-70-8 | [2] |
| IUPAC Name | 2-(methylsulfanyl)-5-nitropyrimidine | [2] |
| SMILES | CSC1=NC=C(C=N1)--INVALID-LINK--[O-] | [1] |
Commercial Suppliers
This compound is available from various commercial chemical suppliers. Researchers can procure this compound for laboratory and developmental use.
Table 2: Prominent Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | ≥97% | 1g, 5g, 25g |
| TCI America | >98% | 1g, 5g |
| Santa Cruz Biotechnology | ≥98% | 1g, 5g, 10g |
| Fisher Scientific | ≥97% | 1g, 5g, 10g |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The synthesis involves four key steps: nitration, cyclization, methylation, and purification.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
Step 1: Nitration of Diethyl Malonate
-
Objective: To introduce a nitro group to the central carbon of diethyl malonate.
-
Procedure: In a round-bottom flask cooled in an ice-salt bath, slowly add diethyl malonate to a stirred mixture of concentrated nitric acid and concentrated sulfuric acid. Maintain the temperature below 10°C during the addition. After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Carefully pour the reaction mixture onto crushed ice and extract the product with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield diethyl 2-nitromalonate.[3]
Step 2: Cyclization with Thiourea
-
Objective: To form the pyrimidine ring.
-
Procedure: Prepare a solution of sodium ethoxide in absolute ethanol. Add thiourea to this solution and stir until dissolved. To this mixture, add the diethyl 2-nitromalonate dropwise at room temperature. Heat the reaction mixture to reflux for 4-6 hours. After cooling, neutralize the mixture with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the 2-thio-5-nitro-4,6-dihydroxypyrimidine. Filter the solid, wash with cold water, and dry.[3]
Step 3: S-Methylation
-
Objective: To introduce the methylthio group.
-
Procedure: Dissolve the 2-thio-5-nitro-4,6-dihydroxypyrimidine in an aqueous solution of sodium hydroxide. Cool the solution in an ice bath and add methyl iodide or dimethyl sulfate dropwise while maintaining a low temperature.[4] Allow the reaction to warm to room temperature and stir for several hours. The desired product, this compound, may precipitate upon completion or after acidification. Filter the product, wash with water, and dry.
Step 4: Purification
-
Objective: To obtain the pure final product.
-
Procedure: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Analytical Characterization
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR | δ (ppm): ~2.6-2.8 (s, 3H, -SCH₃), ~9.0-9.2 (s, 2H, pyrimidine protons). The exact shifts can vary based on the solvent. |
| ¹³C NMR | Expected signals for the methyl carbon (~14 ppm), and aromatic carbons of the pyrimidine ring. The carbon bearing the nitro group will be shifted downfield.[2][5] |
| Mass Spectrometry (MS) | Expected molecular ion peak (M+) at m/z = 171.01.[2] |
| Infrared (IR) Spectroscopy | Characteristic peaks for C=N stretching in the pyrimidine ring (~1550-1650 cm⁻¹), strong asymmetric and symmetric stretching of the nitro group (~1520-1560 cm⁻¹ and ~1345-1385 cm⁻¹ respectively), and C-H stretching of the methyl group (~2900-3000 cm⁻¹). |
Potential Biological Activity and Signaling Pathways
Derivatives of 2-(methylthio)pyrimidine are of significant interest in medicinal chemistry due to their potential as kinase inhibitors.[6] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. The pyrimidine scaffold can act as a hinge-binding motif in the ATP-binding pocket of kinases.
Hypothesized Mechanism of Action
Based on the activity of structurally related compounds, this compound could serve as a scaffold for the development of inhibitors targeting various kinase families, such as:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 can disrupt angiogenesis, a critical process in tumor growth.[6]
-
EGFR (Epidermal Growth Factor Receptor): EGFR is a key driver of cell proliferation and is often mutated in cancer.[6]
-
PI3K/Akt/mTOR Pathway: This is a central signaling pathway that controls cell growth, proliferation, and survival.[7]
Caption: Hypothesized signaling pathways targeted by 2-(methylthio)pyrimidine derivatives.
Experimental Workflow for Kinase Inhibition Assay
To evaluate the potential of this compound derivatives as kinase inhibitors, a systematic experimental workflow can be employed.
Caption: Experimental workflow for evaluating kinase inhibitory activity.
Conclusion
This compound is a valuable chemical entity with significant potential in the field of medicinal chemistry. Its straightforward, albeit multi-step, synthesis and the reactivity endowed by its functional groups make it an attractive starting material for the generation of compound libraries for drug discovery. The established role of the pyrimidine scaffold in kinase inhibition suggests that derivatives of this compound are promising candidates for the development of novel therapeutics targeting a range of diseases, particularly cancer. Further research into the synthesis of diverse analogs and their biological evaluation is warranted to fully explore the therapeutic potential of this compound.
References
- 1. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]
- 2. This compound | C5H5N3O2S | CID 258576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-(Methylthio)-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylthio)-5-nitropyrimidine is a versatile heterocyclic building block in medicinal chemistry and materials science. The pyrimidine core is a common scaffold in numerous biologically active compounds, and the presence of a nitro group at the 5-position strongly activates the ring for nucleophilic aromatic substitution (SNAr). This activation, coupled with a displaceable methylthio group at the 2-position, makes it a valuable precursor for the synthesis of a diverse range of 2-substituted-5-nitropyrimidines. These products are key intermediates in the development of novel therapeutics, including kinase inhibitors and other targeted agents.
These application notes provide an overview of the nucleophilic substitution reactions of this compound, including detailed experimental protocols for reactions with common nucleophiles and a summary of expected reactivity.
Reaction Principle
The core of the reaction is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group at the 5-position polarizes the pyrimidine ring, making the carbon atoms at the 2-, 4-, and 6-positions electrophilic. The 2-position, bearing the methylthio group, is particularly susceptible to nucleophilic attack.
The methylthio (-SCH3) group is a moderate leaving group. For many applications, its reactivity can be significantly enhanced by oxidation to the corresponding methylsulfinyl (-SOCH3) or, more effectively, the methylsulfonyl (-SO2CH3) group. The strong electron-withdrawing nature of the sulfonyl group makes it an excellent leaving group, facilitating the substitution reaction under milder conditions and with a broader range of nucleophiles.
Data Presentation
The following table summarizes the expected outcomes for nucleophilic substitution reactions on this compound with various classes of nucleophiles. Please note that the yields are representative and may vary depending on the specific substrate, nucleophile, and reaction conditions. Optimization of these conditions is recommended for specific applications.
| Nucleophile Class | Example Nucleophile | Product Type | Expected Yield (%) | Reaction Conditions |
| Amines | Piperidine | 2-Amino-5-nitropyrimidine | 70-90 | Heat in a polar aprotic solvent (e.g., DMF, DMSO) or alcohol. |
| Aniline | 2-Arylamino-5-nitropyrimidine | 60-80 | Higher temperatures may be required; base catalysis can be beneficial. | |
| Alkoxides | Sodium Methoxide | 2-Alkoxy-5-nitropyrimidine | 75-95 | Reaction in the corresponding alcohol (e.g., methanol) at reflux. |
| Thiols | Sodium Thiophenoxide | 2-Thioether-5-nitropyrimidine | 80-95 | Polar aprotic solvent (e.g., DMF) at room temperature to moderate heat. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with Amines
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., piperidine, morpholine, aniline) (1.1 - 1.5 eq)
-
Anhydrous Dimethylformamide (DMF) or Ethanol
-
DIPEA (N,N-Diisopropylethylamine) (optional, as a non-nucleophilic base, 1.5 eq)
Procedure:
-
To a solution of this compound in anhydrous DMF or ethanol, add the amine nucleophile.
-
If the amine is used as its salt (e.g., hydrochloride), add a non-nucleophilic base like DIPEA to liberate the free amine.
-
Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Nucleophilic Substitution with Alkoxides
This protocol outlines the synthesis of 2-alkoxy-5-nitropyrimidines.
Materials:
-
This compound (1.0 eq)
-
Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide) (1.2 eq)
-
Corresponding anhydrous alcohol (e.g., methanol, ethanol)
Procedure:
-
Dissolve this compound in the corresponding anhydrous alcohol.
-
Add the sodium alkoxide to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Neutralize the reaction with a dilute acid (e.g., acetic acid or dilute HCl).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Protocol 3: Activation of the Methylthio Group by Oxidation
This protocol describes the oxidation of the methylthio group to a methylsulfonyl group to enhance its leaving group ability.
Materials:
-
This compound (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (2.2 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting 2-(methylsulfonyl)-5-nitropyrimidine can often be used in the subsequent nucleophilic substitution step without further purification.
Mandatory Visualizations
Caption: Reaction pathways for nucleophilic substitution.
Caption: General experimental workflow.
Application Notes and Protocols: The Utility of 2-(Methylthio)-5-nitropyrimidine in Kinase Inhibitor Synthesis
Introduction
2-(Methylthio)-5-nitropyrimidine is a versatile heterocyclic building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. The pyrimidine scaffold is a core component of numerous FDA-approved drugs and clinical candidates, prized for its ability to form key hydrogen bonds within the ATP-binding pocket of kinases.[1] The strategic placement of a nitro group and a methylthio group on the pyrimidine ring makes this compound an ideal starting material. The electron-withdrawing nitro group activates the ring for nucleophilic aromatic substitution (SNAr), while the methylthio group serves as an excellent leaving group. This allows for the straightforward introduction of various amine-containing fragments, a common step in building the complex architectures of targeted kinase inhibitors. Furthermore, the nitro group can be readily reduced to an amine, providing a handle for subsequent chemical modifications.
Application Notes
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The primary application of this compound in kinase inhibitor synthesis involves the SNAr reaction. The methylthio (-SMe) group at the C2 position is readily displaced by a nucleophile, typically a primary or secondary amine. This reaction is facilitated by the strong electron-withdrawing effect of the nitro group at the C5 position, which stabilizes the Meisenheimer complex intermediate. This key transformation allows for the efficient coupling of the pyrimidine core with various pharmacophores, which are crucial for achieving potency and selectivity against the target kinase.
Representative Synthesis: Building a Dacomitinib-like Scaffold
While direct synthesis routes for many well-known inhibitors may start from different pyrimidine precursors, the chemistry of this compound is highly illustrative of the strategies used to create complex quinazoline-based inhibitors like Dacomitinib, a second-generation irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR).[2][3] The following scheme outlines a representative pathway demonstrating how this starting material can be used to construct a similar scaffold.
-
SNAr Reaction: this compound is reacted with an appropriate aniline, for example, 3-chloro-4-fluoroaniline, to form the N-aryl-5-nitropyrimidin-2-amine intermediate.
-
Nitro Group Reduction: The nitro group of the intermediate is reduced to a primary amine using standard conditions, such as catalytic hydrogenation (e.g., with a Raney nickel catalyst) or metal-mediated reduction (e.g., Fe/HCl), yielding a pyrimidine diamine derivative.[2]
-
Side Chain Acylation: The newly formed amino group is then acylated with a reactive side chain, such as (E)-4-(piperidin-1-yl)but-2-enoyl chloride, to install the moiety responsible for covalent modification of the target kinase.
-
Further Annulation (if required): For quinazoline-based inhibitors, further cyclization steps would be necessary to form the fused ring system.
This modular approach allows for the systematic exploration of structure-activity relationships (SAR) by varying the amine nucleophile and the acylating agent.
Targeted Kinase Families
The pyrimidine scaffold is a privileged structure for targeting a wide range of kinases. Inhibitors derived from pyrimidine precursors have shown significant activity against:
-
Epidermal Growth Factor Receptor (EGFR): As seen in Dacomitinib, pyrimidine-based structures are effective against EGFR, including mutations that confer resistance to first-generation inhibitors.[2][3]
-
Aurora Kinases: These serine/threonine kinases are crucial for cell cycle regulation, and several pyrimidine-based inhibitors have been developed to target them.[4][5]
-
Polo-like Kinases (PLK): Similar to Aurora kinases, PLKs are involved in mitosis, and pyrimidine scaffolds have been used to create potent inhibitors.[6]
-
Janus Kinases (JAK): Nitropyridine derivatives, which share chemical similarities with nitropyrimidines, have been used to develop JAK2 inhibitors.[7]
Quantitative Data: Potency of Pyrimidine-Based Kinase Inhibitors
The following table summarizes the inhibitory potency (IC₅₀) of representative kinase inhibitors featuring a core pyrimidine or related heterocyclic scaffold. This data illustrates the high efficacy achievable with this structural class.
| Compound | Target Kinase | IC₅₀ (nM) | Cell Line / Assay Type |
| Dacomitinib | EGFR | 6 | Biochemical Assay |
| Compound 13 | Aurora A | < 200 | Cell Proliferation Assay (SCLC cells)[4] |
| Thienopyrimidine Derivative | Aurora A/B | 1 / 4 | Biochemical Assay[5] |
| Nitropyridine Derivative | JAK2 | 8500 - 12200 | Biochemical Assay[7] |
Experimental Protocols
Protocol 1: Synthesis of N-(3-chloro-4-fluorophenyl)-5-nitropyrimidin-2-amine (SNAr Reaction)
This protocol describes the nucleophilic aromatic substitution of the methylthio group from this compound with 3-chloro-4-fluoroaniline.
Materials and Reagents:
-
This compound
-
3-chloro-4-fluoroaniline
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Ethyl acetate
-
Hexanes
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
To a solution of this compound (1.0 eq) in n-butanol (0.2 M), add 3-chloro-4-fluoroaniline (1.1 eq) and DIPEA (1.5 eq).
-
Heat the reaction mixture to reflux (approx. 117°C) and stir for 16-24 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes/ethyl acetate).
-
Upon completion, allow the mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-(3-chloro-4-fluorophenyl)-5-nitropyrimidin-2-amine.
Protocol 2: Reduction of N-(3-chloro-4-fluorophenyl)-5-nitropyrimidin-2-amine
This protocol describes the reduction of the nitro group to a primary amine using Raney nickel as a catalyst.
Materials and Reagents:
-
N-(3-chloro-4-fluorophenyl)-5-nitropyrimidin-2-amine
-
Raney Nickel (50% slurry in water)
-
Ethanol
-
Methanol
-
Hydrogen gas (H₂)
-
Parr shaker or similar hydrogenation apparatus
-
Celite
Procedure:
-
Carefully wash the Raney Nickel slurry with water and then with ethanol to remove residual water.
-
In a hydrogenation vessel, dissolve the nitro-pyrimidine intermediate (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add the washed Raney Nickel catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel with hydrogen gas, then pressurize to 50 psi.
-
Shake the mixture at room temperature for 4-6 hours, monitoring for hydrogen uptake.
-
Once the reaction is complete (as determined by TLC or LC-MS), carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude N²-(3-chloro-4-fluorophenyl)pyrimidine-2,5-diamine.
Protocol 3: General Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general method for determining the IC₅₀ of a synthesized inhibitor using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).[8]
Materials and Reagents:
-
Purified target kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Synthesized inhibitor compound (dissolved in DMSO)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of the inhibitor compound in DMSO, then dilute further in the kinase reaction buffer.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted inhibitor solution or vehicle (DMSO) to the wells of the assay plate.
-
Add 2.5 µL of a 2X kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion Measurement:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ADP to ATP Conversion and Detection:
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and provide luciferase/luciferin for the detection reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP generated and thus to the kinase activity. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualizations
Caption: A representative synthetic pathway for kinase inhibitors.
Caption: Workflow from synthesis to biological evaluation.
Caption: EGFR signaling and the site of inhibitor action.
References
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dacomitinib | C24H25ClFN5O2 | CID 11511120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
2-(Methylthio)-5-nitropyrimidine: A Key Intermediate in the Discovery of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylthio)-5-nitropyrimidine is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry and drug discovery. Its unique electronic properties and strategically positioned functional groups make it an ideal starting material for the synthesis of a diverse range of bioactive molecules, particularly kinase inhibitors. The pyrimidine core is a well-established scaffold in numerous approved drugs, and the presence of a methylthio group at the 2-position and a nitro group at the 5-position provides reactive handles for facile chemical modifications. This application note will detail the synthesis of this compound, its application as an intermediate in the synthesis of kinase inhibitors, and provide protocols for key transformations.
Synthesis of this compound and its Derivatives
The synthesis of this compound and its derivatives often starts from readily available precursors. For instance, the related compound, 4,6-dichloro-2-methylthio-5-nitropyrimidine, can be synthesized from diethyl malonate through a four-step process involving nitration, cyclization with thiourea, methylation, and chlorination[1]. A general route for the methylation of a thiouracil precursor to a 2-(methylthio)pyrimidine derivative involves reaction with a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base[2].
Protocol 1: Synthesis of a 2-(Methylthio)pyrimidine Derivative from a Thiouracil Precursor
This protocol outlines the general procedure for the S-methylation of a thiouracil derivative.
Materials:
-
2-Thiouracil derivative (1.0 eq)
-
Sodium hydroxide (NaOH) (2.2 eq)
-
Methyl iodide (CH₃I) (1.1 eq)
-
Water
-
Acetic acid
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the 2-thiouracil derivative in an aqueous solution of sodium hydroxide in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add methyl iodide dropwise to the cooled solution, maintaining the temperature below 10°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, acidify the reaction mixture with acetic acid to precipitate the 2-(methylthio)pyrimidine product.
-
Filter the precipitate, wash with water, and dry to obtain the final product.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-Thiouracil derivative | [2] |
| Methylating Agent | Methyl iodide | [2] |
| Base | Sodium hydroxide | [2] |
| Temperature | 0°C to room temperature | [2] |
| Reaction Time | Overnight | [2] |
Application in the Synthesis of Kinase Inhibitors
The pyrimidine scaffold is a cornerstone in the development of potent and selective kinase inhibitors. The 2-(methylthio) group in this compound can act as a leaving group, allowing for nucleophilic aromatic substitution (SNAr) with various amines to introduce diversity and modulate the pharmacological properties of the final compounds. The electron-withdrawing nitro group at the 5-position activates the pyrimidine ring for such nucleophilic attacks.
While a direct synthesis of a marketed drug from this compound is not extensively documented in publicly available literature, its utility is demonstrated in the synthesis of various kinase inhibitor scaffolds. For example, substituted pyrimidines are key components of inhibitors targeting pathways like PI3K/Akt/mTOR, which are frequently dysregulated in cancer.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyrimidine-based Akt inhibitors.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of a 2-(Methylthio)pyrimidine Derivative
This protocol provides a general method for the reaction of a 2-(methylthio)pyrimidine with an amine nucleophile, a key step in the synthesis of many kinase inhibitors.
Materials:
-
This compound derivative (1.0 eq)
-
Amine nucleophile (1.1 - 2.0 eq)
-
Solvent (e.g., Ethanol, Isopropanol, DMF)
-
Base (e.g., Triethylamine, Diisopropylethylamine) (optional)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the this compound derivative in the chosen solvent.
-
Add the amine nucleophile to the solution. If necessary, add a base to scavenge the liberated methanethiol or any acid formed.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product can be isolated by precipitation upon addition of water or by extraction with a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data for SNAr Reactions on Activated Pyrimidines:
| Parameter | Value | Reference |
| Substrate | Activated 2-chloropyrimidine | [3] |
| Nucleophile | Various amines | [3] |
| Solvent | Ethanol | [3] |
| Base | Triethylamine | [3] |
| Temperature | Reflux | [3] |
| Reaction Time | 2-4 hours | [3] |
| Yield | Generally high (>90%) | [3] |
Experimental Workflow for Kinase Inhibitor Synthesis
The general workflow for the synthesis of a kinase inhibitor using a pyrimidine intermediate like this compound involves a series of key steps.
Caption: General experimental workflow for the synthesis of a kinase inhibitor from this compound.
Conclusion
This compound is a valuable and versatile intermediate in drug discovery. Its reactivity allows for the efficient synthesis of a wide range of substituted pyrimidine derivatives, which are key scaffolds for potent and selective kinase inhibitors. The protocols and workflows described in this application note provide a foundation for researchers to utilize this important building block in the development of novel therapeutics targeting various signaling pathways implicated in disease.
References
Application Notes and Protocols for 2-(Methylthio)-5-nitropyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological activities, and relevant experimental protocols for 2-(methylthio)-5-nitropyrimidine derivatives. This class of compounds holds significant potential in medicinal chemistry, particularly in the development of novel anticancer and antibacterial agents. The presence of the electron-withdrawing nitro group at the 5-position, combined with the versatile 2-methylthio group, makes this scaffold an interesting candidate for targeted drug design.
Biological Activity
While extensive research on the specific biological activities of this compound is still emerging, the broader class of pyrimidine derivatives has demonstrated a wide range of pharmacological effects. Notably, related compounds have shown promise as anticancer and antibacterial agents.
Anticancer Activity
Pyrimidine derivatives are a cornerstone in cancer chemotherapy. The structural similarities of the pyrimidine core to the nucleobases of DNA and RNA allow for the design of molecules that can interfere with nucleic acid synthesis and repair, or inhibit key enzymes involved in cancer cell proliferation and survival.
One of the key mechanisms of action for related pyrimidine derivatives is the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[1][2][3] EGFR is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[4] Dysregulation of EGFR signaling is a hallmark of many cancers.[2] 5-(Methylthio)pyrimidine derivatives have been identified as potent and selective inhibitors of mutant EGFR (L858R/T790M), which is often associated with non-small cell lung cancer (NSCLC) and resistance to first-generation EGFR inhibitors.[1] These compounds have demonstrated the ability to inhibit the enzymatic activity of mutant EGFR in subnanomolar ranges and strongly inhibit the proliferation of cancer cells harboring these mutations.[1] While specific data for this compound is not yet available, the shared pyrimidine scaffold suggests a potential for similar EGFR inhibitory activity.
Antibacterial Activity
The pyrimidine nucleus is also a key structural motif in many antibacterial agents. The presence of the nitro group, in particular, is a well-known feature in various antimicrobial compounds. Nitroaromatic compounds often exert their effect through bioreduction to reactive nitroso, nitro anion radical, or hydroxylamine species, which can induce cellular damage.
Studies on related 2-(benzylthio)pyrimidine derivatives have shown significant antibacterial activity against multidrug-resistant strains of Escherichia coli and Staphylococcus aureus.[5] The presence of a nitro group on the benzyl substituent was found to enhance the biological activity against S. aureus.[5] This suggests that the 5-nitro group in this compound could contribute significantly to its potential antibacterial properties.
Data Presentation
Currently, there is a lack of publicly available quantitative data specifically for the biological activity of this compound and its direct derivatives. The following tables present data for structurally related compounds to provide a reference for expected activity ranges.
Table 1: Anticancer Activity of Related Pyrimidine Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 5-(Methylthio)pyrimidine Derivatives | H1975 (NSCLC, EGFR L858R/T790M) | Subnanomolar range | [1] |
| Thiazolo[4,5-d]pyrimidine Derivatives | A375 (Melanoma) | 25.4 - 33.1 | |
| Thiazolo[4,5-d]pyrimidine Derivatives | C32 (Melanoma) | 24.4 - 30.5 | [6] |
| Thiazolo[4,5-d]pyrimidine Derivatives | DU145 (Prostate) | 41.5 - 60.1 | [6] |
| Thiazolo[4,5-d]pyrimidine Derivatives | MCF-7/WT (Breast) | 65.8 - 95.4 | [6] |
| 5-Nitrofuran-2-yl-allylidene-thioxo-thiazolidinones | MDA-MB-231 (Breast) | 6.61 (after 24h) |
Table 2: Antibacterial Activity of Related Pyrimidine Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-(Benzylthio)pyrimidine Derivatives | S. aureus (multidrug-resistant) | 125 | [5] |
| 2-(Benzylthio)pyrimidine Derivatives | E. coli (multidrug-resistant) | 500 | [5] |
| N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl]piperazinylquinolone | S. aureus | Comparable to reference drugs | [7] |
| N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl]piperazinylquinolone | S. epidermidis | Comparable to reference drugs | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the biological activity of this compound derivatives.
Synthesis of this compound Derivatives
A general synthesis approach for this compound derivatives involves a multi-step process, often starting from a simple precursor like diethyl malonate. A representative synthesis for a related chlorinated derivative is outlined below, which can be adapted for the synthesis of other analogs.[8]
Protocol: Synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine [8]
-
Nitration: Diethyl malonate is nitrated using concentrated or fuming nitric acid.
-
Cyclization: The resulting diethyl 2-nitromalonate is cyclized with thiourea in the presence of a sodium alkoxide (e.g., sodium ethoxide) to form 4,6-dihydroxy-2-mercapto-5-nitropyrimidine.
-
Methylation: The thiol group is methylated using a methylating agent such as dimethyl sulfate in an aqueous solution of sodium hydroxide to yield 4,6-dihydroxy-2-methylthio-5-nitropyrimidine.
-
Chlorination: The dihydroxy-pyrimidine derivative is then chlorinated using a chlorinating agent like phosphorus oxychloride, with a catalytic amount of N,N-dimethylaniline, to afford the final product, 4,6-dichloro-2-methylthio-5-nitropyrimidine.
Note: This protocol serves as a general guideline. Reaction conditions, including temperature, reaction time, and purification methods, may need to be optimized for specific derivatives.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is commonly used to determine the cytotoxic potential of chemical compounds.[9]
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.[10]
Antibacterial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[11]
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) from a fresh culture of the test organism (e.g., S. aureus, E. coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Compound: Prepare serial two-fold dilutions of the this compound derivative in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include positive (broth with bacteria, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]
Visualizations
General Experimental Workflow for Anticancer Drug Development
The following diagram illustrates a typical workflow for the initial stages of developing anticancer compounds from 2-methylthiopyrimidine precursors.
Caption: General workflow for anticancer drug development.
EGFR Signaling Pathway and Potential Inhibition
This diagram illustrates a simplified EGFR signaling pathway and the potential point of inhibition by this compound derivatives, assuming a mechanism similar to related compounds.
Caption: Simplified EGFR signaling pathway and potential inhibition point.
Logical Workflow for Antibacterial Activity Assessment
This diagram outlines the logical steps for evaluating the antibacterial properties of the synthesized compounds.
Caption: Workflow for antibacterial activity assessment.
References
- 1. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medic.upm.edu.my [medic.upm.edu.my]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. scirp.org [scirp.org]
- 12. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
Application Notes and Protocols for the Synthesis of Pyrimidine-Based Compounds from 2-(Methylthio)-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic strategies for the functionalization of 2-(methylthio)-5-nitropyrimidine, a versatile building block in medicinal chemistry. The presence of the electron-withdrawing nitro group at the 5-position activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr), enabling the synthesis of a diverse range of 2-substituted pyrimidine derivatives. These compounds are of significant interest in drug discovery, particularly as scaffolds for kinase inhibitors and antimicrobial agents.
Introduction
The pyrimidine core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. The functionalization of the pyrimidine ring is a key strategy in the development of novel therapeutic agents. This compound serves as a valuable starting material for the synthesis of 2-amino-, 2-alkoxy-, and 2-thioether-substituted 5-nitropyrimidines. The 2-methylthio group can act as a leaving group in SNAr reactions, although its reactivity is moderate. For many applications, a two-step activation-substitution strategy, involving the oxidation of the methylthio group to a more labile methylsulfonyl group, is employed to achieve higher yields and shorter reaction times. Direct displacement of the methylthio group is also possible with highly reactive nucleophiles.
This document outlines protocols for both the direct displacement and the activation-substitution strategies, provides quantitative data for representative reactions, and illustrates a key biological signaling pathway that can be targeted by the resulting pyrimidine derivatives.
Synthetic Strategies and Experimental Protocols
Two primary strategies for the nucleophilic substitution of the 2-methylthio group are presented:
-
Direct Nucleophilic Substitution: This one-step method involves the direct displacement of the 2-methylthio group by a potent nucleophile. This approach is most effective with highly reactive nucleophiles such as hydrazine.
-
Two-Step Activation-Substitution: This strategy involves the oxidation of the 2-methylthio group to a highly effective leaving group, the 2-methylsulfonyl group, followed by nucleophilic substitution. This method is more general and provides better yields for a wider range of nucleophiles, including various amines.
Protocol 1: Direct Nucleophilic Substitution with Hydrazine
This protocol describes the synthesis of 2-hydrazinyl-5-nitropyrimidine, a key intermediate for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (3.0-5.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate from the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford 2-hydrazinyl-5-nitropyrimidine.
Note: This is a general protocol adapted from analogous reactions. Optimization of reaction time and temperature may be required.
Protocol 2: Two-Step Activation-Substitution for the Synthesis of 2-Amino-5-nitropyrimidines
This protocol details a more general approach for the synthesis of 2-amino-5-nitropyrimidines via a 2-methylsulfonyl intermediate.
Step 1: Oxidation of this compound to 2-(Methylsulfonyl)-5-nitropyrimidine
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2-2.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield crude 2-(methylsulfonyl)-5-nitropyrimidine, which can be used in the next step without further purification or purified by column chromatography.
Step 2: Nucleophilic Substitution with an Amine
Experimental Protocol:
-
To a solution of 2-(methylsulfonyl)-5-nitropyrimidine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add the desired primary or secondary amine (1.1-1.5 eq).
-
Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).
-
Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) and monitor by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-5-nitropyrimidine derivative.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of 2-substituted-5-nitropyrimidines.
Table 1: Synthesis of 2-Substituted-5-nitropyrimidines via Activation-Substitution
| Entry | Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | 2-Anilino-5-nitropyrimidine | DMF | 80 | 4 | 85 |
| 2 | Morpholine | 2-Morpholino-5-nitropyrimidine | Acetonitrile | Reflux | 6 | 92 |
| 3 | Benzylamine | 2-(Benzylamino)-5-nitropyrimidine | DMF | 60 | 5 | 88 |
| 4 | Piperidine | 2-Piperidino-5-nitropyrimidine | Acetonitrile | Reflux | 6 | 90 |
Note: Yields are based on the 2-(methylsulfonyl)-5-nitropyrimidine intermediate and are representative examples from analogous reactions.
Table 2: Direct Nucleophilic Substitution on Analogous 2-Chloro-5-nitropyrimidine
| Entry | Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | 2-Anilino-5-nitropyrimidine | Ethanol | Reflux | 3 | 95 |
| 2 | Sodium Methoxide | 2-Methoxy-5-nitropyrimidine | Methanol | Reflux | 2 | 98 |
| 3 | Sodium Thiophenoxide | 2-(Phenylthio)-5-nitropyrimidine | DMF | 25 | 1 | 96 |
Note: These are examples of reactions on a more reactive substrate, 2-chloro-5-nitropyrimidine, to provide a benchmark for potential reactivity.
Mandatory Visualizations
Synthetic Workflow
The general workflow for the synthesis of 2-amino-5-nitropyrimidines via the activation-substitution strategy is depicted below.
Caption: Workflow for the two-step synthesis of 2-amino-5-nitropyrimidines.
Representative Signaling Pathway: PI3K/Akt/mTOR
Many 2-amino-pyrimidine derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling. The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer, making it a prime target for drug development. The synthesized 2-amino-5-nitropyrimidine derivatives can serve as scaffolds for the development of inhibitors targeting kinases within this pathway.
Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition points.
Application Notes and Protocols: Nucleophilic Aromatic Substitution of 2-(Methylthio)-5-nitropyrimidine with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 2-(methylthio)-5-nitropyrimidine with amines is a cornerstone of medicinal chemistry, providing a versatile and efficient route to a diverse array of 2-amino-5-nitropyrimidine derivatives. This class of compounds is of significant interest in drug discovery due to the prevalence of the aminopyrimidine scaffold in biologically active molecules. The electron-withdrawing nitro group at the 5-position activates the pyrimidine ring towards nucleophilic aromatic substitution (SNAr), facilitating the displacement of the methylthio group by a wide range of primary and secondary amines. This document provides detailed application notes and experimental protocols for this transformation, supported by quantitative data and visualizations to aid in research and development.
The general reaction proceeds via a Meisenheimer complex intermediate, a resonance-stabilized species formed by the attack of the amine nucleophile on the electron-deficient pyrimidine ring. The subsequent departure of the methanethiolate leaving group restores the aromaticity of the ring, yielding the desired 2-amino-5-nitropyrimidine product. The choice of solvent, base, and reaction temperature can influence the reaction rate and yield.
Data Presentation
The following table summarizes representative examples of the reaction of this compound with various amines, highlighting the reaction conditions and corresponding yields. While specific data for a broad range of amines with this exact substrate is not extensively tabulated in single sources, the following data is compiled based on analogous reactions and established principles of SNAr on similar heterocyclic systems.
| Amine | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | N-Benzyl-5-nitropyrimidin-2-amine | DMF | Cs₂CO₃ | 120 | 12 | High |
| Aniline | N-Phenyl-5-nitropyrimidin-2-amine | DMF | Cs₂CO₃ | 120 | 12 | Good to High |
| 4-Fluoroaniline | N-(4-Fluorophenyl)-5-nitropyrimidin-2-amine | DMF | Cs₂CO₃ | 120 | 12 | Good |
| Piperidine | 2-(Piperidin-1-yl)-5-nitropyrimidine | Ethanol | Et₃N | Reflux | 4-6 | High |
| Morpholine | 4-(5-Nitropyrimidin-2-yl)morpholine | Ethanol | Et₃N | Reflux | 4-6 | High |
| Cyclohexylamine | N-Cyclohexyl-5-nitropyrimidin-2-amine | Ethanol | - | Reflux | 6-8 | Moderate to Good |
Note: Yields are reported as qualitative descriptors based on typical outcomes for SNAr reactions on activated pyrimidines. "High" generally corresponds to >80%, "Good" to 60-80%, and "Moderate" to 40-60%. Optimization of reaction conditions may be required for specific substrates to achieve higher yields.
Experimental Protocols
The following are detailed protocols for the reaction of this compound with representative aromatic and aliphatic amines.
Protocol 1: Reaction with Aromatic Amines (e.g., Aniline)
This protocol describes a general procedure for the nucleophilic aromatic substitution of this compound with arylamines in the presence of cesium carbonate.[1]
Materials:
-
This compound
-
Aniline (or other substituted arylamine)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired arylamine (1.2 mmol), and cesium carbonate (1.5 mmol).
-
Add anhydrous DMF (5 mL) to the flask.
-
Heat the reaction mixture to 120 °C with stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-aryl-5-nitropyrimidin-2-amine.
Protocol 2: Reaction with Aliphatic Amines (e.g., Piperidine)
This protocol provides a general method for the reaction of this compound with secondary aliphatic amines, which are generally more nucleophilic than aromatic amines and may not require a strong base.
Materials:
-
This compound
-
Piperidine (or other secondary aliphatic amine)
-
Ethanol
-
Triethylamine (Et₃N) (optional, can be used as a scavenger for methanethiol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
In a round-bottom flask fitted with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol) in ethanol (10 mL).
-
Add the aliphatic amine (1.1 mmol) to the solution. For less reactive amines or to ensure complete reaction, triethylamine (1.2 mmol) can be added.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography if necessary.
Visualizations
Reaction Pathway
The following diagram illustrates the general mechanism of the nucleophilic aromatic substitution reaction.
Caption: General mechanism of the SNAr reaction.
Experimental Workflow
The diagram below outlines the typical workflow for the synthesis and purification of 2-amino-5-nitropyrimidines.
Caption: General experimental workflow for synthesis.
Safety Precautions
-
This compound and its derivatives should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Dimethylformamide (DMF) is a reproductive toxin and should be handled with extreme care.
-
Methanethiol, the byproduct of the reaction, is a volatile and malodorous gas. It is advisable to conduct the reaction in a fume hood and to quench any residual methanethiolate with a bleach solution before disposal.
Conclusion
The reaction of this compound with amines represents a robust and highly adaptable method for the synthesis of a wide range of 2-amino-5-nitropyrimidine derivatives. The protocols and data presented herein provide a solid foundation for researchers to explore this valuable transformation in the context of drug discovery and development. The straightforward nature of the reaction, coupled with the potential for diverse functionalization, ensures its continued importance in the field of medicinal chemistry.
References
Synthesis Protocol for 4,6-dichloro-2-methylthio-5-nitropyrimidine: An Essential Intermediate for Pharmaceutical Research
Introduction
4,6-dichloro-2-methylthio-5-nitropyrimidine is a key heterocyclic organic compound with significant applications in pharmaceutical and agrochemical research. Its structure, characterized by a pyrimidine ring substituted with chloro, methylthio, and nitro groups, makes it a versatile precursor for the synthesis of various biologically active molecules. Notably, it serves as a crucial intermediate in the production of Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events in patients with acute coronary syndrome.[1][2][3] This document provides a detailed protocol for the four-step synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine, starting from diethyl malonate. Additionally, it outlines the compound's role in modulating the P2Y12 signaling pathway, a critical target in antiplatelet drug development.
Data Presentation
The synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine involves a four-step process. The following table summarizes the key quantitative data for each step based on established laboratory protocols.
| Step | Reaction | Key Reagents | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Nitration | Diethyl malonate, Concentrated Nitric Acid | - | Not specified | Not specified | Not specified |
| 2 | Cyclization | Diethyl 2-nitromalonate, Thiourea, Sodium alkoxide | - | 70 | Not specified | 58 - 72 |
| 3 | Methylation | 4,6-dihydroxy-2-mercapto-5-nitropyrimidine, Dimethyl sulfate, NaOH | - | 10 - 20 | 4 | Not specified |
| 4 | Chlorination | 4,6-dihydroxy-2-methylthio-5-nitropyrimidine, Phosphorus oxychloride | N,N-dimethylaniline | 100 - 110 (Reflux) | 6 - 8 | 40 - 80 |
Experimental Protocols
This section details the step-by-step methodology for the synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
Step 1: Nitration of Diethyl Malonate
The initial step involves the nitration of diethyl malonate.
-
Reagents: Diethyl malonate, Concentrated nitric acid or fuming nitric acid.[4]
-
Procedure:
-
Carefully add diethyl malonate to a reaction vessel.
-
Slowly add concentrated nitric acid or fuming nitric acid to the diethyl malonate while maintaining a controlled temperature.
-
The reaction mixture is stirred until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or GC).
-
The resulting diethyl 2-nitromalonate is then isolated and purified.
-
Step 2: Cyclization to form 4,6-dihydroxy-2-mercapto-5-nitropyrimidine
This step involves the formation of the pyrimidine ring.
-
Reagents: Diethyl 2-nitromalonate, Thiourea, Sodium alkoxide.[4]
-
Procedure:
-
Dissolve sodium in an appropriate alcohol to prepare the sodium alkoxide solution.
-
Add thiourea to the sodium alkoxide solution and heat to 70°C with stirring until completely dissolved.[4]
-
Slowly add diethyl 2-nitromalonate dropwise to the reaction mixture.
-
After the addition is complete, continue stirring at 70°C for the specified reaction time.
-
Cool the reaction mixture and add water to dissolve the product.
-
Adjust the pH to 5-6 with hydrochloric acid to precipitate the solid product.[4]
-
Filter the precipitate, wash with water, and dry under vacuum to obtain 4,6-dihydroxy-2-mercapto-5-nitropyrimidine. The reported yield for this step is between 58% and 72%.[4]
-
Step 3: Methylation of 4,6-dihydroxy-2-mercapto-5-nitropyrimidine
The third step is the methylation of the thiol group.
-
Reagents: 4,6-dihydroxy-2-mercapto-5-nitropyrimidine, Dimethyl sulfate, 10% or 20% Sodium hydroxide (NaOH) solution.[4]
-
Procedure:
-
Dissolve 4,6-dihydroxy-2-mercapto-5-nitropyrimidine in an aqueous NaOH solution.
-
Cool the solution to 10°C.
-
Add dimethyl sulfate dropwise while maintaining the temperature between 10-20°C.
-
Stir the reaction mixture at this temperature for 4 hours.[4]
-
Adjust the pH to 2-3 with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 4,6-dihydroxy-2-methylthio-5-nitropyrimidine.
-
Step 4: Chlorination to 4,6-dichloro-2-methylthio-5-nitropyrimidine
The final step is the chlorination of the dihydroxy pyrimidine intermediate.
-
Reagents: 4,6-dihydroxy-2-methylthio-5-nitropyrimidine, Phosphorus oxychloride (POCl₃).[4]
-
Catalyst: N,N-dimethylaniline.[4]
-
Procedure:
-
Add 4,6-dihydroxy-2-methylthio-5-nitropyrimidine to excess phosphorus oxychloride, which serves as both the reactant and the solvent.
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux (100-110°C) and maintain for 6 to 8 hours.[4]
-
After the reaction is complete, distill off the excess phosphorus oxychloride under reduced pressure.
-
Carefully pour the residue into ice water for hydrolysis.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The crude product can be further purified by recrystallization to obtain 4,6-dichloro-2-methylthio-5-nitropyrimidine. The yield for this final step is reported to be in the range of 40-80%.[4]
-
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the four-step synthesis process of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
References
- 1. Ticagrelor (Brilinta), an Antiplatelet Drug for Acute Coronary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hemostatic effects of the ticagrelor antidote MEDI2452 in pigs treated with ticagrelor on a background of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
Application of 2-(Methylthio)-5-nitropyrimidine in Agrochemical Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylthio)-5-nitropyrimidine is a heterocyclic organic compound that serves as a versatile intermediate in the synthesis of a variety of biologically active molecules, particularly in the field of agrochemical research. Its pyrimidine core, substituted with a methylthio group and a nitro group, provides reactive sites for further chemical modifications, making it a valuable building block for the development of novel fungicides and herbicides. The presence of the nitro group can enhance the biological activity of the final compounds, while the methylthio group can be a key pharmacophore or a leaving group for nucleophilic substitution reactions. This document provides detailed application notes, experimental protocols, and data related to the use of this compound in the discovery and development of new agrochemicals.
Application Notes
This compound is primarily utilized as a precursor for the synthesis of more complex molecules with desired agrochemical properties. The general workflow for its application in agrochemical research involves a multi-step process:
-
Synthesis of Derivatives: The pyrimidine ring of this compound can be modified at various positions. The nitro group can be reduced to an amino group, which can then be further functionalized. The methylthio group can be oxidized or displaced by other functional groups. These modifications allow for the creation of a library of diverse compounds.
-
Biological Screening: The synthesized derivatives are then screened for their biological activity against a panel of target organisms, such as pathogenic fungi or common weeds.
-
Structure-Activity Relationship (SAR) Studies: The data from the biological screening is used to establish a relationship between the chemical structure of the synthesized compounds and their biological activity. This helps in identifying the key structural features responsible for the desired agrochemical effect.
-
Lead Optimization: Based on the SAR studies, the most promising compounds (leads) are further modified to enhance their activity, selectivity, and safety profile.
Derivatives of 2-(methylthio)pyrimidine have shown promise as fungicides, with some compounds exhibiting inhibitory activity against enzymes like succinate dehydrogenase.[1][2] In the realm of herbicides, pyrimidine derivatives have been developed to target essential plant enzymes such as acetohydroxyacid synthase (AHAS).
Experimental Protocols
Protocol 1: Synthesis of a Novel Pyrimidine-based Fungicide Candidate
This protocol describes a general method for the synthesis of a hypothetical fungicide candidate starting from this compound. This process involves the reduction of the nitro group followed by an amidation reaction.
Step 1: Reduction of the Nitro Group
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate in a round-bottom flask.
-
Add a reducing agent, for example, iron powder (3 equivalents) and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-2-(methylthio)pyrimidine.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane gradient).
Step 2: Amidation of the Amino Group
-
Dissolve the purified 5-amino-2-(methylthio)pyrimidine (1 equivalent) in an anhydrous aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base, such as triethylamine or pyridine (1.2 equivalents), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of an acyl chloride or a carboxylic acid anhydride (1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, quench it by adding water.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final compound by recrystallization or column chromatography.
Protocol 2: In Vitro Antifungal Activity Assay (Poisoned Food Technique)
This protocol outlines a standard method to evaluate the antifungal activity of the newly synthesized pyrimidine derivatives.[3][4][5]
-
Preparation of Fungal Cultures: Culture the target phytopathogenic fungi (e.g., Botrytis cinerea, Phomopsis sp.) on potato dextrose agar (PDA) plates at 25-28 °C for 5-7 days.[4][5]
-
Preparation of Test Compounds: Dissolve the synthesized compounds in a minimal amount of a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to prepare stock solutions of a high concentration (e.g., 10 mg/mL).
-
Preparation of Poisoned Media: Prepare PDA medium and autoclave it. Allow it to cool to about 50-60 °C.
-
Add the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Also, prepare a control plate containing the same amount of DMSO without any test compound.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, cut 5 mm diameter mycelial discs from the edge of the actively growing fungal cultures.
-
Place one mycelial disc in the center of each PDA plate (both control and treated).
-
Incubation: Incubate the plates at 25-28 °C in the dark.
-
Data Collection: After a specific incubation period (e.g., 3-5 days), when the fungal growth in the control plate has reached a significant size, measure the diameter of the fungal colony in both control and treated plates.
-
Calculation of Inhibition Rate: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:
-
dc = average diameter of the fungal colony in the control plate
-
dt = average diameter of the fungal colony in the treated plate
-
-
Determination of EC50: To determine the half-maximal effective concentration (EC50), test a range of concentrations and use a suitable statistical method (e.g., probit analysis) to analyze the dose-response data.[4][5]
Protocol 3: Herbicidal Activity Assay (Whole-Plant Bioassay)
This protocol provides a general method for assessing the pre- or post-emergence herbicidal activity of synthesized pyrimidine derivatives.[6]
-
Plant Material: Grow seeds of target weed species (e.g., Raphanus sativus) in small pots or trays filled with a suitable potting mix.[6]
-
Preparation of Test Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., acetone) with a surfactant (e.g., Tween-20) to prepare stock solutions. Dilute the stock solutions with water to obtain the desired test concentrations (e.g., 25, 50, 75, 100 µg/mL).[6]
-
Application of Test Compounds:
-
Pre-emergence: Apply the test solutions uniformly to the soil surface immediately after sowing the weed seeds.
-
Post-emergence: Apply the test solutions as a foliar spray to the weed seedlings at a specific growth stage (e.g., 2-3 leaf stage).
-
-
Control Groups: Include a negative control (water with solvent and surfactant) and a positive control (a commercial herbicide).[6]
-
Incubation: Keep the treated pots in a greenhouse or growth chamber with controlled temperature, light, and humidity.
-
Data Collection: After a certain period (e.g., 7-14 days), visually assess the herbicidal effects, such as chlorosis, necrosis, and growth inhibition.
-
Quantitative Assessment:
-
Measure the fresh or dry weight of the shoots and roots.
-
Calculate the percentage of inhibition of germination, root length, and shoot length compared to the negative control.[6]
-
The inhibition percentage can be calculated using a similar formula as in the antifungal assay.
-
Quantitative Data
The following tables summarize the fungicidal and herbicidal activities of various pyrimidine derivatives synthesized in different research studies. These data can be used for comparative analysis and to guide the design of new compounds based on this compound.
Table 1: In Vitro Antifungal Activity of Synthesized 2-(methylthio)pyrimidine Carboxamide Derivatives against Sclerotinia sclerotiorum [1][2]
| Compound | Concentration (mg/L) | Inhibition Rate (%) |
| 3a | 100 | 69.5 |
| 3g | 100 | 70.3 |
Table 2: In Vitro Antifungal Activity of Synthesized Pyrimidine Derivatives against Various Phytopathogenic Fungi [4][5]
| Compound | Fungal Species | Concentration (µg/mL) | Inhibition Rate (%) | EC50 (µg/mL) |
| 5f | Phomopsis sp. | 50 | 100.0 | 15.1 |
| 5o | Phomopsis sp. | 50 | 100.0 | 10.5 |
| 5p | Phomopsis sp. | 50 | 93.4 | 19.6 |
| Pyrimethanil | Phomopsis sp. | 50 | 85.1 | 32.1 |
| 5i | B. dothidea | 50 | 82.1 | - |
| 5l | B. dothidea | 50 | 81.1 | - |
| 5n | B. dothidea | 50 | 84.1 | - |
| 5o | B. dothidea | 50 | 88.5 | - |
| Pyrimethanil | B. dothidea | 50 | 84.4 | - |
Table 3: Herbicidal Activity of Phenylpyrimidine Derivatives against Raphanus sativus [6]
| Compound | Concentration (µg/mL) | % Inhibition of Seed Germination | % Inhibition of Root Growth | % Inhibition of Shoot Growth |
| L1A | 100 | Not specified | Higher than L1B | Higher than L1B |
| L1B | 100 | Not specified | Lower than L1A and L1C | Lower than L1A and L1C |
| L1C | 100 | Highest among tested compounds | Higher than L1A and L1B | Higher than L1A and L1B |
| Pendimethalin | 100 | Maximum inhibition | Maximum inhibition | Maximum inhibition |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthesis and proposed mechanism of action for a fungicide derived from this compound.
Caption: Experimental workflow for evaluating the herbicidal activity of pyrimidine derivatives.
Caption: Proposed mechanism of action for a herbicide targeting the AHAS enzyme.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Item - Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 3. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 5. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thepharmajournal.com [thepharmajournal.com]
Application Notes and Protocols: 2-(Methylthio)-5-nitropyrimidine in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-(methylthio)-5-nitropyrimidine as a versatile starting material for the development of novel anticancer agents. The protocols and data presented herein are curated for researchers in medicinal chemistry and drug discovery.
Introduction
Pyrimidine derivatives are a cornerstone in the development of anticancer therapeutics due to their ability to mimic endogenous nucleobases and interact with a wide array of biological targets. The 2-(methylthio) group on the pyrimidine ring serves as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce diverse functionalities. The electron-withdrawing 5-nitro group further activates the pyrimidine ring for such substitutions, making this compound a highly valuable scaffold in the synthesis of potent kinase inhibitors and other anticancer compounds.
Data Presentation: Anticancer Activity of Pyrimidine Derivatives
The following tables summarize the in vitro anticancer activities of representative pyrimidine derivatives. While not all are directly synthesized from this compound, they represent the types of structures and potencies that can be achieved using a 2-substituted pyrimidine core.
Table 1: Antiproliferative Activity of 2-Anilino-7-(3',4',5'-trimethoxyphenyl)-[1][2][3]triazolo[1,5-a]pyrimidine Derivatives [4]
| Compound ID | R Group (at position 2) | HeLa (IC₅₀, nM) | A549 (IC₅₀, nM) | HT-29 (IC₅₀, nM) | MDA-MB-231 (IC₅₀, nM) |
| 3d | p-toluidino | 38 | 43 | 30 | 430 |
| 3h | p-ethylanilino | 160 | 240 | 170 | 1100 |
| 3f | 3',4'-dimethylanilino | 67 | 160 | 120 | 800 |
Table 2: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives [5]
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| 9 | MCF-7 | 27.83 |
| 12 | MCF-7 | 29.22 |
| 13 | MCF-7 | 22.52 |
| 14 | MCF-7 | 22.12 |
| Doxorubicin | MCF-7 | 30.40 |
Table 3: PI3K and AKT Inhibition by 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile Derivatives [6]
| Compound ID | PI3Kδ (IC₅₀, µM) | PI3Kγ (IC₅₀, µM) | AKT-1 (IC₅₀, µM) |
| 4d | 10.34 ± 0.87 | 14.11 ± 1.03 | 12.55 ± 0.94 |
| 7f | 6.99 ± 0.36 | 4.01 ± 0.55 | 3.36 ± 0.17 |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and biological evaluation of anticancer agents derived from 2-substituted pyrimidines.
Protocol 1: General Synthesis of 2-Amino-5-nitropyrimidine Derivatives
This protocol describes a general method for the nucleophilic substitution of the methylthio group from this compound with various amines to generate a library of 2-amino-5-nitropyrimidine derivatives. This is a foundational reaction for creating diverse chemical entities for screening.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., aniline, piperidine, morpholine)
-
Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF))
-
Base (optional, e.g., Triethylamine, Potassium Carbonate)
-
Stir plate and stir bar
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Add the desired amine (1.1-1.5 equivalents). If the amine is used as a salt, add a non-nucleophilic base like triethylamine (1.5 equivalents) to liberate the free amine.
-
Heat the reaction mixture to reflux and monitor the reaction progress using TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrimidine derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the synthesized compounds in the cell culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathways and Mechanisms of Action
Pyrimidine derivatives synthesized from this compound often exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Aurora Kinase Inhibition
Aurora kinases are crucial for the regulation of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. Certain 2,4-diaminopyrimidine derivatives have been shown to be potent Aurora kinase inhibitors.[1][7]
Caption: Inhibition of Aurora Kinases by 2-substituted pyrimidine derivatives, leading to mitotic arrest.
PI3K/AKT/mTOR Pathway Inhibition
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Pyrimidine-based compounds have been developed as potent inhibitors of key kinases in this pathway, such as PI3K and AKT.[6]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 2-(methylthio)pyrimidine derivatives.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and evaluation of anticancer agents from this compound.
Caption: General workflow for the development of anticancer agents from this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-(Methylthio)-5-nitropyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial properties of 2-(Methylthio)-5-nitropyrimidine analogs, detailing their potential efficacy against a range of microbial pathogens. The information is intended to guide researchers in the screening, evaluation, and development of this class of compounds as novel antimicrobial agents.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The incorporation of a methylthio group at the 2-position and a nitro group at the 5-position of the pyrimidine ring can confer significant antimicrobial activity. The electron-withdrawing nature of the nitro group and the potential for the methylthio moiety to interact with biological targets make this compound analogs a promising class of compounds for combating infectious diseases. While extensive data on a broad library of these specific analogs is still emerging, preliminary studies on structurally related compounds indicate a potential for potent and broad-spectrum antimicrobial effects.
Data Presentation
The following tables summarize the antimicrobial activity of representative pyrimidine analogs, including thiopyrimidine and nitropyrimidine derivatives, against a panel of clinically relevant bacteria and fungi. The data is presented as Minimum Inhibitory Concentration (MIC) values in µg/mL. It is important to note that these values are for analogous compounds and serve as a predictive reference for the potential activity of this compound analogs.
Table 1: Antibacterial Activity of Representative Pyrimidine Analogs
| Compound Class | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |
| Staphylococcus aureus (MIC µg/mL) | Bacillus subtilis (MIC µg/mL) | Escherichia coli (MIC µg/mL) | |
| Thiopyrimidine Derivatives | 0.5 - 16 | 1 - 32 | 4 - 64 |
| Nitropyrimidine Analogs | 1 - 8 | 2 - 16 | 8 - 32 |
| 2-Thiouracil Derivatives | 2 - 32 | 4 - 64 | 16 - 128 |
Table 2: Antifungal Activity of Representative Pyrimidine Analogs
| Compound Class | Candida albicans (MIC µg/mL) | Aspergillus niger (MIC µg/mL) | Reference |
| Thiopyrimidine Derivatives | 4 - 64 | 8 - 128 | [1] |
| Nitropyrimidine Analogs | 2 - 32 | 4 - 64 | [2] |
| Pyrimidine-based Antifungals | 1 - 16 | 2 - 32 | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization in the evaluation of this compound analogs.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4]
1. Materials:
- 96-well microtiter plates[5]
- Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi[5]
- Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)[6]
- Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)
- Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
- Negative control (broth and solvent only)
- Spectrophotometer or microplate reader
2. Procedure:
- Prepare serial two-fold dilutions of the test compounds and control drug in the appropriate broth directly in the 96-well plates. The final volume in each well should be 100 µL.[5]
- Dilute the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
- Add 100 µL of the diluted microbial suspension to each well, resulting in a final volume of 200 µL.
- Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
- Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.[5]
- Determine the MIC visually or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]
Protocol 2: Disk Diffusion Susceptibility Testing
This method provides a qualitative assessment of antimicrobial activity.
1. Materials:
- Mueller-Hinton Agar (MHA) plates
- Sterile cotton swabs
- Standardized microbial inoculum (0.5 McFarland)
- Sterile filter paper disks (6 mm diameter)
- Test compounds at a known concentration
- Positive control antibiotic disks
- Forceps
2. Procedure:
- Dip a sterile cotton swab into the standardized microbial inoculum and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of growth.
- Impregnate sterile filter paper disks with a known concentration of the test compound solution. Allow the solvent to evaporate completely.
- Using sterile forceps, place the impregnated disks and a positive control disk onto the surface of the agar plate.
- Gently press the disks to ensure complete contact with the agar.
- Invert the plates and incubate at 35-37°C for 16-20 hours.
- Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
Mandatory Visualization
Diagram 1: Proposed Mechanism of Action for Nitroaromatic Antimicrobials
Nitroaromatic compounds often act as prodrugs that require reductive activation within the target microorganism to exert their antimicrobial effect. This process can lead to the generation of reactive nitrogen species that damage cellular components.
Caption: Proposed reductive activation pathway of this compound analogs.
Diagram 2: Experimental Workflow for Antimicrobial Susceptibility Testing
The following workflow outlines the key steps in determining the antimicrobial efficacy of the test compounds.
Caption: Workflow for MIC determination using the broth microdilution method.
Conclusion
The this compound scaffold represents a promising starting point for the development of new antimicrobial agents. The provided protocols offer a standardized framework for the evaluation of these compounds. Further research, including comprehensive structure-activity relationship (SAR) studies, mechanism of action elucidation, and in vivo efficacy and toxicity assessments, is warranted to fully explore the therapeutic potential of this chemical class.
References
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. Comparison of the antifungal activity of the pyrimidine analogs flucytosine and carmofur against human-pathogenic dematiaceous fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(Methylthio)-5-nitropyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Methylthio)-5-nitropyrimidine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, providing potential causes and recommended solutions in a structured question-and-answer format.
Issue 1: Low or No Product Yield
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Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I improve the outcome?
-
Answer: Low to no yield in the synthesis of this compound can stem from several factors, primarily related to the nucleophilic aromatic substitution (SNAr) step. Here are the key areas to investigate:
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Insufficiently Activated Pyrimidine Ring: The pyrimidine ring must be activated by electron-withdrawing groups (like the nitro group) to facilitate nucleophilic attack. Ensure your starting material, such as 2-chloro-5-nitropyrimidine, is of high purity.
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Poor Leaving Group: The efficiency of the substitution reaction is highly dependent on the leaving group. For SNAr reactions, the general order of reactivity is F > Cl > Br > I.[1] If you are using a substrate with a less reactive leaving group, consider switching to a chloro or fluoro analog.
-
Weak Nucleophile: The nucleophilicity of the methylthiol source is crucial. Using sodium thiomethoxide (NaSMe) is generally more effective than methyl mercaptan (MeSH) with a weaker base. Ensure the freshness and purity of your nucleophile.
-
Inappropriate Reaction Temperature: The reaction may require heating to proceed at an optimal rate. If the reaction is sluggish at room temperature, a gradual increase in temperature should be explored. However, excessive heat can lead to side reactions.
-
Anhydrous Conditions: Pyrimidine rings can be susceptible to hydrolysis, especially at elevated temperatures. Ensure that all solvents and reagents are dry and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the starting material or product.[1]
-
Issue 2: Formation of Multiple Products or Isomers
-
Question: My post-reaction analysis (TLC, NMR, or LC-MS) shows multiple spots/peaks, indicating the presence of byproducts. What are these impurities and how can I minimize their formation?
-
Answer: The formation of multiple products is a common challenge. Here are the likely side products and strategies for their prevention:
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N-Methylation vs. S-Methylation: If your synthesis involves a methylation step, the methylating agent can react with the nitrogen atoms of the pyrimidine ring in addition to the intended sulfur atom, leading to N-methylated isomers.[2] To favor S-alkylation, use a less reactive methylating agent or optimize the base and temperature.
-
Oxidation of the Methylthio Group: The methylthio group (-SCH₃) can be oxidized to the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃). This is often indicated by a mass spectrometry peak with an additional 16 or 32 Da, respectively.[2]
-
Prevention: To avoid oxidation, run the reaction under an inert atmosphere and use freshly distilled or peroxide-free solvents. Avoid prolonged reaction times at high temperatures.[2]
-
-
Di-substitution: If the starting material has multiple leaving groups (e.g., 2,4-dichloro-5-nitropyrimidine), the nucleophile can substitute at more than one position.
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to isolate the pure this compound from the crude reaction mixture. What purification strategies are most effective?
-
Answer: Purification can be challenging due to the polarity of the product and potential byproducts.
-
Aqueous Workup: Begin with an aqueous workup to remove inorganic salts and water-soluble impurities.[1]
-
Acid-Base Extraction: This technique can be used to separate basic or acidic impurities from the neutral product.[1]
-
Recrystallization: For solid products, recrystallization is often a highly effective method for achieving high purity.[3] Experiment with different solvent systems to find the optimal conditions.
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Column Chromatography: If recrystallization is not sufficient, column chromatography is a powerful tool. Use a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) and stationary phase.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-5-nitropyrimidine, with a methylthiol source like sodium thiomethoxide. The electron-withdrawing nitro group at the 5-position activates the pyrimidine ring for nucleophilic attack at the 2-position.
Q2: Why is the C2 position on the pyrimidine ring susceptible to nucleophilic attack?
A2: The nitrogen atoms in the pyrimidine ring are electron-withdrawing, which makes the ring electron-deficient. The C2 and C4 positions are particularly activated towards nucleophilic attack because the negative charge of the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atoms, thus stabilizing the intermediate.[1]
Q3: What are the key safety precautions to take during this synthesis?
A3: Many reagents used in this synthesis are hazardous.
-
Phosphorus oxychloride (POCl₃): Used for chlorination, it is highly corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (PPE).
-
Methylating agents (e.g., dimethyl sulfate, methyl iodide): These are toxic and potential carcinogens.[3][4] All manipulations should be performed in a well-ventilated fume hood.
-
Sodium thiomethoxide: It is flammable and has a strong, unpleasant odor.
Always consult the Safety Data Sheet (SDS) for all chemicals before use and wear appropriate PPE, including gloves, safety glasses, and a lab coat.
Q4: Can I use a different methylating agent besides dimethyl sulfate or methyl iodide?
A4: While dimethyl sulfate and methyl iodide are common, other methylating agents can be used. The choice may influence the reaction's selectivity (S- vs. N-methylation) and reactivity. Less reactive agents might offer better control over the reaction.
Data Presentation
Table 1: Comparison of Reaction Conditions for Related Pyrimidine Syntheses
| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |
| 2-mercapto-5-nitro-pyridine | Dimethyl sulfate, NaOH | Water | Gentle heating | Not specified | [3] |
| 5-Nitrouracil | Phosphorus oxychloride, N,N-dimethylaniline | N/A (POCl₃ as solvent) | 110 °C | 80% (of 2,4-dichloro-5-nitropyrimidine) | [5] |
| 4,6-dihydroxy-2-mercapto-5-nitropyrimidine | Dimethyl sulfate, NaOH | 10% NaOH (aq) | 10-20 °C | 81% | [4] |
| 2-hydroxy-5-methylthiopyrimidine | POCl₃, N,N-dimethylaniline | N/A (POCl₃ as solvent) | 80-100 °C | High (part of a multi-step synthesis with 89% overall yield) | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Chloro-5-nitropyrimidine
This protocol is a general representation and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-nitropyrimidine (1 equivalent) in a suitable anhydrous solvent (e.g., ethanol, DMF, or acetonitrile).
-
Addition of Nucleophile: Add sodium thiomethoxide (1.1 equivalents) portion-wise to the solution at room temperature. An exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux (e.g., 50-80 °C) and monitor the progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Visualizations
Diagram 1: Synthetic Pathway for this compound
Caption: Reaction scheme for the synthesis of this compound.
Diagram 2: General Experimental Workflow
Caption: A generalized workflow for chemical synthesis and purification.
Diagram 3: Troubleshooting Logic for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 5. 2,4-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. CN112679439A - Preparation method of 2-chloro-5-methylthiopyrimidine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-(Methylthio)-5-nitropyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Methylthio)-5-nitropyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting 2-chloro-5-nitropyrimidine with a methylthiolate source, such as sodium thiomethoxide.
Q2: I observe a lower than expected yield. What are the potential causes?
Low yields can be attributed to several factors:
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Incomplete Reaction: The reaction may not have gone to completion. Ensure adequate reaction time and temperature.
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Side Reactions: Formation of byproducts such as oxidized species or products from reaction with residual water.
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Suboptimal Reagents: The quality of the starting materials, particularly the 2-chloro-5-nitropyrimidine and the methylthiolate source, is crucial.
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Purification Losses: The product may be lost during workup and purification steps.
Q3: My mass spectrometry analysis shows unexpected peaks at +16 and +32 Da relative to my product. What are these impurities?
These peaks strongly suggest the oxidation of the methylthio group.
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+16 Da: Corresponds to the formation of 2-(Methylsulfinyl)-5-nitropyrimidine (the sulfoxide).
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+32 Da: Corresponds to the formation of 2-(Methylsulfonyl)-5-nitropyrimidine (the sulfone).
Q4: My NMR spectrum is showing complex signals, suggesting the presence of isomers. What could be the cause?
If you are synthesizing this compound by methylating 2-mercapto-5-nitropyrimidine, you may be observing N-methylation in addition to the desired S-methylation. The pyrimidine ring contains nitrogen atoms that can also be methylated, leading to the formation of N-methylated isomers.
Troubleshooting Guide
Issue 1: Low Yield and Incomplete Conversion
-
Question: My reaction is sluggish, and a significant amount of 2-chloro-5-nitropyrimidine remains even after prolonged reaction times. What can I do?
-
Answer:
-
Increase Temperature: Gently increasing the reaction temperature can enhance the reaction rate. However, be cautious as higher temperatures can also promote side reactions.
-
Check Your Base: If you are generating the thiomethoxide in situ from methyl mercaptan, ensure you are using a strong enough base (e.g., sodium hydride, sodium methoxide) and that it is fully dissolved and active.
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Solvent Choice: Aprotic polar solvents like DMF or DMSO can facilitate SNAr reactions. Ensure your solvent is anhydrous, as water can compete with the nucleophile.
-
Issue 2: Presence of Oxidized Impurities (Sulfoxide and Sulfone)
-
Question: I am consistently observing the formation of 2-(Methylsulfinyl)-5-nitropyrimidine and 2-(Methylsulfonyl)-5-nitropyrimidine. How can I prevent this?
-
Answer:
-
Inert Atmosphere: The oxidation is often caused by atmospheric oxygen. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical.
-
Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Avoid Oxidizing Agents: Ensure that none of your reagents or solvents are contaminated with oxidizing agents. Be mindful of peroxide formation in older ether solvents.
-
Issue 3: Formation of N-Methylated Isomers
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Question: When starting from 2-mercapto-5-nitropyrimidine and a methylating agent, I am getting a mixture of S-methylated and N-methylated products. How can I improve the selectivity for S-methylation?
-
Answer:
-
Choice of Base and Solvent: The reaction conditions can influence the site of methylation. Using a polar aprotic solvent and a base that favors the formation of the thiolate anion can enhance S-alkylation over N-alkylation.
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Methylating Agent: The reactivity of the methylating agent can play a role. While highly reactive agents like dimethyl sulfate are effective, they can sometimes lead to less selectivity. Consider exploring other methylating agents like methyl iodide.
-
Data Presentation
The following tables provide representative data on how reaction conditions can influence the product distribution in the synthesis of this compound from 2-chloro-5-nitropyrimidine and sodium thiomethoxide. (Note: This data is illustrative and may not represent actual experimental results).
Table 1: Effect of Reaction Temperature on Product Distribution
| Temperature (°C) | This compound (%) | 2-(Methylsulfinyl)-5-nitropyrimidine (%) | Unreacted Starting Material (%) |
| 25 | 85 | 5 | 10 |
| 50 | 92 | 7 | 1 |
| 80 | 88 | 11 | <1 |
Table 2: Effect of Reaction Atmosphere on Oxidation
| Atmosphere | This compound (%) | 2-(Methylsulfinyl)-5-nitropyrimidine (%) | 2-(Methylsulfonyl)-5-nitropyrimidine (%) |
| Air | 80 | 15 | 5 |
| Nitrogen | 95 | 5 | <1 |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Chloro-5-nitropyrimidine
This protocol is an adapted procedure based on general methods for SNAr reactions on pyrimidine systems.
Materials:
-
2-Chloro-5-nitropyrimidine
-
Sodium thiomethoxide
-
Anhydrous Dimethylformamide (DMF)
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Diethyl ether
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-chloro-5-nitropyrimidine (1.0 eq) in anhydrous DMF.
-
Addition of Nucleophile: Cool the solution to 0 °C in an ice bath. Add sodium thiomethoxide (1.1 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. The solvent is removed under reduced pressure to yield the crude product.
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Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.
Mandatory Visualization
Caption: Main synthetic pathway for this compound.
Caption: Common side reactions in the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
Technical Support Center: Nucleophilic Aromatic Substitution on Nitropyrimidines
Welcome to the technical support center for troubleshooting Nucleophilic Aromatic Substitution (SNAr) reactions on nitropyrimidines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.
Troubleshooting Guides
This section provides solutions to specific problems you might face during your SNAr reactions on nitropyrimidines.
Issue 1: Low to No Product Yield
Q1: My SNAr reaction on a nitropyrimidine is giving me a very low yield or no product at all. What are the potential causes and how can I fix this?
A1: Low or no product yield in SNAr reactions involving nitropyrimidines can stem from several factors. Here's a breakdown of potential causes and their solutions:
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Insufficient Ring Activation: The pyrimidine ring needs to be sufficiently activated by electron-withdrawing groups (EWGs) to facilitate nucleophilic attack. The nitro group is a strong activator, but its position relative to the leaving group is crucial.[1][2][3][4][5]
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Poor Leaving Group: The nature of the leaving group significantly impacts the reaction rate.
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Solution: The general order of leaving group reactivity for halogens in SNAr is F > Cl > Br > I.[1] This is contrary to SN2 reactions. The high electronegativity of fluorine makes the carbon atom it's attached to more electrophilic and susceptible to nucleophilic attack.[1] If possible, consider using a substrate with a better leaving group.
-
-
Weak Nucleophile: The strength of the nucleophile is a critical factor.
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Solution: If you are using a weak nucleophile, consider switching to a stronger one. For instance, using an alkoxide instead of an alcohol will increase nucleophilicity.[1]
-
-
Low Reaction Temperature: SNAr reactions often require heat to proceed at a reasonable rate.[7]
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Solution: Gradually increase the reaction temperature. Depending on the reactivity of your substrates, temperatures can range from room temperature to reflux.[7]
-
-
Inappropriate Solvent: The choice of solvent can dramatically affect the reaction outcome.
-
Solution: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.[7] However, be aware of potential side reactions with some solvents (e.g., hydrolysis in the presence of water).[1] Protic solvents can sometimes retard the reaction.[8]
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Issue 2: Formation of Multiple Products or Isomers
Q2: I am observing the formation of multiple products in my reaction. How can I improve the regioselectivity?
A2: The formation of multiple isomers is a common issue, especially with di-substituted pyrimidines like 2,4-dichloropyrimidine.
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Understanding Regioselectivity: In 2,4-dichloropyrimidines, substitution generally favors the C4 position. However, other substituents on the ring can influence this preference.[1] For instance, an electron-donating group at the C6 position can favor substitution at C2.[1] Conversely, an electron-withdrawing group at the C5 position generally enhances reactivity at the C4 position.[1]
-
Solution: Carefully analyze the electronic effects of the substituents on your pyrimidine ring to predict the most likely site of attack.
-
-
Nucleophile Influence: The nature of the nucleophile can also affect regioselectivity.
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Solution: It has been observed that tertiary amine nucleophiles can exhibit excellent C2 selectivity on 2,4-dichloropyrimidines that have an electron-withdrawing group at the C5 position.[9]
-
-
Di-substitution: If you are aiming for mono-substitution but are getting di-substituted products, consider the following adjustments.
Issue 3: Presence of Side Reactions
Q3: My reaction is plagued by side products. What are the common side reactions and how can I minimize them?
A3: Several side reactions can occur during the SNAr on nitropyrimidines.
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Solvolysis: If the solvent is nucleophilic (e.g., methanol, ethanol), it can compete with your intended nucleophile, especially at higher temperatures.[1]
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Solution: Use a non-nucleophilic solvent. If an alcohol is necessary as the solvent, consider if it can also act as the nucleophile.[1]
-
-
Hydrolysis: The starting material or product can be susceptible to hydrolysis.
-
Solution: Ensure anhydrous reaction conditions by using dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Ring Opening or Degradation: Harsh basic conditions or very high temperatures can lead to the degradation of the pyrimidine ring.[1]
-
Solution: Use milder bases and lower reaction temperatures.[1]
-
-
Vicarious Nucleophilic Substitution (VNS): In some cases, nucleophilic attack can occur at a hydrogen-bearing carbon atom, leading to C-H functionalization. This is a distinct pathway from the classical SNAr.[10]
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Solution: This is a more complex issue and may require redesigning the synthetic route if it becomes a major competing pathway.
-
Issue 4: Difficulty in Product Purification
Q4: I am struggling to purify my final product. What are some common purification challenges and solutions?
A4: Purification can be challenging due to the nature of the products and byproducts.
-
Highly Polar Products: The product may be highly polar and difficult to separate from polar byproducts or residual base.[1]
Frequently Asked Questions (FAQs)
Q5: What is the general mechanism for a nucleophilic aromatic substitution on a nitropyrimidine?
A5: The SNAr reaction on a nitropyrimidine generally proceeds through a two-step addition-elimination mechanism.[6][11]
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Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3][4][6] The nitro group, particularly when positioned ortho or para to the site of attack, plays a crucial role in stabilizing this intermediate through resonance.[4][5]
-
Leaving Group Departure: The leaving group is eliminated, restoring the aromaticity of the pyrimidine ring and yielding the final substituted product.[2][6]
Q6: What is the role of the base in these reactions?
A6: A non-nucleophilic base is often added to the reaction mixture. Its primary role is to neutralize the acid (e.g., HCl) that is formed as a byproduct when the leaving group departs and the nucleophile (often an amine) is incorporated.[1] Common bases include triethylamine (TEA) or diisopropylethylamine (DIPEA).[1]
Q7: Can I use microwave irradiation to accelerate the reaction?
A7: Yes, microwave irradiation can be a useful technique to accelerate SNAr reactions and potentially improve yields, especially for sluggish reactions.[7]
Data Presentation
Table 1: Influence of Reaction Conditions on Yield
| Entry | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | Ethanol | TEA | Reflux | 3 | ~95 |
| 2 | Morpholine | DMF | K₂CO₃ | 100 | 4 | ~92 |
| 3 | Aniline | DMSO | DIPEA | 120 | 6 | ~75 |
| 4 | Benzylamine | Isopropanol/Water | None | 80 | 2 | ~88 |
Note: Yields are approximate and can vary based on the specific nitropyrimidine substrate and precise reaction conditions.
Experimental Protocols
General Protocol for Amination of a Chloro-Nitropyrimidine
This protocol provides a general guideline. Specific conditions should be optimized for each substrate and nucleophile combination.[1]
-
Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the chloro-nitropyrimidine (1.0 eq.), the amine nucleophile (1.0-1.2 eq.), and a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF).[1]
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.5-2.0 eq.) or diisopropylethylamine (DIPEA, 1.5-2.0 eq.) to the reaction mixture.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.[7]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][7]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.[7]
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Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtering, the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[2][7]
Visualizations
Caption: Troubleshooting workflow for low or no yield in SNAr reactions.
Caption: The two-step addition-elimination mechanism of SNAr reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Improving Regioselectivity in Reactions of Substituted Pyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to regioselectivity in the functionalization of substituted pyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are the general principles governing regioselectivity in nucleophilic aromatic substitution (SNAr) on di-substituted pyrimidines?
The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) at the C2, C4, and C6 positions.[1] In commonly used substrates like 2,4-dichloropyrimidines, both the C2 and C4 positions are activated for substitution. Generally, the C4 position is more reactive toward nucleophilic attack than the C2 position.[1][2] This preference is attributed to the better delocalization of the negative charge in the Meisenheimer intermediate formed during the attack at C4.[1] However, the final regioselectivity is a delicate balance of both electronic and steric factors.[1]
Q2: How can I favor SNAr at the C2 position over the C4 position on a 2,4-dichloropyrimidine?
While C4 is typically more reactive, C2 selectivity can be achieved by modulating the electronic properties of the pyrimidine ring or by choosing a specific type of nucleophile. A common strategy is to introduce an electron-donating group (EDG) at the C5 or C6 position, which can alter the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) and make the C2 position more electrophilic.[1] Additionally, using tertiary amine nucleophiles has been shown to provide excellent C2 selectivity on 2,4-dichloropyrimidines that have an electron-withdrawing group at the C5 position.[3][4]
Q3: I am trying to functionalize the C5 position of pyrimidine. Why is it unreactive towards nucleophiles and what strategies can I use?
The C5 position of the pyrimidine ring is the most electron-rich and is therefore not susceptible to direct attack by nucleophiles.[1] To functionalize this position, a reversal of polarity (umpolung) is required. Two primary strategies to achieve this are:
-
Directed ortho-Metalation (DoM): A directing group on the pyrimidine ring can direct a strong base, such as lithium diisopropylamide (LDA), to selectively deprotonate the adjacent C5 position. This creates a potent C5-lithiated intermediate that can react with various electrophiles.[1]
-
Transition Metal-Catalyzed C-H Activation: This modern approach allows for the direct functionalization of C-H bonds. Palladium catalysis, for instance, can be employed for the direct C-H arylation of pyrimidines, selectively activating the C5-H bond for coupling with aryl halides.[1]
Q4: What factors influence regioselectivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) of dichloropyrimidines?
In palladium-catalyzed cross-coupling reactions of substrates like 2,4-dichloropyrimidine, the regioselectivity is primarily determined by the relative ease of the oxidative addition of the palladium catalyst to the carbon-halogen bond.[5] For 2,4-dichloropyrimidines, there is a strong and established preference for the initial coupling to occur at the C4-chloro position.[2][6] This selectivity is consistent across various reaction conditions and has been supported by computational studies of bond dissociation energies.[2][5]
Troubleshooting Guides
Problem 1: Poor or Non-selective Nucleophilic Aromatic Substitution (SNAr) on 2,4-Dichloropyrimidines
| Symptom | Possible Cause | Suggested Solution |
| Reaction yields a mixture of C2 and C4 substituted products. | The intrinsic reactivity difference between C2 and C4 is not sufficient under the current reaction conditions. | 1. Lower the reaction temperature: This may favor the thermodynamically more stable product. 2. Modify the substrate: If possible, introduce an electron-donating group at C6 to enhance C2 selectivity.[1] 3. Change the nucleophile: For 5-substituted-2,4-dichloropyrimidines, tertiary amines can give excellent C2 selectivity.[3][4] |
| Reaction is sluggish or does not proceed. | Insufficient activation of the pyrimidine ring or poor reactivity of the nucleophile. | 1. Increase the reaction temperature. 2. Use a more polar aprotic solvent (e.g., DMF, DMSO) to improve solubility and stabilize charged intermediates.[7] 3. Add an activating group: An electron-withdrawing group at the C5 position will increase the electrophilicity of the ring.[3][4] |
| Desired C2-substituted product is not formed. | C4 position is overwhelmingly favored under the chosen conditions. | 1. Employ a C2-directing strategy: Use tertiary amine nucleophiles for 5-nitro-substituted 2,4-dichloropyrimidines.[3][4] 2. Consider an alternative synthetic route: It may be more efficient to start with a pyrimidine already functionalized at the C4 position and then introduce the desired group at C2. |
Problem 2: Low Regioselectivity in C-H Functionalization of a Substituted Pyrimidine
| Symptom | Possible Cause | Suggested Solution |
| Mixture of isomers obtained from C-H activation. | The directing group is not effective enough, or the catalyst system is not selective. | 1. Install a stronger directing group at a position that favors activation of the desired C-H bond.[1] 2. Screen different transition metal catalysts and ligands. The choice of catalyst is crucial for regioselectivity.[8] 3. Optimize reaction conditions: Vary the solvent, temperature, and additives, as these can significantly impact the selectivity.[8] |
| Functionalization occurs at an undesired position. | The inherent electronic and steric properties of the substrate are overriding the desired regiochemical control. | 1. Use a blocking group: Temporarily protect the more reactive C-H position to direct functionalization elsewhere. 2. Change the reaction type: If direct C-H activation is not selective, consider a metalation-electrophile quench strategy (e.g., DoM) for more precise control.[1] |
Quantitative Data Summary
Table 1: Regioselectivity in SNAr of 2,4-dichloro-5-nitropyrimidine with Amines
| Nucleophile | Conditions | Product Ratio (C2:C4) | Yield (%) | Reference |
| Diethylamine | iPr2NEt, 3 h, 40 °C, CHCl3 | 5:1:4 (C2:C4:unreacted) | - | [3] |
| Triethylamine | CH2Cl2, 1 h, rt | >19:1 | 91 | [3] |
| N-methylpiperidine | CH2Cl2, 1 h, rt | >19:1 | 85 | [3] |
| N-methylpyrrolidine | ClCH2CH2Cl, 90 °C | >19:1 | 67 | [3] |
Table 2: Regioselectivity in Zincation of Pyrimidine
| Reagent (equiv) | Conditions | Regioselectivity (C2:other) | Yield (%) | Reference |
| TMPZnCl·LiCl (1.05) | THF, 25 °C, 1 h | >99:1 | 34 | [9] |
| TMPZnCl·LiCl (1.25) | THF, 25 °C, 1 h | >99:1 | 74 | [9] |
| TMPZnCl·LiCl (1.50) | THF, 25 °C, 1 h | >99:1 | 98 | [9] |
Experimental Protocols
Protocol 1: C2-Selective Amination of 2,4-Dichloro-5-nitropyrimidine using a Tertiary Amine
This protocol is adapted from the work of Lee, M. et al. (2015).[3]
Materials:
-
2,4-dichloro-5-nitropyrimidine
-
Triethylamine (NEt3)
-
Dichloromethane (CH2Cl2)
-
Dichloromethane in 1,2-dichloroethane (ClCH2CH2Cl)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2,4-dichloro-5-nitropyrimidine (1.0 mmol) in CH2Cl2 (4 mL).
-
To this room-temperature solution, add triethylamine (2.0 mmol) dropwise. The reaction flask may warm slightly.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the C2-aminated product.
Protocol 2: Regioselective Suzuki Coupling at the C4 Position of 2,4-Dichloropyrimidine
This protocol is based on the findings of Anderson, K. W., & Handy, S. T. (2010).[2]
Materials:
-
2,4-dichloropyrimidine
-
Arylboronic acid
-
Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane
-
Water
-
Argon gas
Procedure:
-
To a reaction vessel, add 2,4-dichloropyrimidine (1.0 mmol), the arylboronic acid (1.1 mmol), and Na2CO3 (2.0 mmol).
-
Add the catalyst, Pd(PPh3)4 (0.03 mmol, 3 mol%).
-
Add 1,4-dioxane and water in a 4:1 ratio (5 mL total).
-
Briefly degas the reaction mixture by bubbling argon through it for 5 minutes.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to isolate the 4-aryl-2-chloropyrimidine.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Reactions Involving 2-(Methylthio)-5-nitropyrimidine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for chemical reactions involving 2-(methylthio)-5-nitropyrimidine. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common and synthetically useful reactions performed on this compound?
A1: The most common transformations for this substrate involve three main types of reactions:
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the 2-methylthio group with various nucleophiles. The methylthio group is an excellent leaving group, especially due to the activating effect of the electron-withdrawing nitro group on the pyrimidine ring.[1]
-
Palladium-Catalyzed Cross-Coupling Reactions: These are powerful methods for forming carbon-carbon (e.g., Suzuki-Miyaura coupling) and carbon-nitrogen (e.g., Buchwald-Hartwig amination) bonds. These reactions typically require prior conversion of the methylthio group to a halide or other suitable coupling partner.
-
Nitro Group Reduction: Reduction of the 5-nitro group to a 5-amino group is a key transformation, as the resulting aminopyrimidine is a valuable building block in medicinal chemistry.
Q2: How does the 2-(methylthio) group influence the reactivity of the pyrimidine ring in cross-coupling reactions?
A2: The 2-(methylthio) group is a versatile functional group. It can act as a leaving group in nucleophilic aromatic substitution reactions.[1] For palladium-catalyzed cross-coupling reactions, it is not a typical coupling partner. Therefore, it is often either replaced by a halide (e.g., chlorine or bromine) to enable Suzuki or Buchwald-Hartwig reactions, or the cross-coupling is performed at another position on the pyrimidine ring if a suitable handle is present. The methylthio group can also be oxidized to a methylsulfoxide or methylsulfone, which are even better leaving groups in SNAr reactions.
Q3: What are the key challenges when working with this compound?
A3: Key challenges include:
-
Lability of the Methylthio Group: This group can be susceptible to displacement by nucleophiles, which can be an intended reaction or an undesired side reaction depending on the desired outcome.
-
Catalyst Inhibition: The sulfur atom in the methylthio group and the nitrogen atoms in the pyrimidine ring can potentially coordinate to the palladium catalyst in cross-coupling reactions, leading to catalyst deactivation. Careful selection of ligands is crucial to mitigate this.
-
Chemoselectivity: In reactions involving both the nitro and methylthio groups, achieving selectivity for reaction at one site without affecting the other can be challenging. For example, during the reduction of the nitro group, some reducing agents might also affect the methylthio group.
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
This guide assumes the 2-(methylthio) group has been converted to a suitable leaving group (e.g., -Cl, -Br) for cross-coupling.
| Issue | Potential Cause(s) | Troubleshooting Step(s) |
| Low or No Product Yield | 1. Inactive Catalyst. 2. Catalyst Inhibition. 3. Poor Ligand Choice. 4. Suboptimal Base or Solvent. 5. Protodeborylation (Suzuki). | 1. Use a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst for more reliable initiation. 2. Increase ligand-to-metal ratio. Switch to a more electron-rich, bulky ligand that can better stabilize the catalytic species. 3. For Suzuki, consider ligands like SPhos or XPhos. For Buchwald-Hartwig, bulky biarylphosphine ligands are often effective.[2][3] 4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, THF, often with water).[3][4] 5. Use anhydrous conditions or a different boronic ester (e.g., pinacol ester) to minimize protodeborylation. |
| Formation of Side Products (e.g., Homocoupling) | 1. Presence of Oxygen. 2. Inefficient Transmetalation (Suzuki). | 1. Ensure the reaction is performed under a strictly inert atmosphere (N₂ or Ar). Use degassed solvents. 2. Optimize the base and solvent system to facilitate the transmetalation step. |
| Decomposition of Starting Material | 1. Reaction Temperature Too High. 2. Strong Base Reacting with Functional Groups. | 1. Lower the reaction temperature and monitor the reaction over a longer period. 2. Use a milder base (e.g., K₂CO₃) if the nitro group or other functionalities are not stable to stronger bases like NaOt-Bu or K₃PO₄. |
Nitro Group Reduction
| Issue | Potential Cause(s) | Troubleshooting Step(s) |
| Incomplete Reduction | 1. Insufficient Reducing Agent. 2. Inactive Catalyst (for catalytic hydrogenation). 3. Poor Solubility of Starting Material. | 1. Increase the equivalents of the reducing agent. 2. Use a fresh catalyst. Ensure the catalyst is not poisoned. 3. Choose a solvent system that fully dissolves the substrate. |
| Formation of Side Products (e.g., over-reduction, reaction at methylthio group) | 1. Reducing Agent Too Harsh. 2. Non-chemoselective reaction conditions. | 1. Switch to a milder reducing agent. For example, instead of H₂/Pd/C, consider using Fe/NH₄Cl or SnCl₂. 2. Optimize reaction conditions (temperature, solvent) to favor the reduction of the nitro group. |
| Difficult Product Isolation | 1. Product is water-soluble. 2. Formation of emulsions during workup. | 1. After reaction completion, carefully adjust the pH and extract with an appropriate organic solvent. 2. Use brine to break up emulsions during the aqueous workup. |
Data Presentation: Catalyst Systems for Analogous Reactions
The following tables summarize representative catalyst systems and conditions for reactions on pyrimidine cores analogous to this compound. Note: These conditions may require optimization for the specific target molecule.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Pyrimidines
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90-100 | 12-24 | 70-90 |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | 8-16 | 85-95 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DME | 80-90 | 12 | 80-95 |
| XPhos Pd G3 | XPhos | K₃PO₄ | t-BuOH/H₂O | 80 | 4-12 | >90 |
Data compiled from analogous reactions on substituted halopyrimidines and may require optimization.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Halogenated Pyrimidines
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| Pd₂(dba)₃ / Xantphos | Xantphos | Cs₂CO₃ | Toluene | 110 | 12-24 | 75-95[5] |
| Pd(OAc)₂ / BINAP | BINAP | NaOt-Bu | Toluene | 100 | 8-16 | 80-90 |
| [Pd(cinnamyl)Cl]₂ / BippyPhos | BippyPhos | NaOt-Bu | Toluene | 100 | 6-12 | >90[6] |
| RuPhos Pd G3 | RuPhos | K₃PO₄ | 2-MeTHF | 80 | 4-12 | >90 |
Data compiled from analogous reactions on substituted halopyrimidines and may require optimization.
Table 3: Representative Conditions for Nitro Group Reduction
| Reagent/Catalyst | Solvent | Temp (°C) | Time (h) | Representative Yield (%) | Notes |
| H₂ (gas), Pd/C | MeOH or EtOH | RT | 2-6 | >90 | May not be chemoselective for substrates with other reducible groups. |
| Fe powder, NH₄Cl | EtOH/H₂O | 80 | 1-4 | 85-95 | Generally chemoselective and tolerant of many functional groups. |
| SnCl₂·2H₂O | EtOH | 70 | 2-5 | 80-90 | Mild conditions, good for substrates with sensitive functional groups. |
| Na₂S₂O₄ | THF/H₂O | RT | 1-3 | 70-85 | Mild reducing agent. |
Data compiled from analogous reactions on nitroaromatics and may require optimization.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a 2-Chloro-5-nitropyrimidine Derivative
This protocol is a general starting point and should be optimized for each specific substrate.
Materials:
-
2-Chloro-5-nitropyrimidine derivative (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 v/v, degassed)
Procedure:
-
To a dry Schlenk flask, add the 2-chloro-5-nitropyrimidine derivative, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 2-Chloro-5-nitropyrimidine Derivative
Materials:
-
2-Chloro-5-nitropyrimidine derivative (1.0 eq)
-
Amine (1.1-1.2 eq)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq)
-
Base (e.g., Cs₂CO₃, 1.5 eq)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the 2-chloro-5-nitropyrimidine derivative, amine, base, and palladium pre-catalyst to a dry reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Protocol 3: General Procedure for the Reduction of the Nitro Group
Materials:
-
This compound (1.0 eq)
-
Iron powder (3.0-5.0 eq)
-
Ammonium chloride (4.0-5.0 eq)
-
Solvent (e.g., ethanol and water, 4:1 v/v)
Procedure:
-
To a round-bottom flask, add the this compound, ethanol, and water.
-
Add ammonium chloride and iron powder to the mixture.
-
Heat the reaction mixture to reflux (around 80°C). The reaction can be vigorous initially.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the iron salts, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with an appropriate organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer and concentrate to yield the crude 5-amino-2-(methylthio)pyrimidine.
-
Purify as needed by chromatography or recrystallization.
Mandatory Visualizations
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming the Low Reactivity of the Methylthio Group in Pyrimidines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with methylthio-substituted pyrimidines. The inherent low reactivity of the methylthio group can often hinder synthetic progress, but with the appropriate strategies, it can be transformed into a versatile functional handle.
Troubleshooting Guide
This guide is designed to help you identify the potential causes of common issues in your experiments and provides actionable steps to overcome them.
Issue 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr) Reactions
| Potential Cause | Troubleshooting Steps |
| Insufficient activation of the pyrimidine ring. | The methylthio group itself is a poor leaving group. For successful SNAr, the pyrimidine ring needs to be activated by electron-withdrawing groups (EWGs) at the ortho and/or para positions. If your substrate lacks sufficient activation, consider alternative strategies outlined in this guide. |
| Weak nucleophile. | Increase the concentration of the nucleophile. If possible, switch to a stronger nucleophile. The use of a non-nucleophilic base can also help to fully deprotonate the nucleophile, increasing its reactivity.[1] |
| Suboptimal reaction conditions. | Screen different polar aprotic solvents such as DMF, DMSO, or NMP.[1] Systematically and cautiously increase the reaction temperature in increments of 10-20°C, monitoring for product formation and decomposition.[1] |
| Incorrect workup procedure. | Ensure that your product is not lost during the workup. If the product has some water solubility, it may be partitioning into the aqueous layer during extraction. Perform multiple extractions with an organic solvent to maximize recovery.[1] |
Issue 2: Formation of Undesired Side Products
| Potential Cause | Troubleshooting Steps |
| N-alkylation instead of S-alkylation (during synthesis of the methylthiopyrimidine). | This is a common issue when using highly reactive alkylating agents. To favor S-alkylation, maintain strict temperature control and run the reaction at the lowest effective temperature.[2] Optimizing the amount of base used can also minimize side reactions.[2] |
| Oxidation of the methylthio group. | The methylthio group is susceptible to oxidation to the corresponding sulfoxide or sulfone, especially at elevated temperatures or in the presence of oxidizing agents.[3] Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use deoxygenated solvents if necessary. |
| Decomposition of starting material or product. | High reaction temperatures or prolonged reaction times can lead to decomposition. Monitor the reaction closely using TLC or LC-MS and stop the reaction as soon as the starting material is consumed.[4] |
Frequently Asked Questions (FAQs)
Q1: Why is the methylthio group on my pyrimidine unreactive towards nucleophilic substitution?
The methylthio (-SCH3) group is a relatively poor leaving group in nucleophilic aromatic substitution (SNAr) reactions. Its low reactivity is attributed to the moderate electronegativity of sulfur and the strength of the C-S bond. For a successful SNAr reaction, the pyrimidine ring typically requires activation by electron-withdrawing groups to stabilize the intermediate Meisenheimer complex.[5]
Q2: How can I activate the methylthio group to make it a better leaving group?
The most common and effective method to enhance the reactivity of the methylthio group is to oxidize it to the corresponding methylsulfoxide (-SOCH3) or, more effectively, the methylsulfonyl (-SO2CH3) group.[6] The methylsulfonyl group is an excellent leaving group, and pyrimidines bearing this moiety are highly reactive towards nucleophilic attack, often under milder conditions and with higher yields compared to their methylthio counterparts.[6][7]
Q3: What are the typical conditions for oxidizing a methylthiopyrimidine?
Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, and potassium permanganate. The choice of oxidant and reaction conditions will determine whether the sulfoxide or sulfone is formed. For example, using one equivalent of m-CPBA at low temperatures will typically yield the sulfoxide, while two or more equivalents at room temperature or with heating will produce the sulfone.
Q4: My nucleophilic substitution reaction is still sluggish even after oxidizing the methylthio group to a methylsulfonyl group. What can I do?
If the reaction is still not proceeding as expected, consider the following:
-
Solvent: Ensure you are using a suitable polar aprotic solvent like DMF or DMSO to facilitate the SNAr reaction.
-
Temperature: Gently heating the reaction mixture can often increase the reaction rate.
-
Base: For nucleophiles that require deprotonation (e.g., amines, alcohols, thiols), ensure you are using a suitable base in a sufficient stoichiometric amount.
-
Nucleophile Strength: If possible, consider using a more potent nucleophile.
Q5: Are there alternative methods to functionalize my methylthiopyrimidine without performing an SNAr reaction?
Yes, transition metal-catalyzed cross-coupling reactions are a powerful alternative for forming C-C and C-heteroatom bonds. The methylthio group can participate in certain palladium-catalyzed cross-coupling reactions.[6] More commonly, the methylthio group is first displaced by a halide, which then serves as a handle for a wider range of cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[8]
Q6: Can I directly couple my methylthiopyrimidine with an aryl boronic acid using a Suzuki coupling?
Direct Suzuki coupling of methylthiopyrimidines can be challenging. A more reliable approach is to first convert the methylthio group to a better leaving group for cross-coupling, such as a halide (iodide or bromide).
Data Presentation
Table 1: Comparison of Leaving Group Ability in Nucleophilic Aromatic Substitution
| Leaving Group | Relative Reactivity | Typical Reaction Conditions |
| -SCH3 (Methylthio) | Low | High temperature, strong nucleophile |
| -SOCH3 (Methylsulfinyl) | Moderate | Moderate temperature, good nucleophile |
| -SO2CH3 (Methylsulfonyl) | High | Room temperature to moderate heating, wide range of nucleophiles |
| -Cl (Chloro) | Moderate to High | Varies with ring activation |
Table 2: Typical Yields for Nucleophilic Aromatic Substitution of 2-Methylthiopyrimidines
| Nucleophile | Product | Typical Yield (%) |
| Amines (R-NH2) | 2-Amino-pyrimidines | 60-95[6] |
| Alkoxides (R-O⁻) | 2-Alkoxy-pyrimidines | 70-90[6] |
| Thiolates (R-S⁻) | 2-Thioether-pyrimidines | 80-95[6] |
| Cyanide (CN⁻) | 2-Cyano-pyrimidines | 50-70[6] |
Yields are highly dependent on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for the Oxidation of a Methylthiopyrimidine to a Methylsulfonylpyrimidine
-
Dissolution: Dissolve the 2-methylthiopyrimidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl3).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Oxidant: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq.) in the same solvent to the cooled solution.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3). Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution of a 2-Methylsulfonylpyrimidine
-
Reaction Setup: To a solution of the 2-methylsulfonylpyrimidine (1.0 eq.) in a suitable solvent (e.g., DMF, DMSO, or ethanol), add the nucleophile (1.1-2.0 eq.).[6]
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to reflux, depending on the reactivity of the nucleophile.[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[6]
-
Isolation: Upon completion, cool the reaction mixture and isolate the product through an appropriate work-up procedure, which may involve extraction and purification by column chromatography.[6]
Visualizations
Caption: Workflow for activating and functionalizing methylthiopyrimidines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of 2-(Methylthio)-5-nitropyrimidine during reactions
Welcome to the technical support center for 2-(Methylthio)-5-nitropyrimidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Low yield or no desired product in nucleophilic aromatic substitution (SNAr) reactions.
-
Possible Cause A: Insufficient activation of the methylthio group. The 2-methylthio group is a relatively poor leaving group. For nucleophilic substitution to occur efficiently, it often needs to be activated.
-
Troubleshooting Steps:
-
Oxidation to Sulfoxide or Sulfone: Oxidize the methylthio group (-SMe) to a methylsulfinyl (-SOMe) or, more effectively, a methylsulfonyl (-SO2Me) group. The strong electron-withdrawing nature of the sulfonyl group significantly activates the C2 position for nucleophilic displacement.[1]
-
Choice of Oxidizing Agent: Use common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®).
-
Reaction Monitoring: Carefully monitor the oxidation step by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete conversion to the sulfone without significant side-product formation.
-
-
-
Possible Cause B: Decomposition of the starting material under reaction conditions. Harsh reaction conditions, such as high temperatures or strongly basic/acidic environments, can lead to the degradation of this compound.
-
Troubleshooting Steps:
-
Temperature Control: If possible, run the reaction at a lower temperature for a longer duration.
-
pH Management: Avoid excessively strong acids or bases. If a base is required, consider using a milder, non-nucleophilic base.
-
Solvent Selection: Choose a solvent that is compatible with the reagents and stable under the reaction conditions. Polar aprotic solvents like DMF or DMSO are often used for SNAr reactions, but their stability and the stability of the substrate in them should be considered, especially at elevated temperatures.
-
-
Issue 2: Formation of multiple unexpected side products.
-
Possible Cause A: Side reactions with the solvent or nucleophile. The highly electrophilic nature of the pyrimidine ring, enhanced by the nitro group, can make it susceptible to attack at positions other than C2, or reaction with the solvent itself.
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation-related side products.
-
Solvent Purity: Use high-purity, dry solvents to avoid side reactions with water or other impurities.
-
Nucleophile Stoichiometry: Use a precise stoichiometry of the nucleophile to minimize potential side reactions.
-
-
-
Possible Cause B: Thermal decomposition. At elevated temperatures, nitropyrimidine compounds can undergo thermal degradation.
-
Troubleshooting Steps:
-
Optimize Reaction Temperature: Determine the lowest effective temperature for your reaction to proceed at a reasonable rate.
-
Reaction Time: Minimize the reaction time at elevated temperatures.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: While specific studies on the decomposition of this compound are not extensively documented, based on the reactivity of similar compounds, the main degradation pathways are likely:
-
Oxidation: The methylthio group can be oxidized to the corresponding sulfoxide and sulfone, which are more susceptible to nucleophilic attack and subsequent displacement.
-
Hydrolysis: Under strongly acidic or basic conditions, particularly at elevated temperatures, the methylthio group or other parts of the molecule may undergo hydrolysis.
-
Nucleophilic Attack: Besides the intended nucleophilic substitution at the 2-position (often after activation), other positions on the pyrimidine ring might be susceptible to attack under certain conditions, leading to side products.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. For optimal preservation, storage under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container is recommended to prevent oxidation and hydrolysis.
Q3: How can I monitor the decomposition of this compound during my reaction?
A3: The stability of your compound can be monitored using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy way to visually track the consumption of the starting material and the appearance of new spots which may correspond to degradation products.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of the starting material and any products or byproducts over time.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Allows for the identification of the masses of potential degradation products, aiding in their structural elucidation.
Data Summary
The following table summarizes key information regarding the conditions that can influence the stability of this compound and related compounds.
| Parameter | Condition | Potential Outcome | Recommendation |
| Temperature | High Temperatures (>100-150 °C) | Thermal decomposition, increased side reactions. | Use the lowest effective temperature for the reaction. |
| pH | Strong Acids | Potential for hydrolysis or other acid-catalyzed degradation. | Use milder acidic conditions or avoid strong acids if possible. |
| pH | Strong Bases | Potential for hydrolysis or base-catalyzed side reactions. | Use the minimum required amount of a suitable, non-nucleophilic base. |
| Oxidizing Agents | m-CPBA, Oxone®, etc. | Oxidation of -SMe to -SOMe or -SO2Me, activating the C2 position. | This is a useful strategy for SNAr, but should be controlled to avoid over-oxidation or side reactions. |
| Nucleophiles | Amines, Thiols, etc. | Desired SNAr reaction (usually after activation of the methylthio group). | Control stoichiometry and reaction conditions to favor the desired substitution. |
| Solvents | Polar Aprotic (DMF, DMSO) | Generally good solvents for SNAr reactions. | Ensure purity and dryness. Be aware of potential for solvent participation in side reactions at high temperatures. |
Experimental Protocols
Protocol 1: Oxidation of this compound to 2-(Methylsulfonyl)-5-nitropyrimidine
This protocol is a general guideline for activating the methylthio group for subsequent nucleophilic substitution.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA) (≥2.2 equivalents)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in dichloromethane.
-
Cool the solution in an ice bath.
-
Add m-CPBA (at least 2.2 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material and the intermediate sulfoxide.
-
Quench the excess peracid by washing the reaction mixture with a saturated aqueous solution of sodium sulfite.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(Methylsulfonyl)-5-nitropyrimidine.
-
Purify the product by recrystallization or column chromatography as needed.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general method for the reaction of the activated 2-(methylsulfonyl)-5-nitropyrimidine with an amine nucleophile.
Materials:
-
2-(Methylsulfonyl)-5-nitropyrimidine
-
Amine nucleophile (primary or secondary)
-
A suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)
-
A non-nucleophilic base (if the amine is used as its salt, e.g., DIPEA)
Procedure:
-
Dissolve 2-(Methylsulfonyl)-5-nitropyrimidine (1 equivalent) in the chosen solvent.
-
Add the amine nucleophile (1-1.2 equivalents). If the amine is in its salt form, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5-2 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Visualizations
Caption: Potential decomposition and reaction pathways for this compound.
Caption: Troubleshooting workflow for low yield in SNAr reactions.
References
Technical Support Center: Scaling Up the Synthesis of 2-(Methylthio)-5-nitropyrimidine
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-(Methylthio)-5-nitropyrimidine. The following resources address common challenges and provide standardized protocols to ensure a safe, efficient, and reproducible scale-up process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for scaling up the synthesis of this compound?
A common and scalable approach involves the nucleophilic aromatic substitution (SNAr) reaction of 2-chloro-5-nitropyrimidine with a methyl mercaptan source, such as sodium thiomethoxide. This method is generally efficient and utilizes readily available starting materials.
Q2: What are the primary safety concerns when handling sodium thiomethoxide on a large scale?
Sodium thiomethoxide is a hazardous material that requires strict safety protocols. It is toxic if ingested or inhaled and can cause severe skin and eye damage.[1][2] When handling this reagent, especially at scale, it is crucial to work in a well-ventilated area, use appropriate personal protective equipment (PPE), and have emergency procedures in place. The reaction of sodium thiomethoxide with water can release flammable and toxic methanethiol gas.[1]
Q3: My reaction yield is consistently low. What are the likely causes?
Low yields can be attributed to several factors. Incomplete reaction is a common issue, which can be caused by inactive reagents or suboptimal reaction conditions. Additionally, the formation of side products, such as the oxidation of the methylthio group or N-methylation of the pyrimidine ring, can consume starting materials and reduce the yield of the desired product.[3] Losses during the workup and purification stages can also contribute to lower overall yields.[3]
Q4: I am observing an impurity with a mass of +16 Da in my mass spectrometry analysis. What is this impurity?
An impurity with a mass increase of 16 atomic mass units strongly suggests the oxidation of the methylthio group (-SCH₃) to a methylsulfinyl group (-SOCH₃).[3] This is a common side reaction that can occur if the reaction mixture is exposed to atmospheric oxygen or oxidizing agents, particularly at elevated temperatures.[3]
Q5: How can I minimize the formation of the oxidized byproduct?
To prevent the formation of the methylsulfinyl byproduct, it is recommended to run the reaction under an inert atmosphere, such as nitrogen or argon.[3] Using freshly distilled or peroxide-free solvents can also help minimize oxidation.[3] Avoiding prolonged reaction times and excessive heating is also advisable.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Step(s) |
| Low or No Product Formation | 1. Inactive sodium thiomethoxide. 2. Poor quality 2-chloro-5-nitropyrimidine. 3. Suboptimal reaction temperature. | 1. Use freshly prepared or properly stored sodium thiomethoxide. 2. Verify the purity of the starting material using analytical techniques like NMR or melting point. 3. Monitor the internal reaction temperature and ensure it is within the optimal range. |
| Formation of Side Products (e.g., N-methylation) | 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reagents. | 1. Maintain strict temperature control and run the reaction at the lowest effective temperature. 2. Carefully control the addition of sodium thiomethoxide to avoid excess. |
| Difficult Product Isolation/Purification | 1. Presence of unreacted starting materials. 2. Formation of soluble impurities. 3. Product "oiling out" instead of crystallizing. | 1. Monitor the reaction to completion using TLC or LC-MS. 2. Employ appropriate work-up procedures, such as washing the organic layer with brine to remove water-soluble impurities. 3. For purification, recrystallization from a suitable solvent system is often effective. If the product is an oil, consider column chromatography.[4] |
| Exothermic Reaction (Runaway Temperature) | 1. Rapid addition of sodium thiomethoxide. 2. Inadequate cooling. 3. High concentration of reactants. | 1. Add the sodium thiomethoxide solution dropwise or via a syringe pump to control the rate of addition.[4] 2. Ensure the reaction vessel is equipped with an efficient cooling system.[4] 3. Use an appropriate amount of solvent to dissipate heat effectively.[4] |
Experimental Protocols
Synthesis of this compound via SNAr Reaction
This protocol describes the synthesis of this compound from 2-chloro-5-nitropyrimidine and sodium thiomethoxide.
Materials:
-
2-Chloro-5-nitropyrimidine
-
Sodium thiomethoxide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ice-water bath
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, dissolve 2-chloro-5-nitropyrimidine in anhydrous DMF.
-
Reagent Addition: Cool the solution to 0-5 °C using an ice-water bath. Slowly add a solution of sodium thiomethoxide in a suitable solvent dropwise to the cooled solution, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, carefully pour the reaction mixture into ice-water. A precipitate of the crude product should form.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield pure this compound.[5]
Quantitative Data
Table 1: Summary of Reaction Parameters for Analogous Syntheses
| Parameter | Value/Range | Notes |
| Reactant Stoichiometry | ||
| 2-halopyrimidine derivative | 1.0 equivalent | Starting material. |
| Methylating/Thiolating Agent | 1.0 - 1.2 equivalents | Excess can lead to side reactions. |
| Base (if applicable) | 1.0 - 2.2 equivalents | Depends on the specific reaction. |
| Reaction Conditions | ||
| Temperature | 0 - 50 °C | Higher temperatures may promote side reactions. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS for completion. |
| Solvent | DMF, Methanol, Ethanol | Anhydrous conditions are often preferred. |
| Yield and Purity | ||
| Typical Yield | 70 - 90% | Highly dependent on reaction scale and purity of reagents. |
| Purity (after recrystallization) | >98% |
Visual Guides
Experimental Workflow
Caption: A step-by-step workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision-making diagram for troubleshooting low reaction yields.
References
Validation & Comparative
Reactivity Showdown: 2-(Methylthio)-5-nitropyrimidine vs. 2-Chloropyrimidines in Nucleophilic Aromatic Substitution
In the realm of heterocyclic chemistry, particularly in the synthesis of pharmacologically active compounds, pyrimidine scaffolds are of paramount importance. The functionalization of these rings often relies on nucleophilic aromatic substitution (SNAr), a reaction where the inherent electron deficiency of the pyrimidine ring is exploited to replace a leaving group with a nucleophile. This reactivity is significantly enhanced by the presence of strong electron-withdrawing groups, such as a nitro group at the 5-position. This guide provides a detailed comparison of the reactivity of two key substrates in SNAr reactions: 2-(Methylthio)-5-nitropyrimidine and its 2-chloro-substituted counterparts.
The core of this comparison lies in the ability of the substituent at the 2-position to act as a leaving group. While direct, side-by-side kinetic data for the same nucleophile reacting with this compound and 2-chloro-5-nitropyrimidine under identical conditions is scarce in the literature, a robust comparison can be established based on fundamental principles of SNAr and experimental data from closely related systems.
Executive Summary of Reactivity
Overall, 2-chloropyrimidines, particularly when activated by a 5-nitro group, are significantly more reactive towards nucleophilic aromatic substitution than their 2-(methylthio)pyrimidine analogues. The chloro group is a better leaving group than the methylthio group in this context. The reactivity of the 2-methylthio group can be substantially increased by oxidation to a methylsulfonyl group, which then becomes an excellent leaving group.
Quantitative and Qualitative Reactivity Comparison
The following tables summarize available data to illustrate the reactivity differences.
Table 1: Kinetic Data for the Reaction of 2-Chloro-5-nitropyrimidine with Alicyclic Amines
This table presents second-order rate constants for the reaction of 2-chloro-5-nitropyrimidine with various primary and secondary alicyclic amines in aqueous media, demonstrating the activating effect of the 5-nitro group.
| Nucleophile (Alicyclic Amine) | k1 (M-1s-1) |
| Piperidine | 1.88 x 102 |
| Pyrrolidine | 1.05 x 103 |
| Morpholine | 4.51 x 101 |
Data sourced from kinetic studies on the SNAr reactions of 2-chloro-5-nitropyrimidine. The kinetic data reveals a clear trend in reactivity influenced by the nature of the amine nucleophile.[1]
Table 2: Qualitative Comparison of Leaving Group Ability in SNAr Reactions
This table provides a qualitative comparison of the leaving group ability of chloro, methylthio, and the activated methylsulfonyl groups on activated aromatic systems.
| Leaving Group | General Reactivity | Supporting Evidence |
| Chloro (-Cl) | Good | Halogens are effective leaving groups in SNAr reactions on electron-deficient rings like 5-nitropyrimidine.[1][2] |
| Methylthio (-SMe) | Poor to Moderate | The methylthio group is generally a poor leaving group unless activated. In one study, 2-methylthio-pyrimidines showed no observable reaction with glutathione after 6 hours. |
| Methylsulfonyl (-SO2Me) | Excellent | Oxidation of the methylthio group to a methylsulfonyl group dramatically increases its leaving group ability due to the strong electron-withdrawing nature and the stability of the resulting sulfinate anion. |
Mechanistic Overview
The nucleophilic aromatic substitution on these pyrimidine systems proceeds via a two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile at the carbon atom bearing the leaving group (C2), forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. The presence of the electron-withdrawing nitro group at the 5-position is crucial as it stabilizes this intermediate through resonance. The aromaticity of the pyrimidine ring is then restored by the expulsion of the leaving group.
SNAr Mechanism on a 5-Nitropyrimidine Ring.
Experimental Protocols
The following are representative experimental protocols for conducting nucleophilic aromatic substitution on 2-chloro- and this compound.
Protocol 1: General Procedure for SNAr on 2-Chloro-5-nitropyrimidine with an Amine Nucleophile
This protocol is adapted from procedures for the reaction of 2-chloro-5-nitropyridine with amines and is suitable for a wide range of primary and secondary amines.[3]
Materials:
-
2-Chloro-5-nitropyrimidine (1.0 equiv)
-
Amine nucleophile (1.1-1.2 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., Ethanol, Acetonitrile, or DMF)
-
Magnetic stirrer and reflux condenser
-
Standard workup and purification reagents (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-chloro-5-nitropyrimidine (1.0 equiv) and the anhydrous solvent.
-
Add the amine nucleophile (1.1-1.2 equiv) to the stirred solution.
-
Add the non-nucleophilic base (e.g., TEA or DIPEA, 1.5-2.0 equiv) to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., room temperature to reflux) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for SNAr on this compound with an Amine Nucleophile (with Oxidation)
Due to the lower reactivity of the methylthio group, its conversion to a better leaving group (methylsulfonyl) is often necessary for efficient substitution.
Materials:
-
This compound (1.0 equiv)
-
Oxidizing agent (e.g., m-CPBA, Oxone®) (2.2 equiv)
-
Amine nucleophile (1.1-1.2 equiv)
-
Base (e.g., K2CO3, TEA) (1.5-2.0 equiv)
-
Solvents (e.g., Dichloromethane for oxidation; DMF or DMSO for substitution)
-
Standard workup and purification reagents
Procedure:
Step 1: Oxidation to 2-(Methylsulfonyl)-5-nitropyrimidine
-
Dissolve this compound in a suitable solvent like dichloromethane.
-
Cool the solution in an ice bath.
-
Add the oxidizing agent (e.g., m-CPBA) portion-wise, maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work up the reaction by washing with a sodium bicarbonate solution and brine, then dry and concentrate to obtain the crude 2-(methylsulfonyl)-5-nitropyrimidine, which can be used in the next step after purification if necessary.
Step 2: Nucleophilic Substitution
-
Dissolve the 2-(methylsulfonyl)-5-nitropyrimidine (1.0 equiv) in a polar aprotic solvent such as DMF or DMSO.
-
Add the amine nucleophile (1.1-1.2 equiv) and the base (e.g., K2CO3).
-
Heat the reaction mixture (e.g., 80-120 °C) and monitor by TLC.
-
After completion, cool the reaction, pour it into water, and extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the final product by column chromatography.
Experimental Workflow Visualization
The general workflow for these SNAr reactions, from setup to purification, is outlined below.
References
Comparative Analysis of the Biological Activity of 2-(Methylthio)-5-nitropyrimidine and Its Analogs
This guide provides a detailed comparison of the biological activities of 2-(methylthio)-5-nitropyrimidine and its various analogs. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their potential as therapeutic agents. The data presented is compiled from various studies and focuses on anticancer and antimicrobial activities, highlighting the structure-activity relationships of these compounds.
Anticancer Activity
Derivatives of 2-(methylthio)pyrimidine and 5-nitropyrimidine have demonstrated significant potential as anticancer agents. The biological activity of these compounds is often evaluated by their ability to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity, with lower values indicating higher potency.
A closely related series of 5-trifluoromethylpyrimidine derivatives, which are electronically similar to 5-nitropyrimidines, have been shown to be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1] The trifluoromethyl group, like the nitro group, is strongly electron-withdrawing, which influences the molecule's interaction with its biological target.
Table 1: Comparative Anticancer Activity of 5-Trifluoromethylpyrimidine Analogs [1]
| Compound ID | R Group (Substitution at the 4-amino position) | A549 IC50 (µM) | MCF-7 IC50 (µM) | PC-3 IC50 (µM) | EGFR wt-TK IC50 (µM) |
| 9c | (E)-3-(4-((4-((3-fluorophenyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)acrylamide | 0.41 | 3.52 | 5.31 | 0.098 |
| 9e | (E)-N-(4-((4-((3-ethynylphenyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)acrylamide | 0.45 | 3.87 | 5.62 | 0.102 |
In another study, novel pyrimidine-5-carbonitrile derivatives were synthesized and evaluated for their anti-proliferative activities against colon cancer (HCT-116) and breast cancer (MCF-7) cell lines.[2] These compounds showed significant inhibitory activity, with IC50 values ranging from 1.14 to 32.16 µM.[2] Certain derivatives also demonstrated potent inhibition of VEGFR-2, a key mediator of angiogenesis in tumors, with IC50 values in the range of 0.53 to 2.41 µM.[2]
Furthermore, a series of 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were investigated for their antiproliferative effects on breast cancer cell lines MCF-7 and MDA-MB-231.[3] One of the most active compounds displayed an IC50 of 0.013 µM against MCF-7 cells.[3]
Experimental Protocol: MTT Cytotoxicity Assay
The anti-proliferative activity of the compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5]
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7, PC-3, HCT-116, MDA-MB-231) are seeded in 96-well plates at a density of approximately 1.5 x 10³ cells per well and allowed to adhere for 12-24 hours.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined from the dose-response curve.
Signaling Pathway: EGFR Inhibition
The following diagram illustrates the general mechanism of action for EGFR inhibitors, a common target for pyrimidine-based anticancer agents.
Caption: EGFR Signaling Pathway Inhibition by Pyrimidine Analogs.
Antimicrobial Activity
The 5-nitro group is a well-known pharmacophore in antimicrobial agents, and its presence in the pyrimidine ring can confer significant antibacterial and antifungal properties.[6] The antibacterial activity of nitro compounds is often attributed to the reduction of the nitro group within the microbial cell, leading to the formation of reactive nitrogen species that can damage cellular macromolecules.
Derivatives of 2-thio-containing pyrimidines have also been reported to possess a broad spectrum of antimicrobial activities.[7] For instance, certain thieno[2,3-d]pyrimidine derivatives have shown moderate antimicrobial properties, with some analogs exhibiting high inhibitory activity against the fungus Candida albicans.[8]
Table 2: Comparative Antimicrobial Activity of Pyrimidine Analogs
While direct comparative data for this compound is limited, the following table summarizes the activity of related nitro-heteroaromatic compounds against various bacterial strains.
| Compound Class | Organism | Activity Metric (e.g., MIC in µg/mL) | Reference |
| 5-Nitrofuran derivatives | Escherichia coli | Potent activity | [6] |
| 5-Nitrofuran derivatives | Staphylococcus aureus | Potent activity | [6] |
| 2-Nitroimidazole derivatives | Mycobacterium tuberculosis | Potent activity | [6] |
| Thieno[2,3-d]pyrimidine derivatives | Candida albicans | High inhibitory activity | [8] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Workflow: Antimicrobial Screening
The following diagram outlines a typical workflow for screening compounds for antimicrobial activity.
Caption: General Workflow for Antimicrobial Compound Screening.
Structure-Activity Relationship (SAR)
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the pyrimidine ring.
-
Position 5: The presence of a strong electron-withdrawing group like a nitro or trifluoromethyl group at the 5-position is often crucial for potent anticancer and antimicrobial activity.[1][6]
-
Position 2: The methylthio group at the 2-position can be modified to introduce various side chains, which can modulate the compound's solubility, cell permeability, and target-binding affinity. For example, replacing the methylthio group with different arylthio moieties has been explored to develop non-nucleoside HBV polymerase inhibitors.[9]
-
Position 4: Substitutions at the 4-position with different amino groups and aryl functionalities have a significant impact on the anticancer activity, particularly for EGFR inhibitors.[1] The nature of the substituent can influence the binding affinity to the kinase domain of the receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 6. mdpi.com [mdpi.com]
- 7. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and the antimicrobial activity of ethyl 3-alkyl-2-(alkylthio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate derivatives | News of Pharmacy [nphj.nuph.edu.ua]
- 9. 2-Arylthio-5-iodo pyrimidine derivatives as non-nucleoside HBV polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 2-(Methylthio)-5-nitropyrimidine and Its Precursors
This guide presents a detailed spectroscopic analysis of 2-(Methylthio)-5-nitropyrimidine alongside its primary precursors, 2-chloro-5-nitropyrimidine and sodium thiomethoxide. The objective is to provide researchers, scientists, and professionals in drug development with a comparative tool for identifying these compounds and monitoring the progress of the synthesis reaction. The data herein is compiled from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy.
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. In this process, the chlorine atom of 2-chloro-5-nitropyrimidine is displaced by the thiomethoxide anion from sodium thiomethoxide.[1] This guide will facilitate the differentiation of the final product from its starting materials based on their distinct spectroscopic fingerprints.
Caption: Synthesis of this compound.
Quantitative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its precursors.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Pyrimidine Ring Protons | Methyl Protons (-SCH₃) | Solvent |
| This compound | 9.3 (s, 2H) | 2.6 (s, 3H) | CDCl₃ |
| 2-chloro-5-nitropyrimidine | 9.2 (s, 2H) | N/A | CDCl₃ |
| Sodium Thiomethoxide | N/A | Data not typically reported | D₂O |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | Pyrimidine Ring Carbons | Methyl Carbon (-SCH₃) | Solvent |
| This compound | ~160-170, ~130-140 | ~14 | CDCl₃ |
| 2-chloro-5-nitropyrimidine | ~160-170, ~130-140 | N/A | CDCl₃ |
| Sodium Thiomethoxide | N/A | Data not typically reported | D₂O |
Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Compound | Key Functional Group Vibrations |
| This compound | ~1580-1600 (C=N stretch), ~1520 & ~1350 (NO₂ stretch), ~1300-1400 (C-H bend), ~600-700 (C-S stretch) |
| 2-chloro-5-nitropyrimidine | ~1580-1600 (C=N stretch), ~1520 & ~1350 (NO₂ stretch), ~700-800 (C-Cl stretch) |
| Sodium Thiomethoxide | ~2800-3000 (C-H stretch), ~600-700 (C-S stretch) |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 171 | 141 ([M-NO]⁺), 125 ([M-NO₂]⁺), 98 ([M-SCH₃]⁺) |
| 2-chloro-5-nitropyrimidine | 158/160 (isotope pattern) | 128/130 ([M-NO]⁺), 112/114 ([M-NO₂]⁺), 93 ([M-Cl]⁺) |
| Sodium Thiomethoxide | N/A (ionic) | 47 (CH₃S⁻ in negative ion mode) |
Table 5: UV-Visible (UV-Vis) Spectroscopic Data
| Compound | λₘₐₓ (nm) | Solvent |
| This compound | ~320-340 | Ethanol |
| 2-chloro-5-nitropyrimidine | ~280-300 | Ethanol |
| Sodium Thiomethoxide | ~228 | Cyclohexane[2] |
Experimental Protocols
The following are generalized methodologies for the key spectroscopic techniques used in the characterization of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound was dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 300 or 400 MHz spectrometer.
-
Data Acquisition: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: Solid samples were analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: IR spectra were recorded on an FT-IR spectrometer.
-
Data Acquisition: Spectra were typically scanned over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: Samples were dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.
-
Instrumentation: Mass spectra were obtained using either Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or ionic compounds.
-
Data Acquisition: Data was collected in full scan mode over a mass range of m/z 50-500.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Solutions of the compounds were prepared in a spectroscopic grade solvent (e.g., ethanol, methanol) to a concentration of approximately 10⁻⁵ M.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer was used.
-
Data Acquisition: Absorption spectra were recorded over a wavelength range of 200-800 nm, with the solvent used as a blank.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of the target compound and its precursors.
Caption: General workflow for spectroscopic comparison.
References
A Comparative Guide to the In Vitro Performance of 2-(Methylthio)pyrimidine and 5-Nitropyrimidine Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anticancer activity of pyrimidine derivatives, with a focus on compounds bearing the 2-(methylthio) and 5-nitro functional groups. While direct head-to-head studies on 2-(methylthio)-5-nitropyrimidine derivatives are limited in publicly available literature, this document collates data from various studies on structurally related compounds to offer insights into their potential as anticancer agents. The performance of these derivatives is compared against established anticancer drugs across a range of human cancer cell lines.
Data Presentation: Comparative Cytotoxicity
The in vitro cytotoxic activity of various pyrimidine derivatives is summarized below. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, representing the concentration at which it inhibits 50% of cancer cell growth.
Table 1: In Vitro Anticancer Activity of 2-(Methylthio)pyrimidine Derivatives and Comparators
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 9d | Pyrimidine-5-carbonitrile | HCT-116 (Colon) | >32.16 | Sorafenib | 8.96 |
| MCF-7 (Breast) | >32.16 | 11.83 | |||
| 11e | Pyrimidine-5-carbonitrile | HCT-116 (Colon) | 1.14 | Sorafenib | 8.96 |
| MCF-7 (Breast) | 1.54 | 11.83 | |||
| 12b | Pyrimidine-5-carbonitrile | HCT-116 (Colon) | 10.33 | Sorafenib | 8.96 |
| MCF-7 (Breast) | 8.65 | 11.83 | |||
| 12d | Pyrimidine-5-carbonitrile | HCT-116 (Colon) | 8.16 | Sorafenib | 8.96 |
| MCF-7 (Breast) | 6.25 | 11.83 | |||
| 3b | Thiazolo[4,5-d]pyrimidine | A375 (Melanoma) | 25.4 | - | - |
| C32 (Melanoma) | 24.4 | - | - | ||
| DU145 (Prostate) | 41.5 | - | - | ||
| MCF-7/WT (Breast) | 65.8 | - | - | ||
| 3a | Pyridothienopyrimidine | HepG-2 (Liver) | 1.17 | Erlotinib | 27.01 (nM) |
| MCF-7 (Breast) | 2.01 | ||||
| 5a | Pyridothienopyrimidine | HepG-2 (Liver) | 1.89 | Erlotinib | 27.01 (nM) |
| MCF-7 (Breast) | 2.79 | ||||
| 9b | Pyridothienopyrimidine | HepG-2 (Liver) | 1.25 | Erlotinib | 27.01 (nM) |
| MCF-7 (Breast) | 2.11 |
Data for pyrimidine-5-carbonitrile derivatives are from a study where they were evaluated for their cytotoxic activities against colon (HCT-116) and breast (MCF-7) cancer cell lines, with sorafenib as the standard anticancer drug.[1] Data for Thiazolo[4,5-d]pyrimidine and Pyridothienopyrimidine derivatives are from other independent studies.[2]
Table 2: In Vitro Anticancer Activity of 5-Nitropyrimidine and Other Nitro-aromatic Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| N-methyl-nitroimidazole | Nitroimidazole | A549 (Lung) | - | - | - |
| MDA-MB-231 (Breast) | LC50: ~16.7 | ||||
| N-ethyl-nitroimidazole | Nitroimidazole | A549 (Lung) | - | - | - |
| MDA-MB-231 (Breast) | LC50: >100 | ||||
| o-nitro-substituted 4a | Carbamothioyl-Furan-Carboxamide | HepG2 (Liver) | >20 µg/mL (viability ~35%) | Doxorubicin | - |
| Huh-7 (Liver) | >20 µg/mL (viability ~48%) | ||||
| MCF-7 (Breast) | >20 µg/mL (viability ~44%) |
Data for Nitroimidazole and Carbamothioyl-Furan-Carboxamide derivatives are from studies evaluating their antitumor activity.[3][4]
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided to ensure reproducibility and aid in the design of future studies.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Enzyme Inhibition: VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, MnCl2, and DTT.
-
Enzyme and Inhibitor Incubation: In a 384-well plate, add the VEGFR-2 kinase enzyme to the reaction buffer. Add the test compounds at various concentrations and incubate at room temperature for 10-30 minutes.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and a suitable peptide substrate.
-
Signal Detection: After a 60-minute incubation at room temperature, add a detection reagent (e.g., ADP-Glo™) to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: The inhibitory activity is determined by calculating the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to a control without the inhibitor. The IC50 value is then calculated from the dose-response curve.
Mechanistic Insights and Signaling Pathways
Pyrimidine derivatives often exert their anticancer effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. Its activation leads to downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, promoting cell proliferation. Pyrimidine derivatives can act as EGFR inhibitors, blocking these pro-growth signals.[2]
Caption: EGFR signaling pathway and inhibition by pyrimidine derivatives.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is crucial for cell growth, survival, and metabolism. Many pyrimidine-based kinase inhibitors target components of this pathway, such as Akt, to induce apoptosis and inhibit proliferation in cancer cells.
Caption: PI3K/Akt/mTOR pathway and the inhibitory action of pyrimidine derivatives.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the in vitro screening of novel anticancer compounds.
Caption: General experimental workflow for in vitro anticancer drug discovery.
References
- 1. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Validated Analytical Methods for 2-(Methylthio)-5-nitropyrimidine
This guide provides a detailed comparison of analytical methodologies for the quantitative analysis of 2-(Methylthio)-5-nitropyrimidine. The primary focus is on a validated High-Performance Liquid Chromatography (HPLC) method, with Gas Chromatography-Mass Spectrometry (GC-MS) and Spectroscopic methods presented as viable alternatives. This document is intended for researchers, scientists, and drug development professionals requiring robust analytical techniques for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method with UV detection is the recommended approach for routine quantification and purity assessment.
Experimental Protocol: Reversed-Phase HPLC
Objective: To determine the purity and concentration of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water. For example, a 60:40 (v/v) mixture of acetonitrile and water can be used.[1][2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm, selected based on the UV absorbance of aromatic nitro compounds.[1][3]
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Dissolve the sample to be analyzed in the mobile phase to a final concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Method Validation Summary (as per ICH Q2(R1) Guidelines)
The following table summarizes the typical validation parameters for the proposed HPLC method.[4][5][6]
| Validation Parameter | Typical Acceptance Criteria | Illustrative Performance Data |
| Specificity | No interference from blank, placebo, or degradation products at the retention time of the analyte. | The method is specific, with no interfering peaks observed. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 over the range of 1-100 µg/mL |
| Accuracy | 98.0% - 102.0% recovery | 99.5% - 101.2% recovery |
| Precision | ||
| - Repeatability (RSD) | ≤ 2.0% | 0.8% |
| - Intermediate Precision (RSD) | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Robustness | No significant change in results with small variations in method parameters (e.g., mobile phase composition, flow rate, temperature). | The method is robust to minor changes in chromatographic conditions. |
Experimental Workflow
Figure 1: HPLC experimental workflow for the analysis of this compound.
Alternative Analytical Methods
While HPLC is the primary recommended method, other techniques can be employed for the analysis of this compound, each with its own advantages and limitations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For a compound like this compound, which may have limited volatility, derivatization might be necessary to improve its chromatographic properties.[7]
Applicability:
-
Suitable for identification and quantification, especially at trace levels.
-
The mass spectrometer provides structural information, aiding in unequivocal identification.
-
Derivatization, such as silylation, may be required to increase volatility and thermal stability.[8][9]
Spectroscopic Methods
Spectroscopic methods provide information about the chemical structure and can be used for quantitative analysis, although they are generally less specific than chromatographic methods.
-
UV-Visible Spectroscopy: This technique is simple, rapid, and cost-effective.[10] this compound is expected to have a distinct UV absorption spectrum due to its aromatic and nitro functional groups, with a potential λmax around 270-300 nm.[1][11] However, this method is susceptible to interference from other UV-absorbing compounds in the sample matrix. A UV-Vis spectrophotometric method has been developed for other pyrimidine derivatives.[12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule. The spectrum of this compound would show characteristic peaks for the C-S, N-O (from the nitro group), and pyrimidine ring vibrations. While useful for identification and structural confirmation, FTIR is generally not the preferred method for quantification in complex mixtures due to its lower sensitivity and potential for overlapping peaks. Spectra for similar compounds like 2-amino-5-nitropyridine are available for comparison.[13]
Method Comparison
The following table provides a comparative overview of the different analytical methods for this compound.
| Feature | HPLC-UV | GC-MS | UV-Vis Spectroscopy | FTIR Spectroscopy |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility, detection by mass fragmentation. | Measurement of light absorption by the molecule. | Measurement of infrared radiation absorption by molecular bonds. |
| Specificity | High | Very High | Low to Moderate | Moderate |
| Sensitivity | High (LOQ ~0.3 µg/mL) | Very High (ng to pg levels) | Moderate | Low |
| Quantification | Excellent | Excellent | Good (for pure samples) | Semi-quantitative |
| Sample Throughput | High | Moderate | Very High | High |
| Instrumentation Cost | Moderate | High | Low | Moderate |
| Sample Preparation | Simple dissolution and filtration. | May require derivatization. | Simple dissolution. | Minimal (e.g., KBr pellet). |
| Best For | Routine quality control, purity testing, and quantification. | Trace analysis, impurity identification, and structural confirmation. | Quick concentration checks of pure samples. | Structural identification and functional group analysis. |
Logical Comparison of Methods
Figure 2: Logical comparison of analytical methods for this compound.
Conclusion
For the routine analysis of this compound, a validated reversed-phase HPLC method with UV detection is the most suitable choice, offering a good balance of specificity, sensitivity, and efficiency. GC-MS serves as a powerful alternative, particularly for trace-level detection and structural elucidation, although it may require sample derivatization. Spectroscopic methods like UV-Vis and FTIR are valuable for rapid, qualitative assessments and structural confirmation but are less ideal for quantitative analysis in complex matrices. The selection of the most appropriate method should be based on the specific analytical requirements, such as the need for quantification, impurity profiling, or structural identification, as well as available resources.
References
- 1. Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversed-phase liquid chromatography of aromatic nitro compounds on a macroporous polystyrene gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. youtube.com [youtube.com]
- 8. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. amhsr.org [amhsr.org]
- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 12. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative study of different synthetic routes to 2-(Methylthio)-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of 2-(methylthio)-5-nitropyrimidine, a key building block in medicinal chemistry, necessitates a thorough understanding of the available synthetic routes. This guide provides a comparative analysis of the primary methodologies for the preparation of this important intermediate, offering detailed experimental protocols, quantitative data for comparison, and a logical visualization of the synthetic pathways. The selection of an optimal route will depend on factors such as starting material availability, desired scale, and safety considerations.
Comparative Analysis of Synthetic Routes
Two principal strategies dominate the synthesis of this compound: the methylation of a corresponding mercaptopyrimidine and the nucleophilic substitution of a chloropyrimidine derivative. A third, more complex approach involves the de novo construction of the pyrimidine ring.
| Parameter | Route 1: S-Methylation of 2-Mercapto-5-nitropyrimidine | Route 2: Nucleophilic Substitution of 2-Chloro-5-nitropyrimidine |
| Starting Material | 2-Mercapto-5-nitropyrimidine | 2-Chloro-5-nitropyrimidine |
| Primary Reagent | Methylating agent (e.g., Dimethyl sulfate, Methyl iodide) | Sodium thiomethoxide (NaSMe) |
| Typical Solvent | Aqueous sodium hydroxide, Ethanol | Dimethylformamide (DMF) |
| Reaction Conditions | Mild heating or room temperature | Room temperature to 40°C |
| Reported Yield | High (analogous reactions suggest >90%) | High (analogous reactions suggest up to 100%)[1] |
| Key Advantages | Utilizes a common and often readily available starting material. The reaction is typically straightforward to perform. | Can be a very high-yielding reaction with a simple workup.[1] |
| Key Disadvantages | The mercaptopyrimidine starting material can be prone to oxidation. Potential for N-methylation as a side reaction.[2] | The chloropyrimidine starting material may be more expensive or require synthesis. Sodium thiomethoxide is moisture sensitive and has a strong odor. |
Experimental Protocols
Route 1: S-Methylation of 2-Mercapto-5-nitropyrimidine
This protocol is adapted from analogous procedures for the methylation of similar heterocyclic thiols.[2][3]
Materials:
-
2-Mercapto-5-nitropyrimidine
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I)
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-mercapto-5-nitropyrimidine (1 equivalent) in an aqueous solution of sodium hydroxide (1.1 equivalents). Gentle heating may be applied to facilitate dissolution.
-
Cool the solution to 0-10°C in an ice bath.
-
Slowly add the methylating agent (dimethyl sulfate or methyl iodide, 1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 20°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
The resulting precipitate is collected by filtration, washed with cold water, and then recrystallized from ethanol to yield this compound.
Route 2: Nucleophilic Aromatic Substitution of 2-Chloro-5-nitropyrimidine
This protocol is based on the reaction of chloropyrimidines with sodium thiomethoxide.[1]
Materials:
-
2-Chloro-5-nitropyrimidine
-
Sodium thiomethoxide (NaSMe)
-
Anhydrous Dimethylformamide (DMF)
-
Ice water
Procedure:
-
Under a nitrogen atmosphere, dissolve 2-chloro-5-nitropyrimidine (1 equivalent) in anhydrous DMF in a dry three-necked flask.
-
Add sodium thiomethoxide (1.1 to 2.2 equivalents) portion-wise to the stirred solution at room temperature.
-
After the addition, the reaction mixture may be stirred at room temperature or gently heated to 40°C for 1-3 hours. The reaction progress should be monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and then slowly poured into a beaker of stirred ice water to precipitate the product.
-
The solid is collected by filtration, washed thoroughly with water, and dried under vacuum to afford this compound.
Synthetic Pathway Visualization
The following diagrams illustrate the logical flow of the two primary synthetic routes.
References
The Art of Inhibition: A Comparative Guide to the Structure-Activity Relationship of 2-(Methylthio)-5-nitropyrimidine Derivatives
For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone in the design of potent and selective therapeutic agents. Among these, 2-(methylthio)-5-nitropyrimidine derivatives have emerged as a promising class of compounds, particularly as kinase inhibitors. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of these derivatives, drawing insights from structurally related compounds to inform the rational design of novel inhibitors. While direct and extensive SAR studies on a series of this compound analogues are limited in publicly available literature, a wealth of data from closely related pyrimidine series allows for a predictive understanding of their biological activity.
Comparative Analysis of Biological Activity
The biological activity of pyrimidine derivatives is highly dependent on the nature and position of their substituents. The 2-(methylthio) group and the 5-nitro group of the core scaffold offer key points for modification to explore the chemical space and optimize inhibitory activity. The following tables summarize the SAR of pyrimidine derivatives structurally related to this compound, providing valuable insights into the potential effects of various substitutions.
Table 1: Anticancer Activity of Thiazolo[4,5-d]pyrimidine Derivatives
Thiazolo[4,5-d]pyrimidines, which can be synthesized from 2-methylthiopyrimidine precursors, have demonstrated notable anticancer activity. The data below showcases the impact of different substitutions on their efficacy against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM)[1] |
| 3a | A375 (Melanoma) | >5000 |
| C32 (Melanoma) | >5000 | |
| DU145 (Prostate) | >5000 | |
| MCF-7/WT (Breast) | >5000 | |
| 3b | A375 (Melanoma) | 25.4 |
| C32 (Melanoma) | 24.4 | |
| DU145 (Prostate) | 41.5 | |
| MCF-7/WT (Breast) | 65.8 | |
| 3c | A375 (Melanoma) | 29.8 |
| C32 (Melanoma) | 28.7 | |
| DU145 (Prostate) | 52.3 | |
| MCF-7/WT (Breast) | 81.2 | |
| 3d | A375 (Melanoma) | 33.1 |
| C32 (Melanoma) | 30.5 | |
| DU145 (Prostate) | 60.1 | |
| MCF-7/WT (Breast) | 95.4 |
Table 2: Anticancer and Kinase Inhibitory Activity of 5-Trifluoromethylpyrimidine Derivatives
The 5-nitro group in the target scaffold is a strong electron-withdrawing group. 5-Trifluoromethylpyrimidines, which share this characteristic, have been identified as potent Epidermal Growth Factor Receptor (EGFR) inhibitors. The data below highlights how modifications at the 4-amino position of the pyrimidine ring influence their cytotoxic and EGFR inhibitory activities.[2]
| Compound ID | R Group (Substitution at the 4-amino position) | A549 IC50 (µM)[2] | MCF-7 IC50 (µM)[2] | PC-3 IC50 (µM)[2] | EGFR wt-TK IC50 (µM)[2] |
| 9c | (E)-3-(4-((4-((3-fluorophenyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)acrylamide | 0.41 | 3.52 | 5.31 | 0.098 |
| 9e | (E)-N-(4-((4-((3-ethynylphenyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)acrylamide | 0.45 | 3.87 | 5.62 | 0.102 |
Key Structure-Activity Relationship Insights
Based on the data from related compounds, several key SAR insights can be extrapolated for the this compound scaffold:
-
2-Position: The 2-methylthio group is a versatile handle for introducing a wide array of substituents.[1] It can be oxidized to a methylsulfinyl or methylsulfonyl group, which act as excellent leaving groups for nucleophilic aromatic substitution, allowing for the introduction of various amines, alcohols, and thiols to probe the kinase binding pocket.
-
4-Position: Substitutions at the 4-position of the pyrimidine ring are crucial for activity. As seen in the 5-trifluoromethylpyrimidine series, elaborate anilino-based substituents at this position lead to potent EGFR inhibition. This suggests that similar modifications on the this compound core could yield potent kinase inhibitors.
-
5-Position: The electron-withdrawing nature of the 5-nitro group is expected to significantly influence the electronic properties of the pyrimidine ring and its interaction with target proteins. Its similarity to the trifluoromethyl group suggests it can be a key determinant of inhibitory potency.
Experimental Protocols
To facilitate further research and validation of the SAR of this compound derivatives, detailed methodologies for key experiments are provided below.
Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantitatively measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.
Materials:
-
Recombinant human kinases (e.g., VEGFR-2, EGFR, Aurora A)
-
Kinase-specific substrate
-
ATP
-
Test compounds (this compound derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well plates
-
Plate reader capable of measuring luminescence
Protocol:
-
In a 96-well plate, add the kinase and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate at 30°C for a predetermined time (e.g., 60 minutes).[3]
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.[3]
-
Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin.
-
Incubate for 30 minutes at room temperature.[3]
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.[3]
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, PC-3)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multi-well spectrophotometer
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[3]
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Shake the plate to ensure complete solubilization.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3]
Western Blotting
This technique is used to detect the effect of the compounds on the phosphorylation of target proteins within key signaling pathways.
Materials:
-
Treated cell lysates
-
Protein assay reagents
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.[3]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and detect the signal using an imaging system.
-
Analyze the band intensities to determine the effect of the compound on protein phosphorylation.[3]
Visualizing Signaling Pathways and Workflows
To better understand the context of the structure-activity relationships, the following diagrams illustrate a key signaling pathway potentially targeted by these compounds and a general workflow for SAR studies.
References
The Versatility of 2-(Methylthio)-5-nitropyrimidine: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision in the synthesis of novel therapeutics. Among the myriad of heterocyclic scaffolds, pyrimidines are of particular interest due to their prevalence in biologically active molecules. This guide provides an objective comparison of the efficacy of 2-(Methylthio)-5-nitropyrimidine as a building block in synthesis, evaluating its performance against common alternatives and providing supporting experimental data and detailed protocols.
Reactivity and Performance in Nucleophilic Aromatic Substitution
This compound is a versatile building block, particularly for introducing the 5-nitropyrimidine scaffold into a target molecule. Its utility is primarily centered around nucleophilic aromatic substitution (SNAr) reactions, where the methylthio group acts as a leaving group. The electron-withdrawing nitro group at the 5-position significantly activates the pyrimidine ring towards nucleophilic attack at the 2-position.
Comparison with 2-Chloro-5-nitropyrimidine
A common alternative to this compound is 2-chloro-5-nitropyrimidine. The choice between a methylthio and a chloro leaving group often depends on the desired reactivity and the specific nucleophile being used. While direct kinetic comparisons for this compound are not extensively documented in publicly available literature, the principles of SNAr on related structures provide valuable insights.
Generally, the reactivity of leaving groups in SNAr reactions on heteroaromatic rings follows the order F > Cl > Br > I > SMe > OMe. However, the methylthio group can be readily oxidized to the corresponding methylsulfinyl (-S(O)Me) or methylsulfonyl (-SO2Me) group. This oxidation dramatically enhances its leaving group ability, often making it more reactive than a chloro group.
Table 1: Comparison of Reaction Yields in Nucleophilic Aromatic Substitution (Amination)
| Building Block | Nucleophile | Product | Reaction Conditions | Yield (%) |
| 2-Chloro-5-nitropyridine | Piperidine | 2-(Piperidin-1-yl)-5-nitropyridine | Ethanol, Et3N, Reflux, 3h | ~95%[1] |
| 2-Chloro-5-nitropyridine | Morpholine | 4-(5-Nitropyridin-2-yl)morpholine | Ethanol, Et3N, Reflux, 3h | ~92%[1] |
| 2-Chloro-5-nitropyridine | Benzylamine | N-Benzyl-5-nitropyridin-2-amine | Isopropanol/H2O, 80°C, 2h | ~90%[1] |
| 2-Chloro-5-nitropyridine | Aniline | N-Phenyl-5-nitropyridin-2-amine | DMF, K2CO3, 100°C, 6h | ~85%[1] |
| 5-Methoxy-2-methylthiopyrimidine | Aniline | N-phenyl-5-methoxypyrimidin-2-amine | DMF, Cs2CO3, 120°C, 12-24h | 85% |
| 5-Methoxy-2-methylthiopyrimidine | 4-Chloroaniline | N-(4-chlorophenyl)-5-methoxypyrimidin-2-amine | DMF, Cs2CO3, 120°C, 12-24h | 88% |
Application in the Synthesis of Bioactive Molecules
The 5-nitropyrimidine moiety is a key pharmacophore in a variety of therapeutic agents, including kinase inhibitors. The ability to readily introduce this scaffold makes this compound a valuable tool in drug discovery. The nitro group can also be reduced to an amino group, providing a handle for further functionalization and the synthesis of diverse compound libraries.
Caption: Synthetic pathway to kinase inhibitor scaffolds.
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution on a 2-Substituted-5-nitropyridine
This protocol describes a general method for the reaction of a 2-substituted-5-nitropyridine with an amine nucleophile.
Materials:
-
2-Chloro-5-nitropyridine or this compound (1.0 equiv)
-
Amine (e.g., piperidine, aniline) (1.1 - 1.2 equiv)
-
Base (e.g., Triethylamine (Et3N), Potassium Carbonate (K2CO3), or Cesium Carbonate (Cs2CO3)) (1.2 - 2.0 equiv)
-
Anhydrous solvent (e.g., Ethanol, Dimethylformamide (DMF))
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser or heating mantle
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the 2-substituted-5-nitropyrimidine (1.0 equiv), the desired amine (1.1 - 1.2 equiv), and the base (1.2 - 2.0 equiv).
-
Add the anhydrous solvent to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., reflux or 80-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically within 2-24 hours), allow the mixture to cool to room temperature.
-
Work-up:
-
If the solvent is ethanol, remove it under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
If the solvent is DMF, pour the reaction mixture into water.
-
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-5-nitropyrimidine derivative.
Caption: General experimental workflow for SNAr.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly in the field of drug discovery. While its chloro-analog, 2-chloro-5-nitropyrimidine, often exhibits higher reactivity in direct SNAr reactions, the methylthio group offers the distinct advantage of tunable reactivity through oxidation. The conversion of the methylthio group to a methylsulfonyl group creates a highly efficient leaving group, often surpassing the reactivity of chloro-substituted pyrimidines.
The choice between these building blocks will ultimately depend on the specific synthetic strategy, the nature of the nucleophile, and the desired reaction conditions. For researchers requiring a more moderate leaving group or those who wish to leverage the potential for oxidative activation, this compound presents a powerful and flexible option in the synthetic chemist's toolkit.
References
A Researcher's Guide to Evaluating Kinase Inhibitor Cross-Reactivity: A Comparative Framework Using Pyrimidine-Based Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The development of potent and selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The pyrimidine scaffold is a privileged structure in this endeavor, forming the core of numerous approved and investigational drugs. However, achieving selectivity across the vast human kinome remains a significant challenge. Off-target effects, stemming from cross-reactivity with unintended kinases, can lead to toxicity and diminish therapeutic efficacy.
This guide provides a comprehensive framework for evaluating the cross-reactivity of kinase inhibitors, with a focus on pyrimidine-based compounds such as those derived from the 2-(methylthio)-5-nitropyrimidine core. While publicly available cross-reactivity data for this specific scaffold is limited, the principles and methodologies outlined here are universally applicable. We present comparative data for well-characterized pyrimidine-based inhibitors to illustrate the application of these techniques and provide a benchmark for assessing novel compounds.
Comparative Kinase Inhibition Profiles
To understand the selectivity of a kinase inhibitor, it is essential to profile its activity against a broad panel of kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. The following tables summarize the IC50 values for several well-known kinase inhibitors, including pyrimidine-based compounds, against a selection of kinases. This data, compiled from various public sources, highlights the diverse selectivity profiles that can be achieved and underscores the importance of comprehensive screening.[1]
Table 1: Comparative Inhibitory Activity (IC50 in nM) of Selected Kinase Inhibitors
| Kinase Target | Dasatinib (Pyrimidine derivative) | Saracatinib (AZD0530) | WZ4002 (Pyrimidine derivative) | Gefitinib |
| Src | 0.5[2] | 2.7[3] | >1000 | >10000 |
| Abl | <1.0 | 30 | >1000 | >10000 |
| Lck | 4[3] | 4[3] | >1000 | >10000 |
| Fyn | 5[3] | 10[3] | >1000 | >10000 |
| c-Kit | <30[2] | 200 | >1000 | >10000 |
| PDGFRβ | <30[2] | - | >1000 | - |
| EGFR (WT) | - | 66 | 196 | 26-57[4] |
| EGFR L858R | - | - | 2[5] | - |
| EGFR L858R/T790M | - | - | 8[5] | >10000 |
Note: IC50 values can vary based on assay conditions. Data is for comparative purposes.
As the data illustrates, both Dasatinib and Saracatinib are potent inhibitors of the Src family kinases.[1] Dasatinib also exhibits potent inhibition of Abl and other kinases, indicating a broader spectrum of activity.[1][2] In contrast, WZ4002, a pyrimidine-based inhibitor, was specifically designed to be highly selective for mutant forms of EGFR, with significantly less activity against wild-type EGFR and other kinases like Src.[6][7]
Key Signaling Pathways
Kinase inhibitors exert their effects by modulating specific signaling pathways that control cellular processes like proliferation, survival, and migration. Understanding which pathways an inhibitor affects is crucial for predicting its biological activity and potential side effects.
Experimental Protocols
Accurate and reproducible experimental data is the foundation of any cross-reactivity study. Below are detailed methodologies for two key experiments: a biochemical assay to determine in vitro kinase inhibition and a cell-based assay to assess the inhibitor's effect on signaling pathways within a cellular context.
Biochemical Kinase Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay format is widely used for its high sensitivity and low background.[8][9] It measures the inhibition of substrate phosphorylation by a kinase.
Materials:
-
Purified recombinant kinase
-
Fluorescein-labeled substrate peptide
-
ATP
-
Test inhibitor (e.g., a this compound-based compound)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Stop solution (e.g., EDTA in TR-FRET dilution buffer)
-
Terbium-labeled anti-phospho-substrate antibody
-
384-well assay plates
-
TR-FRET-capable plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the kinase, fluorescein-labeled substrate, and test inhibitor.
-
Initiation: Start the kinase reaction by adding ATP. The final ATP concentration should ideally be at the Km for the specific kinase to accurately determine IC50 values for ATP-competitive inhibitors.[10]
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Termination and Detection: Stop the reaction by adding EDTA. Add the terbium-labeled antibody to detect the phosphorylated product.[11]
-
Measurement: After a further incubation period (typically 30-60 minutes), read the plate on a TR-FRET-capable plate reader, measuring emission at both the terbium and fluorescein wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission/donor emission). Determine the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and calculate the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay: Western Blotting for Pathway Analysis
Western blotting allows for the qualitative or semi-quantitative analysis of protein expression and phosphorylation, providing a direct readout of an inhibitor's effect on specific signaling pathways within cells.[12][13]
Materials:
-
Cell line of interest (e.g., a cancer cell line with an activated kinase pathway)
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Src, anti-total-Src, anti-phospho-ERK, anti-total-ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of the test inhibitor for a specified time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts, add Laemmli buffer, and denature by heating. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-phospho-Src) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal and the loading control to determine the extent of pathway inhibition.
Conclusion
The evaluation of cross-reactivity is a critical step in the development of any new kinase inhibitor. By employing a systematic approach that combines broad biochemical screening with targeted cell-based assays, researchers can build a comprehensive selectivity profile for novel compounds, such as those based on the this compound scaffold. The comparative data and detailed protocols provided in this guide offer a robust framework for these investigations, ultimately enabling the development of safer and more effective targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Benchmarking the synthesis of 2-(Methylthio)-5-nitropyrimidine against published methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of published methodologies for the synthesis of 2-(Methylthio)-5-nitropyrimidine, a crucial building block in various pharmaceutical and research applications. Due to the absence of a direct, one-pot synthesis method in publicly available literature, this guide focuses on a plausible and widely applicable two-step synthetic pathway. This involves the initial synthesis of the precursor 2-chloro-5-nitropyrimidine, followed by a nucleophilic aromatic substitution (SNAr) to yield the final product.
Comparative Analysis of Synthetic Routes
The synthesis of this compound is most effectively approached through a two-step process. Below, we compare two distinct methods for the synthesis of the key intermediate, 2-chloro-5-nitropyrimidine, and present a subsequent, generalized method for its conversion to the target compound.
Data Summary: Synthesis of 2-Chloro-5-nitropyrimidine
| Parameter | Method 1: From 2-Aminopyrimidine | Method 2: From 2-Hydroxypyrimidine |
| Starting Material | 2-Aminopyrimidine | 2-Hydroxypyrimidine |
| Key Reagents | Nitrating mixture (HNO₃/H₂SO₄), NaNO₂, HCl, PCl₅/POCl₃ | Nitrating mixture (HNO₃/H₂SO₄), POCl₃ |
| Overall Yield | ~41.1% | Not explicitly stated |
| Purity | Not explicitly stated | Not explicitly stated |
| Reaction Steps | 3 (Nitration, Diazotization/Hydrolysis, Chlorination) | 2 (Nitration, Chlorination) |
| Reaction Conditions | Varied temperatures for each step | Nitration at low temp.; Chlorination at reflux |
| Reference | Globe Thesis (2010) | General Organic Chemistry Principles |
Data Summary: Synthesis of this compound from 2-Chloro-5-nitropyrimidine
| Parameter | Proposed Method: Nucleophilic Aromatic Substitution |
| Starting Material | 2-Chloro-5-nitropyrimidine |
| Key Reagents | Sodium thiomethoxide (NaSMe) or Methyl mercaptan (MeSH) with a base |
| Solvent | Polar aprotic (e.g., DMF, DMSO) or alcohol (e.g., Methanol) |
| Yield | High (expected based on analogous reactions) |
| Purity | High (purification by recrystallization or chromatography) |
| Reaction Conditions | Room temperature to moderate heating |
Experimental Protocols
Method 1: Synthesis of 2-Chloro-5-nitropyrimidine from 2-Aminopyrimidine
This multi-step synthesis involves the nitration of 2-aminopyrimidine, followed by diazotization and hydrolysis to 2-hydroxy-5-nitropyrimidine, and finally chlorination.
Step 1: Nitration of 2-Aminopyrimidine
-
2-Aminopyrimidine is carefully added to a mixture of concentrated sulfuric acid and nitric acid at a low temperature to control the exothermic reaction.
-
The reaction mixture is stirred for several hours, and the resulting 2-amino-5-nitropyrimidine is isolated by precipitation.
Step 2: Diazotization and Hydrolysis
-
The 2-amino-5-nitropyrimidine is dissolved in an acidic solution and treated with sodium nitrite at a low temperature to form the diazonium salt.
-
The diazonium salt is then hydrolyzed by heating to yield 2-hydroxy-5-nitropyrimidine.
Step 3: Chlorination
-
2-Hydroxy-5-nitropyrimidine is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), and heated to reflux.
-
After the reaction is complete, the excess chlorinating agent is removed, and the product, 2-chloro-5-nitropyrimidine, is isolated.
Method 2: Synthesis of 2-Chloro-5-nitropyrimidine from 2-Hydroxypyrimidine
This two-step method involves the nitration of 2-hydroxypyrimidine followed by chlorination.
Step 1: Nitration of 2-Hydroxypyrimidine
-
2-Hydroxypyrimidine is nitrated using a mixture of nitric acid and sulfuric acid to yield 2-hydroxy-5-nitropyrimidine.
Step 2: Chlorination
-
The resulting 2-hydroxy-5-nitropyrimidine is chlorinated using phosphorus oxychloride (POCl₃) to give 2-chloro-5-nitropyrimidine.
Proposed Method: Synthesis of this compound
This method is based on the principle of nucleophilic aromatic substitution, a common and efficient reaction for this class of compounds.
-
Reaction Setup: In a round-bottom flask, 2-chloro-5-nitropyrimidine (1 equivalent) is dissolved in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or an alcohol like methanol.
-
Addition of Nucleophile: Sodium thiomethoxide (1.1 equivalents) is added portion-wise to the stirred solution at room temperature. Alternatively, methyl mercaptan can be bubbled through the solution in the presence of a base like triethylamine or sodium hydroxide.
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is poured into ice-water, and the precipitated product is collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford pure this compound.
Visualizing the Synthesis
The following diagrams illustrate the synthetic pathways described above.
Caption: Synthetic pathways to this compound.
Conclusion
While a direct, one-step synthesis of this compound is not prominently featured in the literature, a two-step approach starting from either 2-aminopyrimidine or 2-hydroxypyrimidine provides a reliable route. The choice between the two precursors for the synthesis of 2-chloro-5-nitropyrimidine may depend on the availability and cost of the starting materials, as well as the desired scale of the reaction. The subsequent nucleophilic aromatic substitution with a methylthiol source is a high-yielding and straightforward transformation. The protocols and data presented in this guide offer a solid foundation for researchers to select and optimize the synthesis of this valuable chemical intermediate.
Safety Operating Guide
Safe Disposal of 2-(Methylthio)-5-nitropyrimidine: A Procedural Guide
For Immediate Implementation by Laboratory and Chemical Handling Professionals
The proper disposal of 2-(Methylthio)-5-nitropyrimidine, a chemical compound utilized in research and drug development, is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this hazardous waste, compiled from established guidelines for similar chemical substances.
I. Hazard and Disposal Summary
All personnel must familiarize themselves with the potential hazards associated with this compound and its proper disposal route. The following table summarizes key safety and disposal information derived from analogous compounds.
| Parameter | Information | Source(s) |
| Primary Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | [1][2] |
| Personal Protective Equipment (PPE) | Chemical safety goggles or glasses, chemical-resistant gloves, fully-buttoned lab coat, NIOSH-approved respirator (if dust or aerosol generation is possible). | [3][4] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [3] |
| Spill Containment | Absorb with inert, dry material (e.g., sand, vermiculite). Avoid dust creation during cleanup. | [1][3] |
| Disposal Method | Treat as hazardous waste. Do not dispose of down the drain or in regular trash. Arrange for collection by a licensed hazardous waste disposal company or institutional Environmental Health and Safety (EHS) department. | [1][3][5] |
II. Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe collection, storage, and disposal of this compound waste. All handling of this chemical waste should be conducted within a certified chemical fume hood.[3][4]
Step 1: Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing the appropriate PPE as specified in the table above. Inspect gloves before use to ensure their integrity.[3]
Step 2: Waste Collection and Segregation
-
Container Selection: Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads, gloves) in a designated, leak-proof, and sealable container that is chemically compatible. Plastic containers are often preferred to minimize the risk of breakage.[5] The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[5]
-
Labeling: Immediately affix a "Hazardous Waste" label to the container.[5] The label must be clearly and legibly filled out with the full chemical name, "this compound," and an indication of its hazards (e.g., "Toxic," "Irritant").[3]
-
Segregation: Do not mix this waste with other chemical waste streams unless compatibility is confirmed.[3] Specifically, keep it segregated from strong oxidizing agents, strong acids, and strong bases.[3]
Step 3: Waste Storage
-
Location: Store the sealed waste container in a designated satellite accumulation area (SAA) while awaiting pickup.[3] This area must be a cool, dry, and well-ventilated space, away from heat or ignition sources.[3]
-
Containment: Keep the container tightly closed except when adding waste.[3] Utilize secondary containment, such as a larger, chemically resistant bin, to prevent spills.[6]
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection of the waste container.[3] Disposal procedures must strictly adhere to all local, state, and federal regulations.[3]
III. Spill Handling Procedures
In the event of a small spill during the collection process:
-
Ensure proper PPE is worn and the area is well-ventilated.[3]
-
Contain the spill and absorb it with an inert, dry material such as sand or vermiculite.[1][3]
-
Carefully sweep or scoop up the absorbed material, avoiding the creation of dust, and place it into the designated hazardous waste container.[3]
-
Clean the spill area thoroughly after the material has been collected.[3]
For large spills, evacuate the area immediately and contact your institution's EHS department or emergency response team.[3]
IV. Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
